Picryl chloride
Description
1-chloro-2,4,6-trinitrobenzene is the C-nitro compound that is chlorobenzene with three nitro substituents in the 2-, 4- and 6-positions. It has a role as an epitope, an explosive, a hapten and an allergen. It is a C-nitro compound and a member of monochlorobenzenes.
A hapten that generates suppressor cells capable of down-regulating the efferent phase of trinitrophenol-specific contact hypersensitivity. (Arthritis Rheum 1991 Feb; 34(2):180).
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3,5-trinitrobenzene | |
|---|---|---|
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InChI |
InChI=1S/C6H2ClN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H | |
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InChI Key |
HJRJRUMKQCMYDL-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-] | |
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Molecular Formula |
C6H2Cl(NO2)3, C6H2ClN3O6 | |
| Record name | PICRYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID3025910 | |
| Record name | Picryl chloride | |
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Molecular Weight |
247.55 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Picryl chloride appears as a detonating explosive in the form of light yellow needles. Slightly soluble in ether, alcohol, and benzene. Insoluble in water. As insensitive to shock as TNT. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently., Almost white solid; [Merck Index] White needle crystals; Wet with 20% water; [MSDSonline] | |
| Record name | PICRYL CHLORIDE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in hot chloroform, benzene, boiling alcohol; slightly sol in ether or petroleum ether, Sol in ethanol; very sol in acetone, In water, 530 mg/L at 16 °C | |
| Record name | PICRYL CHLORIDE | |
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| Record name | 2-CHLORO-1,3,5-TRINITROBENZENE | |
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Density |
1.797 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.797 g/cu cm at 20 °C | |
| Record name | PICRYL CHLORIDE | |
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Vapor Pressure |
0.00000383 [mmHg] | |
| Record name | Picryl chloride | |
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Color/Form |
Almost white needles, White needles or plates from chloroform, alcohol, & ligand | |
CAS No. |
88-88-0; 28260-61-9, 88-88-0 | |
| Record name | PICRYL CHLORIDE | |
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| Record name | 2-Chloro-1,3,5-trinitrobenzene | |
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| Record name | PICRYL CHLORIDE | |
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Melting Point |
181 to 185 °F (NTP, 1992), 83 °C | |
| Record name | PICRYL CHLORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Picryl Chloride
Introduction: Picryl chloride, systematically named 2-Chloro-1,3,5-trinitrobenzene, is a highly reactive organic compound with the chemical formula C₆H₂ClN₃O₆.[1][2] It presents as a bright yellow or almost white crystalline solid.[1][2][3] The molecule's structure is characterized by a benzene (B151609) ring substituted with a chlorine atom and three nitro groups at the 2, 4, and 6 positions.[1] This arrangement of powerful electron-withdrawing nitro groups makes this compound an extremely strong electrophile and a potent explosive.[2] Its reactivity makes it a valuable substrate in organic synthesis for studying nucleophilic aromatic substitution reactions and for preparing various derivatives.[4] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and safety considerations, tailored for professionals in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClN₃O₆ | [1][5] |
| Molecular Weight | 247.55 g/mol | [1][2][6] |
| Appearance | Almost white to light yellow needles/crystalline powder | [1][3][5][7] |
| Melting Point | 83 °C (181 °F) | [1][2][3][6] |
| Boiling Point | 354.1 °C at 760 mmHg | [5][7] |
| Density | 1.797 - 1.808 g/cm³ at 20 °C | [1][3][5][6] |
| Vapor Pressure | 3.83 x 10⁻⁶ mmHg at 25 °C | [1][8] |
| Water Solubility | 530 mg/L at 16 °C (Insoluble to slightly soluble) | [1][5] |
| Solubility in Organic Solvents | Freely soluble in benzene, hot chloroform, and boiling alcohol; slightly soluble in ether and petroleum ether; soluble in acetone.[1][3][9] | |
| LogP (Octanol/Water Partition Coefficient) | 2.1 - 3.63 | [5][7] |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the three electron-withdrawing nitro groups, which strongly activate the benzene ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr): this compound is a classic substrate for SₙAr reactions.[4] The carbon atom attached to the chlorine is highly electron-deficient (electrophilic), making it susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[10][11]
Key aspects of its reactivity include:
-
Reaction with Amines: It reacts readily with ammonia (B1221849) to form picramide.[1][12] Extensive kinetic studies have been conducted on its reactions with various substituted anilines.[4]
-
Reaction with Alkoxides: The reaction with sodium methoxide (B1231860) in methanol (B129727) has been studied kinetically, showing the rapid formation of a σ-complex.[13]
-
Reaction with Sulfite (B76179): It reacts with sodium sulfite to replace the chloride with a sulfonate group.[2] ClC₆H₂(NO₂)₃ + Na₂SO₃ → NaO₃SC₆H₂(NO₂)₃ + NaCl[2]
-
Charge-Transfer Complexes: As a strong electron acceptor, this compound can form charge-transfer complexes, for example, a 1:1 complex with hexamethylbenzene.[2]
Explosive Properties
This compound is classified as a detonating high explosive.[1][7] Its explosive potential is comparable to that of TNT, though it is similarly insensitive to shock.[1][7] The primary hazard is from the blast of an instantaneous explosion.[1][7] When dry, the compound is extremely unstable and can explode if exposed to heat, flame, friction, or shock.[12][14] For transport and safer handling, it is often wetted with at least 10% water by mass to desensitize it.[14]
| Property | Value | Reference |
| Classification | Explosive, Division 1.1 | [7][12] |
| Detonation Velocity | 7,200 m/s | [2] |
| Sensitivity | As insensitive to shock as TNT | [1][7] |
Experimental Protocols
1. Synthesis of this compound from Picric Acid
This two-step procedure is a common laboratory method for preparing this compound.[15][16] The process involves the formation of pyridinium (B92312) picrate (B76445), which is then reacted with a chlorinating agent like phosphorus oxychloride.
Methodology:
-
Step 1: Formation of Pyridinium Picrate
-
Dissolve picric acid (1 mole equivalent) in hot 95% ethanol.
-
Add pyridine (B92270) (1.1 mole equivalents) to the hot solution.
-
Allow the solution to cool. The yellow solid pyridinium picrate will separate from the solution.
-
Filter the solid and dry it completely. Yields are typically high (97-98%).[15][16]
-
-
Step 2: Conversion to this compound
-
In a round-bottom flask equipped with a reflux condenser, combine the dry pyridinium picrate (1 mole equivalent) with benzene (as a solvent).
-
Add phosphorus oxychloride (POCl₃) (0.67 mole equivalents).
-
Boil the mixture under reflux for approximately 15 minutes.[15]
-
After cooling, wash the resulting oil and the benzene layer separately with hot water to remove byproducts.
-
Remove the benzene by evaporation. The remaining solid is this compound.
-
The product can be purified further by recrystallization if necessary. Yields of 97-100% have been reported for this conversion.[16][17]
-
2. Kinetic Analysis of SₙAr Reactions
The kinetics of this compound's reactions with nucleophiles are often studied to understand the mechanism and substituent effects. A common method involves UV-Vis spectrophotometry.
Methodology:
-
Prepare solutions of this compound and the desired nucleophile in a suitable solvent (e.g., methanol, water).[13][18]
-
Use a stopped-flow apparatus or manually mix the reactant solutions in a cuvette placed inside a thermostatted UV-Vis spectrophotometer.
-
Monitor the reaction by recording the change in absorbance over time at a wavelength where the product or Meisenheimer intermediate has a strong, distinct absorbance maximum (e.g., 327-382 nm).[18]
-
Analyze the kinetic data (absorbance vs. time) to determine the pseudo-first-order rate constants.
-
By varying the concentration of the nucleophile, the second-order rate constant for the reaction can be determined.[18]
Spectroscopic Data
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
-
¹H NMR: In CDCl₃, the ¹H NMR spectrum shows a single peak for the two equivalent aromatic protons.[19][20]
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[20]
-
FT-IR: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the C-Cl, C-NO₂, and aromatic C-H bonds.[20]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[20]
Safety and Handling
Due to its hazardous nature, this compound must be handled with extreme caution.
-
Explosion Hazard: It is a mass explosion hazard when dry.[7] Avoid grinding, shock, friction, and heat.[7] It should be stored wetted with water.[14]
-
Toxicity: this compound is fatal if swallowed, inhaled, or in contact with skin. It is an irritant to the skin, eyes, and respiratory tract.[8][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, chemical-resistant gloves, and tightly fitting safety goggles.[7] All work should be conducted in a well-ventilated chemical fume hood.
-
Incompatibilities: It is incompatible with oxidizing materials, inorganic nitrates, chlorates, and reducing agents.[1][7][14] It can form unstable salts with bases, ammonia, and some metals.[14]
References
- 1. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. This compound | 88-88-0 | Benchchem [benchchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. echemi.com [echemi.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. TRINITROCHLOROBENZENE (this compound), [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of this compound (1946) | Raymond Boyer | 21 Citations [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. spectrabase.com [spectrabase.com]
- 20. spectrabase.com [spectrabase.com]
Picryl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, reactivity, and applications of 2-chloro-1,3,5-trinitrobenzene (Picryl Chloride) in chemical and biological research.
Introduction
This compound (2-chloro-1,3,5-trinitrobenzene) is a highly reactive, crystalline organic compound that serves as a valuable tool in both chemical synthesis and immunological research. Its chemical structure, characterized by a benzene (B151609) ring substituted with a chlorine atom and three electron-withdrawing nitro groups, renders the molecule highly susceptible to nucleophilic attack, making it a classic substrate for studying nucleophilic aromatic substitution (SNAr) reactions. Furthermore, its ability to act as a hapten has established its importance in immunology for inducing and studying contact hypersensitivity, providing a robust model for the investigation of allergic contact dermatitis and the screening of novel anti-inflammatory and immunosuppressive agents. This guide provides a detailed overview of the chemical structure, formula, synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Formula
This compound is an aromatic compound with the chemical formula C₆H₂ClN₃O₆.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] The molecule consists of a benzene ring substituted with a chlorine atom at the C1 position and three nitro groups (-NO₂) at the C2, C4, and C6 positions. This substitution pattern makes it a derivative of trinitrobenzene.
Systematic IUPAC Name: 2-chloro-1,3,5-trinitrobenzene
Alternative Names: 1-Chloro-2,4,6-trinitrobenzene, 2,4,6-Trinitrochlorobenzene, TNCB
Chemical Identifiers:
-
CAS Number: 88-88-0
-
Molecular Weight: 247.55 g/mol
The presence of the three strongly electron-withdrawing nitro groups significantly activates the benzene ring towards nucleophilic attack, a key feature of its chemical reactivity.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Light yellow needles | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] |
| Melting Point | 83 °C | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] |
| Boiling Point | Decomposes | |
| Solubility | Slightly soluble in ether, alcohol, and benzene. Insoluble in water. | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] |
| Detonation Velocity | 7,200 m/s | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR (CDCl₃) | A single peak is observed for the two equivalent aromatic protons. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the aromatic carbons are observed, with the carbon attached to the chlorine showing a distinct chemical shift. |
| FTIR | Characteristic peaks for the C-Cl stretching mode, C-N stretching of the nitro groups, and aromatic C-H and C=C stretching are present. |
| UV-Vis | Exhibits absorption maxima in the ultraviolet region, characteristic of nitroaromatic compounds.[34] |
Experimental Protocols
Synthesis of this compound from Picric Acid
This protocol describes a common laboratory-scale synthesis of this compound from picric acid using phosphorus oxychloride.[1][2][5][7][8]
Materials:
-
Picric acid (2,4,6-trinitrophenol)
-
Phosphorus oxychloride (POCl₃)
-
Benzene
-
Deionized water
Procedure:
-
Preparation of Pyridine Picrate (B76445): In a suitable flask, dissolve picric acid (22.9 g) in hot 95% ethanol (200 ml). To this hot solution, add pyridine (7.9 g). Allow the solution to cool, which will result in the precipitation of pyridine picrate. Collect the yellow crystals by filtration. The expected yield of pyridine picrate is approximately 30.1 g (98%).[1]
-
Reaction with Phosphorus Oxychloride: In a round-bottom flask equipped with a reflux condenser, combine the dry pyridine picrate (1 mole), phosphorus oxychloride (0.67 mole), and benzene (250 ml).[1]
-
Reflux: Gently heat the mixture to reflux and maintain it for 15 minutes.[1]
-
Work-up: After cooling, an oil layer may separate from the benzene layer. Wash both the benzene layer and the oil layer separately with hot water.
-
Isolation of Product: Remove the benzene by rotary evaporation. The remaining residue is crude this compound. The benzene layer typically affords a 73% yield, and the oil layer can provide an additional 25% of the product.[1]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a chloroform/ethanol mixture.[12][13][17][18][20] The purified product should be light yellow needles with a melting point of 79-81 °C.[1]
Induction of Contact Hypersensitivity in Mice
This protocol outlines a general procedure for inducing contact hypersensitivity (CHS) in mice using this compound, a widely used model for studying allergic contact dermatitis.[6][9][11][14][15][19]
Materials:
-
This compound (TNCB)
-
Acetone
-
Ethanol (or other suitable vehicle like olive oil)
-
BALB/c mice (or other suitable strain)
-
Micrometer for ear thickness measurement
Procedure:
-
Sensitization (Day 0): Prepare a solution of this compound in a suitable vehicle (e.g., 7% this compound in a 4:1 acetone:olive oil mixture). Shave the abdominal skin of the mice. Apply a small volume (e.g., 100 µL) of the sensitizing solution to the shaved abdomen. For the control group, apply the vehicle only.
-
Challenge (Day 5-7): Prepare a lower concentration of this compound in the same vehicle (e.g., 1% this compound). Measure the baseline thickness of the mouse's ear using a micrometer. Apply a small volume (e.g., 20 µL) of the challenge solution to both sides of the ear.
-
Measurement of Response (24-48 hours post-challenge): At 24 and/or 48 hours after the challenge, measure the ear thickness again. The increase in ear thickness is a measure of the CHS response. The cellular infiltrate can be analyzed by histological examination of the ear tissue.[11][14][19]
Chemical Reactivity and Mechanisms
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) . The three electron-withdrawing nitro groups strongly activate the benzene ring, making the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles.
The SNAr Mechanism and the Meisenheimer Complex
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.
Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr) of this compound.
Applications in Research and Drug Development
Model Substrate for SNAr Reactions
Due to its high reactivity, this compound is an excellent model substrate for studying the kinetics and mechanisms of SNAr reactions. It allows for the investigation of various factors influencing the reaction rate, such as the nature of the nucleophile, the solvent, and the leaving group.
Hapten for Inducing Contact Hypersensitivity
As detailed in the experimental protocol, this compound is widely used as a hapten to induce contact hypersensitivity (CHS) in animal models.[37] This model is invaluable for:
-
Investigating the pathophysiology of allergic contact dermatitis: The cellular and molecular events that occur during the sensitization and elicitation phases of the immune response can be studied in detail.
-
Screening of anti-inflammatory and immunosuppressive drugs: The this compound-induced CHS model provides a robust in vivo platform to evaluate the efficacy of novel therapeutic agents aimed at treating inflammatory skin conditions.[3][4] For example, studies have shown that certain metalloproteinase inhibitors can significantly reduce the inflammatory response in this model.[4]
Elucidating Inflammatory Signaling Pathways
The immune response triggered by this compound involves complex signaling cascades. Research using this model has been instrumental in understanding the roles of various immune cells and signaling molecules in contact dermatitis. A key pathway implicated is the activation of Toll-like receptors (TLRs), particularly TLR4, on keratinocytes and other skin-resident cells upon exposure to haps.[24][25][26][28] This initial recognition of the hapten-protein conjugate as a "danger signal" initiates a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.
Caption: Simplified signaling pathway of this compound-induced contact hypersensitivity.
Conclusion
This compound is a versatile and powerful tool for researchers in both chemistry and immunology. Its well-defined chemical reactivity provides a clear model for studying fundamental reaction mechanisms, while its potent haptenic properties offer a reliable and reproducible model for investigating the complex biological processes of allergic contact dermatitis. For professionals in drug development, the this compound-induced contact hypersensitivity model serves as an essential platform for the in vivo screening and evaluation of novel anti-inflammatory and immunosuppressive therapies. A thorough understanding of its chemical and biological properties, as outlined in this guide, is crucial for its effective and safe utilization in a research setting.
References
- 1. prepchem.com [prepchem.com]
- 2. osti.gov [osti.gov]
- 3. Modulation by various locally applied anti-inflammatory and anti-allergic compounds of the immune and non-immune inflammation induced by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of contact hypersensitivity reaction to this compound: effect of small molecular weight peptidomimetic compounds possessing inhibitory activity against metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Comparative study on this compound (PCL)-induced contact dermatitis in female IQI/Jic and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of this compound (1946) | Raymond Boyer | 21 Citations [scispace.com]
- 9. Contact Hypersensitivity as a Murine Model of Allergic Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immune serum from mice contact-sensitized with this compound contains an antigen-specific T cell factor that transfers immediate cutaneous reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. medicaljournalssweden.se [medicaljournalssweden.se]
- 15. Effect of AgK114 on this compound-induced chronic contact hypersensitivity responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 21. The mechanism of immunological unresponsiveness to this compound and the possible role of antibody mediated depression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. TLR2 and TLR4 expression in atopic dermatitis, contact dermatitis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Toll-like receptor 4 attenuates a murine model of atopic dermatitis through inhibition of langerin-positive DCs migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Role of Toll-Like Receptors in Skin Host Defense, Psoriasis, and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Frontiers | Toll-like receptors: their roles in pathomechanisms of atopic dermatitis [frontiersin.org]
- 29. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 30. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 31. chemguide.co.uk [chemguide.co.uk]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 36. ejournal.upi.edu [ejournal.upi.edu]
- 37. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 38. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 39. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 40. utsc.utoronto.ca [utsc.utoronto.ca]
- 41. New insights into the novel anti-inflammatory mode of action of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. chemguide.co.uk [chemguide.co.uk]
- 43. mdpi.com [mdpi.com]
- 44. chem.libretexts.org [chem.libretexts.org]
- 45. rsc.org [rsc.org]
- 46. researchgate.net [researchgate.net]
- 47. researchgate.net [researchgate.net]
- 48. Editorial to the Special Issue “Pathogenesis and Novel Therapeutics in Asthma” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Picryl Chloride (2-Chloro-1,3,5-trinitrobenzene)
CAS Registry Number: 88-88-0
This technical guide provides an in-depth overview of Picryl chloride (2-chloro-1,3,5-trinitrobenzene), a versatile and highly reactive compound. It is intended for researchers, scientists, and professionals in drug development and related fields. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of its chemical reactivity and biological implications.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1][2] Its high reactivity is due to the presence of three electron-withdrawing nitro groups on the benzene (B151609) ring, which make the carbon atom attached to the chlorine atom highly susceptible to nucleophilic attack.[1] It is also a high-energy material, classified as a detonating explosive.[1][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Registry Number | 88-88-0 | [5] |
| IUPAC Name | 2-chloro-1,3,5-trinitrobenzene | [1] |
| Molecular Formula | C₆H₂ClN₃O₆ | [1][3] |
| Molecular Weight | 247.55 g/mol | [1][3] |
| Physical Properties | ||
| Appearance | Light yellow needles or crystalline solid | [1][2][3][4] |
| Melting Point | 83 °C (181-185 °F) | [1][4] |
| Density | 1.797 - 1.90 g/cm³ | [2][4] |
| Solubility | Insoluble in water; Slightly soluble in ether, alcohol, and benzene; Soluble in acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO). | [2][3][4] |
| Vapor Pressure | 3.83 x 10⁻⁶ mmHg | [3] |
| Spectroscopic Data | ||
| UV-Vis (λmax in Alcohol) | 340 nm (log ε = 2.8) | [3] |
| ¹H NMR | Spectra available in databases. | [3][6] |
| ¹³C NMR | Spectra available in databases. | [6] |
| IR | Spectra available in databases. | [3][6] |
| Safety Data | ||
| UN Number | 0155 (dry or wetted with < 10% water); 3365 (wetted with ≥ 10% water) | [1][3] |
| Hazards | Explosive, Acute Toxic, Environmental Hazard | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in immunological studies and as a derivatization agent.
Synthesis of this compound from Picric Acid
This protocol describes the synthesis of this compound via the reaction of picric acid with a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like pyridine (B92270).
Materials:
-
Picric acid (2,4,6-trinitrophenol)
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2N solution
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Preparation of Pyridinium (B92312) Picrate: In a reaction vessel, dissolve picric acid in approximately half the required volume of DMF. Filter the solution if necessary.
-
Add the remaining DMF to the reactor. In a separate container, mix pyridine with a small amount of DMF.
-
Rapidly add the pyridine/DMF solution to the picric acid/DMF solution with agitation. Allow the mixture to stir for about one hour. The formation of pyridinium picrate, a yellow solid, should occur.
-
Chlorination: Cool the reaction mixture and slowly add phosphorus oxychloride through a tube below the surface of the mixture. Maintain cooling as the reaction is exothermic.
-
After the addition is complete, allow the mixture to stand overnight with agitation to ensure the reaction goes to completion.
-
Precipitation and Washing: Prepare a 2N hydrochloric acid bath in a larger reactor. Transfer the reaction mixture into the HCl bath with vigorous agitation. This compound will precipitate as a solid.
-
Continue to stir the slurry for approximately 30 minutes.
-
Purification: Filter the solid this compound from the acid bath.
-
Wash the collected solids thoroughly with a large volume of deionized water to remove any remaining acid and salts.
-
Drying: Air-dry the product for about one hour, then transfer it to a vacuum oven and dry for 48 hours or until a constant weight is achieved.
Induction of Contact Hypersensitivity in a Murine Model
This compound is widely used as a hapten to induce a contact hypersensitivity (CHS) response in mice, which serves as a model for allergic contact dermatitis.
Materials:
-
This compound
-
Vehicle solution (e.g., acetone and olive oil mixture, or methyl-ethyl-ketone)
-
Experimental animals (e.g., CBA/J mice)
-
Micrometer for measuring ear thickness
-
Clippers for shaving
Procedure:
-
Sensitization Phase:
-
Prepare a 7% (w/v) solution of this compound in the chosen vehicle.
-
Shave a small area on the abdomen of each mouse.
-
Apply a small volume (e.g., 0.1-0.2 mL) of the 7% this compound solution to the shaved abdomen.
-
Allow the animals to rest for a period of 3 to 6 days for sensitization to develop.
-
-
Challenge Phase:
-
Prepare a dilute solution of this compound (e.g., 0.5% or 1% w/v) in the vehicle.
-
Under light anesthesia, apply a small volume (e.g., 20 µL) of the 0.5% this compound solution to both sides of one ear of each sensitized mouse.
-
As a control, apply the vehicle only to the other ear.
-
-
Measurement of Response:
-
Measure the thickness of both ears using a micrometer at baseline (before challenge) and at various time points after the challenge (e.g., 2, 24, 48, and 72 hours).[7]
-
The CHS response is quantified as the change in ear thickness (ear swelling) of the this compound-treated ear compared to the vehicle-treated ear.
-
The inflammatory infiltrate can be further analyzed by histological examination of ear tissue sections.[8][9]
-
Derivatization of Amino Acids for HPLC Analysis (General Protocol)
This compound's reactivity with primary and secondary amines makes it a potential derivatizing agent for enhancing the detection of amino acids and peptides in HPLC, particularly with UV detection. This is a general protocol, and optimization may be required.
Materials:
-
This compound
-
Amino acid standard or sample
-
Alkaline buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 9.5-10.5)
-
Anhydrous acetonitrile (B52724) or DMF
-
Quenching solution (e.g., 0.5 M hydroxylamine (B1172632) or Tris buffer, pH 8.0)
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Reagent Preparation: Prepare a fresh solution of this compound in anhydrous acetonitrile or DMF (e.g., 10-50 mg/mL) immediately before use.
-
Sample Preparation: Dissolve the amino acid sample in the alkaline buffer to a suitable concentration (e.g., 1-10 mg/mL).
-
Derivatization Reaction:
-
Add a molar excess (e.g., 10- to 50-fold) of the this compound solution to the amino acid solution.
-
Incubate the mixture at room temperature for 30-60 minutes with gentle agitation. The reaction is typically rapid.
-
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Analysis:
-
Acidify the reaction mixture with a suitable acid (e.g., 0.1% trifluoroacetic acid) to a pH of 2-3.
-
Inject an appropriate volume of the final solution into the HPLC system for analysis. The derivatized amino acids can be detected by their UV absorbance.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Nucleophilic Aromatic Substitution
The reactivity of this compound is dominated by nucleophilic aromatic substitution, where the chloride is displaced by a nucleophile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Modulation of this compound-induced contact hypersensitivity reaction in mice by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Picryl chloride molecular weight and composition.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the molecular characteristics of picryl chloride, including its molecular weight and elemental composition. It outlines key experimental protocols for its synthesis, purification, and analysis, and delves into its role in inducing immune responses, offering a valuable resource for researchers in immunology and drug development.
Core Molecular and Physical Properties
This compound, systematically named 2-chloro-1,3,5-trinitrobenzene, is a yellow crystalline solid.[1] It is a well-characterized nitroaromatic compound with the chemical formula C₆H₂ClN₃O₆.[2][3] The presence of three electron-withdrawing nitro groups significantly influences its chemical reactivity, rendering it a potent electrophile.[2]
Quantitative Data Summary
The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClN₃O₆ | [2][3] |
| Molecular Weight | 247.55 g/mol | [2][4][5] |
| Appearance | Almost white or yellow needles | [2] |
| Melting Point | 83 °C (181-185 °F) | [1][2][6] |
| Density | 1.797 g/cm³ at 68°F | [6] |
| Water Solubility | Less than 1 mg/mL at 66°F | [6] |
Elemental Composition
The elemental composition of this compound has been determined through established analytical methods. The percentage composition of each element is detailed in the following table.
| Element | Symbol | Atomic Weight | Number of Atoms | Percent Composition | Reference |
| Carbon | C | 12.011 | 6 | 29.11% | [5][7] |
| Hydrogen | H | 1.008 | 2 | 0.81% | [5][7] |
| Chlorine | Cl | 35.453 | 1 | 14.32% | [5][7] |
| Nitrogen | N | 14.007 | 3 | 16.97% | [5][7] |
| Oxygen | O | 15.999 | 6 | 38.78% | [5][7] |
Experimental Protocols
This section provides an overview of the methodologies for the synthesis, purification, and elemental analysis of this compound.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of picric acid with a chlorinating agent, such as phosphorus oxychloride, often in the presence of a base like pyridine (B92270).
Protocol:
-
Formation of Pyridinium (B92312) Picrate (B76445): Picric acid is dissolved in a suitable solvent, such as 95% ethanol, and a stoichiometric amount of pyridine is added. The resulting pyridinium picrate precipitates upon cooling.[4]
-
Chlorination: The dried pyridinium picrate is then reacted with phosphorus oxychloride in a solvent like benzene (B151609) and heated under reflux.[4]
-
Work-up: After the reaction is complete, the mixture is washed with hot water. The organic layer is separated, and the solvent is removed to yield crude this compound.[4]
A pilot-scale production has also been developed, achieving high yields through a similar two-step process involving the formation of pyridinium picrate followed by chlorination.[1]
Purification by Recrystallization
Crude this compound can be purified by recrystallization to obtain a product of high purity.
Protocol:
-
Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Alcohols or benzene are often used.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
-
Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: The crystals are then dried to remove any residual solvent.
Elemental Analysis
The elemental composition of this compound is typically determined using combustion analysis with a CHNS/O elemental analyzer.
Protocol:
-
Sample Preparation: A small, accurately weighed sample of purified this compound is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (around 1000°C) in an oxygen-rich environment. This process converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas/oxides, and sulfur to sulfur dioxide.[8]
-
Gas Separation and Detection: The combustion gases are carried by an inert gas (e.g., helium) through a series of columns and detectors. The gases are separated, and their quantities are measured, typically by a thermal conductivity detector.[8]
-
Calculation: The instrument's software calculates the percentage of each element in the original sample based on the detected amounts of the combustion products.
Role in Immunological Research: Signaling Pathways
This compound is widely used in immunological research as a hapten to induce contact hypersensitivity (CHS), a T-cell mediated inflammatory skin reaction.[9] This response serves as a model for allergic contact dermatitis in humans.
Sensitization Phase
The initial exposure to this compound triggers a sensitization phase, which primes the immune system for a response upon subsequent encounters.
References
- 1. Toll-like receptor and IL-12 signaling control susceptibility to contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune serum from mice contact-sensitized with this compound contains an antigen-specific T cell factor that transfers immediate cutaneous reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T suppressor efferent circuit which affects contact sensitivity to this compound: the late-acting, second nonspecific T suppressor factor bears I-A determinants which are responsible for the I-A genetic restriction in its interaction with its target cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Immunological mechanisms of contact hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Characteristics of Picryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties, appearance, and relevant experimental protocols for picryl chloride (2-chloro-1,3,5-trinitrobenzene). The information is intended to serve as a technical resource for professionals in research and development.
Physical and Chemical Properties
This compound is a polynitroaromatic compound known for its explosive properties and its use as a chemical intermediate and hapten in immunological studies.[1] Its physical and chemical data are summarized below.
| Property | Value | References |
| IUPAC Name | 2-Chloro-1,3,5-trinitrobenzene | [1][2] |
| Synonyms | 2,4,6-Trinitrochlorobenzene, TNCB | [1][3][4] |
| CAS Number | 88-88-0 | [1][5] |
| Molecular Formula | C₆H₂ClN₃O₆ | [1][4][6] |
| Molecular Weight | 247.55 g/mol | [1][4][6][7] |
| Appearance | Light yellow or almost white needles; yellow crystalline solid.[1][2][4][8] | [1][2][4][8] |
| Melting Point | 83 °C (181 °F) | [2][4][6][7][8] |
| Boiling Point | Decomposes. Reported values range from 315 °C to 375 °C.[5][6][8] | [5][6][8] |
| Density | 1.797 g/cm³ at 20 °C | [1][2][3][6][7] |
| Crystal Structure | Monoclinic, space group P2₁/a.[2][9] | [2][9] |
| Detonation Velocity | 7,200 m/s | [2][4] |
| Vapor Pressure | 3.83 x 10⁻⁶ mmHg | [1] |
Solubility Profile
| Solvent | Solubility | References |
| Water | Insoluble (< 1 mg/mL).[1][3] | [1][3][5][8] |
| Benzene (B151609) | Freely soluble.[7] | [1][3][7] |
| Chloroform | Freely soluble (hot).[7] | [7] |
| Ethanol (B145695) | Slightly soluble; freely soluble in boiling alcohol.[1][3][7] | [1][3][7][8] |
| Diethyl Ether | Slightly soluble.[1][3][7] | [1][3][7] |
| Acetone | Soluble.[8] | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble.[8] | [8] |
Appearance and Morphology
This compound typically appears as light yellow to almost white crystalline needles.[1][4][7] The crystalline structure has been determined by X-ray diffraction to be a monoclinic system.[2][9] Due to steric hindrance from the adjacent chlorine atom, the two ortho-nitro groups are significantly rotated out of the plane of the benzene ring.[2][9] This structural feature has a notable impact on its chemical reactivity.[2]
Experimental Protocols
Synthesis of this compound from Picric Acid
This protocol is based on the established method of reacting picric acid with a chlorinating agent in the presence of a base like pyridine (B92270).[10][11]
Materials:
-
Picric acid (1 mole equivalent)
-
Pyridine (1.1 mole equivalent)
-
Phosphorus oxychloride (POCl₃) (0.67 mole equivalent)
-
Ethanol (95%)
-
Benzene
-
Deionized water
Procedure:
-
Preparation of Pyridine Picrate (B76445): Dissolve picric acid (22.9 g) in hot 95% ethanol (200 ml). Add pyridine (7.9 g) to the hot solution. Allow the solution to cool, which will cause the precipitation of pyridine picrate as yellow crystals.[10] Collect the crystals via filtration. The yield should be approximately 98% (30.1 g).[10]
-
Chlorination Reaction: In a round-bottom flask equipped with a reflux condenser, combine the dry pyridine picrate (1 mole) with phosphorus oxychloride (0.67 mole) and benzene (250 ml).[10]
-
Reflux: Heat the mixture to boiling and maintain a gentle reflux for 15 minutes.[10] The reaction converts the hydroxyl group of picric acid into a chloride.
-
Work-up: After reflux, a benzene layer and an oily layer will be present. Separate the two layers. Wash both the benzene layer and the oil separately with hot water to remove any remaining reactants and byproducts.[10]
-
Isolation: Remove the benzene from its respective layer via rotary evaporation. The crude this compound will remain. The oil layer also contains a significant amount of the product.[10]
-
Purification: Combine the crude products and purify by recrystallization (see Protocol 4.2). The expected melting point of the purified product is 79-81°C.[10] A pilot-scale production process has been developed that achieves yields of 80-91% with 99% purity without recrystallization.[12]
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility at varying temperatures.[13][14]
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: An ideal solvent for recrystallization should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures.[13][15] Ethanol is a commonly used solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently to the solvent's boiling point while stirring until all the solid has dissolved.[13][16] It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[17] This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[13][14] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.[14][16]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[15][16]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[17]
-
Drying: Allow the crystals to air-dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (83°C) indicates high purity.[2][4]
Spectroscopic Characterization
Standard spectroscopic methods are used to confirm the identity and structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. They will appear as a single peak in the ¹H NMR spectrum.[18] In a CDCl₃ solvent, this signal is observed, and its chemical shift provides information about the electronic environment of the protons.[19]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, confirming the carbon skeleton.[19]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro groups (N-O stretching) and C-Cl stretching, as well as bands typical for a substituted benzene ring.[19] This technique is useful for identifying the key functional groups present in the molecule.
-
UV-Visible Spectroscopy: The electronic absorption spectrum of this compound in various organic solvents can be used to study electronic transitions within the molecule.[20] The position and intensity of absorption bands are influenced by the solvent polarity.
Logical and Experimental Workflows
The following diagrams illustrate the key processes involved in the preparation and characterization of this compound.
Caption: Workflow for the synthesis of this compound from picric acid.
Caption: Spectroscopic workflow for the characterization of this compound.
References
- 1. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 88-88-0 | Benchchem [benchchem.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound|lookchem [lookchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound [drugfuture.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. spectrabase.com [spectrabase.com]
- 19. spectrabase.com [spectrabase.com]
- 20. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Picryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of Picryl chloride (2-chloro-1,3,5-trinitrobenzene) in water and various organic solvents. This document is intended to be a critical resource for professionals in research and development who require precise solubility data and robust experimental methodologies for handling this energetic compound.
Core Topic: Solubility Profile of this compound
This compound is a nitroaromatic compound known for its explosive properties and its use as a chemical intermediate and hapten in immunological studies. Its solubility is a critical parameter for its synthesis, purification, handling, and application in various scientific fields. Understanding its behavior in different solvent systems is essential for ensuring safety, controlling reaction kinetics, and developing formulations.
Quantitative Solubility Data
The solubility of this compound varies significantly between aqueous and organic media. While it exhibits low solubility in water, it is considerably more soluble in several common organic solvents. The available quantitative and qualitative data are summarized below for easy comparison.
Table 1: Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility | Original Citation Reference |
| Water | 16 | 530 mg/L | Yalkowsky, S.H., He, Y., Handbook of Aqueous Solubility Data[1] |
| Water | 18.9 (66 °F) | < 1 mg/mL (< 1000 mg/L) | National Toxicology Program (NTP), 1992[1] |
Table 2: Qualitative and Semi-Quantitative Solubility of this compound in Organic Solvents
| Solvent | Solubility Description | Temperature | Citation Reference(s) |
| Acetone | Very Soluble | Not Specified | Lide, D.R., CRC Handbook of Chemistry and Physics[1] |
| Benzene | Freely Soluble | Hot | O'Neil, M.J., The Merck Index[1] |
| Benzene | Slightly Soluble | Not Specified | CAMEO Chemicals - NOAA[1] |
| Chloroform | Freely Soluble | Hot | O'Neil, M.J., The Merck Index[1] |
| Ethanol | Soluble | Not Specified | Lide, D.R., CRC Handbook of Chemistry and Physics[1] |
| Alcohol (Boiling) | Freely Soluble | Boiling | O'Neil, M.J., The Merck Index[1] |
| Diethyl Ether | Slightly Soluble | Not Specified | O'Neil, M.J., The Merck Index[1] |
| Petroleum Ether | Slightly Soluble | Not Specified | O'Neil, M.J., The Merck Index[1] |
Note: Qualitative terms such as "Slightly Soluble" and "Freely Soluble" are cited from historical chemical literature and lack precise quantitative definition. They are included here as indicators of relative solubility.
Experimental Protocols for Solubility Determination
General Protocol: Gravimetric Determination of Solubility
This protocol outlines the steps to determine the solubility of a compound like this compound in a given solvent at a specific temperature.
1. Materials and Equipment:
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic water bath or incubator
-
Sealable glass vials or flasks
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.22 µm, solvent-compatible)
-
Pre-weighed glass evaporating dishes or vials
-
Drying oven or vacuum desiccator
-
Calibrated pipettes and syringes
-
This compound (solute)
-
Solvent of interest
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealable glass vial containing a known volume of the chosen solvent. An excess is ensured when solid material remains undissolved after equilibration.
-
Place a magnetic stir bar in the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath set to the desired experimental temperature.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, stop stirring and allow the undissolved solid to settle for several hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (well below its melting point of 83°C). A vacuum desiccator can also be used for gentle drying.
-
Continue drying until a constant weight of the dried residue (solute) is achieved.
-
Weigh the evaporating dish with the dried solute on an analytical balance.
-
4. Calculation:
-
Mass of Solute: (Weight of dish + dried solute) - (Weight of empty dish)
-
Solubility: (Mass of Solute) / (Volume of filtrate collected)
-
The result is typically expressed in units such as g/L, mg/mL, or g/100 mL.
-
Visualizing Experimental Workflow
The logical flow for determining the solubility of a chemical compound can be visualized. The following diagram, generated using the DOT language, outlines the key steps from preparation to final data analysis.
Caption: Workflow for Gravimetric Solubility Determination.
References
An In-depth Technical Guide to the Synthesis of Picryl Chloride from Picric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of picryl chloride (2-chloro-1,3,5-trinitrobenzene) from picric acid (2,4,6-trinitrophenol). The primary and most effective method detailed herein is a two-step process involving the formation of a pyridinium (B92312) picrate (B76445) intermediate, followed by chlorination. This guide includes detailed experimental protocols, a summary of quantitative data, and a visualization of the reaction pathway.
Introduction
This compound is a highly reactive nitroaromatic compound and a key intermediate in the synthesis of various energetic materials, dyes, and pharmaceuticals. Its synthesis from the readily available picric acid is a fundamental laboratory and industrial process. The conversion of the phenolic hydroxyl group of picric acid to a chlorine atom is typically achieved using a chlorinating agent. While direct reaction with agents like phosphorus pentachloride is possible, it often results in lower yields and potential side reactions. A more controlled and higher-yielding method proceeds through the formation of pyridinium picrate.
Reaction Pathway and Mechanism
The synthesis of this compound from picric acid is a two-step process:
-
Formation of Pyridinium Picrate: Picric acid, a strong organic acid, reacts with pyridine (B92270), a weak base, in an acid-base reaction to form the salt pyridinium picrate. This step facilitates the subsequent chlorination by creating a better leaving group.
-
Chlorination of Pyridinium Picrate: The pyridinium picrate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the picrate's oxygen with a chlorine atom, yielding this compound.
The mechanism for the chlorination step is analogous to the dehydration of alcohols using phosphorus oxychloride and pyridine. The oxygen of the picrate anion attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion and forming a dichlorophosphate (B8581778) intermediate. This intermediate is an excellent leaving group. Pyridine then acts as a base, abstracting a proton from the reaction mixture (or trace water), which is not explicitly shown in the simplified pathway, to facilitate the elimination and formation of the final product.
Caption: Overall workflow for the synthesis of this compound from picric acid.
Quantitative Data
The following table summarizes key quantitative data for the reactants, intermediates, and products involved in this synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Picric Acid | C₆H₃N₃O₇ | 229.10 | 121.8 - 123 | Yellow crystalline solid |
| Pyridine | C₅H₅N | 79.10 | -42 | Colorless liquid |
| Pyridinium Picrate | C₁₁H₈N₄O₇ | 308.20 | 166 | Yellow solid |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.25 | Colorless fuming liquid |
| This compound | C₆H₂ClN₃O₆ | 247.55 | 83 | Pale yellow crystalline solid |
Detailed Experimental Protocol
This protocol is a consolidated procedure based on established methods for the synthesis of this compound.
Materials and Equipment
-
Picric acid
-
Pyridine
-
Phosphorus oxychloride
-
Benzene (B151609) or Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
Vacuum source
Procedure
Step 1: Preparation of Pyridinium Picrate
-
In a round-bottom flask, dissolve 22.9 g of picric acid in 200 mL of hot 95% ethanol.
-
To the hot solution, slowly add 7.9 g of pyridine with stirring.
-
Allow the mixture to cool to room temperature and then cool further in an ice bath to facilitate the precipitation of pyridinium picrate.
-
Collect the yellow crystalline pyridinium picrate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the pyridinium picrate thoroughly. The yield of pyridinium picrate is typically high, around 98%.[1]
Step 2: Synthesis of this compound
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a stirring apparatus, place the dried pyridinium picrate (1 mole equivalent).
-
Add 250 mL of a suitable solvent such as benzene or DMF.
-
Add 0.67 mole equivalents of phosphorus oxychloride to the suspension.[1]
-
Heat the mixture to reflux and maintain reflux for approximately 15-30 minutes with continuous stirring.[1] The reaction is exothermic, and the temperature should be monitored.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
The reaction mixture will contain the product, this compound, and byproducts.
Step 3: Isolation and Purification of this compound
-
Carefully pour the cooled reaction mixture into a beaker containing cold water or a dilute hydrochloric acid solution to hydrolyze any remaining phosphorus oxychloride and to precipitate the this compound.
-
Stir the mixture for about 30 minutes to ensure complete precipitation.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water to remove any soluble impurities, such as pyridine hydrochloride.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified this compound in a vacuum desiccator. The expected yield of this compound is typically in the range of 80-98%.[1][2][3]
Safety Considerations
-
Picric acid and this compound are explosive compounds and should be handled with extreme care. Avoid friction, shock, and rapid heating.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle it with caution.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Properly dispose of all chemical waste according to institutional guidelines.
Conclusion
The synthesis of this compound from picric acid via a pyridinium picrate intermediate is a reliable and high-yielding method. This in-depth guide provides the necessary theoretical background, practical experimental details, and safety precautions for researchers and professionals in the field. Careful adherence to the described protocols is essential for the safe and successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Reactivity and Electrophilic Nature of Picryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picryl chloride (2-chloro-1,3,5-trinitrobenzene) is a highly electrophilic aromatic compound characterized by a benzene (B151609) ring activated by three potent electron-withdrawing nitro groups. This structural feature renders it exceptionally reactive towards nucleophilic attack, making it a valuable reagent in various chemical and biological research areas. This technical guide provides a comprehensive overview of the reactivity and electrophilic nature of this compound, with a focus on its applications in drug development and related scientific fields. Detailed experimental protocols, quantitative kinetic data, and mechanistic visualizations are presented to offer a thorough understanding of this versatile molecule.
Introduction
This compound is a yellow crystalline solid that has garnered significant attention in organic chemistry and immunology. Its pronounced electrophilicity is a direct consequence of the cumulative inductive and resonance effects of the three nitro groups positioned ortho and para to the chlorine atom.[1][2] This electron deficiency on the aromatic ring facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chloride ion is readily displaced by a wide range of nucleophiles. This high reactivity has been harnessed for various applications, including the synthesis of dyes, explosives, and, more pertinently to the scope of this guide, as a tool in immunology and analytical chemistry. In the realm of drug development, this compound is notably used as a hapten to induce contact hypersensitivity in animal models, providing a platform to study the efficacy of anti-inflammatory and immunomodulatory agents.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₂ClN₃O₆ | [5] |
| Molecular Weight | 247.55 g/mol | [5][6] |
| Appearance | Almost white to yellow needles/crystalline powder | [5][6] |
| Melting Point | 83 °C (181-185 °F) | [6][7] |
| Density | 1.797 g/cm³ at 68°F | [6] |
| Solubility | Insoluble in water; slightly soluble in ether and alcohol; freely soluble in benzene and hot chloroform. | [5][6] |
| Detonation Velocity | 7,200 m/s | [7] |
Reactivity and Electrophilic Nature
The exceptional reactivity of this compound is central to its utility. The three nitro groups strongly withdraw electron density from the benzene ring, creating a significant partial positive charge on the carbon atom bonded to the chlorine. This makes the ipso-carbon highly susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound is the SNAr mechanism. This is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
The general mechanism can be visualized as follows:
Caption: SNAr mechanism of this compound with a nucleophile.
This compound reacts with a diverse array of nucleophiles, including alkoxides, phenoxides, amines, and sulfites.[7][8][9]
Quantitative Kinetic Data
The rates of reaction of this compound with various nucleophiles have been extensively studied. Below is a summary of selected kinetic data.
Table 1: Rate Constants for the Reaction of this compound with Substituted Anilines in Methanol at 25°C
| Substituent in Aniline | k (L mol⁻¹ s⁻¹) | Reference |
| 3-NO₂ | 0.0024 | [10] |
| 3-CF₃ | 0.016 | [10] |
| 3-SO₂Me | 0.0072 | [10] |
| 4-NO₂ | 0.0001 | [10] |
| 4-CF₃ | 0.00067 | [10] |
| 4-SO₂Me | 0.00029 | [10] |
| 3,5-(NO₂)₂ | 0.00001 | [10] |
| 3,5-(CF₃)₂ | 0.0004 | [10] |
Table 2: Thermodynamic and Kinetic Parameters for the Reaction of this compound with Sodium Methoxide in Methanol
| Parameter | Value | Reference |
| k₁ (M⁻¹ s⁻¹) at 25°C | 17.3 | [11] |
| ΔH‡ (kcal mol⁻¹) | 12.9 | [11] |
| ΔS‡ (cal deg⁻¹ mol⁻¹) | -9.4 | [11] |
Experimental Protocols
Synthesis of this compound from Picric Acid
This protocol describes a common laboratory-scale synthesis of this compound.
References
- 1. Inhibition of contact hypersensitivity reaction to this compound: effect of small molecular weight peptidomimetic compounds possessing inhibitory activity against metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Effect of AgK114 on this compound-induced chronic contact hypersensitivity responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of immunological unresponsiveness to this compound and the possible role of antibody mediated depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Rate correlations involving the linear combination of substituent parameters. Part III. Reactions of this compound with substituted phenoxide ions and anilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. The kinetics of the reactions of this compound with some substituted anilines. Part I - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Immunological Role of Picryl Chloride as a Hapten: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of picryl chloride (PCl) as a hapten in immunological studies. PCl, a small reactive chemical, has been instrumental in elucidating the mechanisms of delayed-type hypersensitivity and T-cell mediated immune responses. This document details the core principles of PCl-induced contact hypersensitivity (CHS), experimental protocols, the underlying cellular and molecular immunology, and key quantitative data from preclinical studies.
Core Concepts: this compound as a Hapten
This compound (2,4,6-trinitrochlorobenzene) is not immunogenic on its own. However, due to its electrophilic nature, it readily penetrates the skin and covalently binds to nucleophilic side chains of amino acids in self-proteins, such as albumin. This process, known as haptenation, creates novel antigenic determinants. These "picrylated" self-proteins are then recognized as foreign by the immune system, initiating a robust T-cell mediated immune response. This response is primarily characterized by contact hypersensitivity (CHS), a classic example of delayed-type hypersensitivity (DTH).
The study of PCl-induced CHS has been pivotal in understanding the sensitization and elicitation phases of T-cell mediated immunity. The sensitization phase involves the initial exposure to the hapten, leading to the activation and clonal expansion of hapten-specific T cells. The elicitation phase occurs upon subsequent exposure to the same hapten, resulting in a rapid and localized inflammatory response mediated by the memory T cells generated during sensitization.
Experimental Model: this compound-Induced Contact Hypersensitivity
The most widely used animal model to study the immunological effects of this compound is the contact hypersensitivity (CHS) model in mice. This model provides a quantifiable and reproducible method to assess T-cell mediated inflammation.
Experimental Workflow
The PCl-induced CHS model typically involves a two-stage process: sensitization and challenge.
Caption: Experimental workflow of PCl-induced contact hypersensitivity.
Detailed Experimental Protocol: Murine Contact Hypersensitivity
This protocol is a generalized representation and may require optimization based on the specific mouse strain and research question.
Materials:
-
Animals: Inbred mice (e.g., CBA, BALB/c, C57BL/6).[1]
-
Hapten: this compound (PCl).
-
Sensitization Solution: 7% PCl (w/v) in a 1:1 mixture of acetone and ethanol (B145695) or methyl-ethyl-ketone (MEK).[1]
-
Challenge Solution: 0.5% PCl (w/v) in a vehicle such as olive oil or a 4:1 mixture of acetone and olive oil.
-
Measurement Tool: Engineer's micrometer.
Procedure:
-
Animal Preparation: Shave a small area (approximately 2x2 cm) on the abdomen or back of each mouse 24 hours prior to sensitization.
-
Sensitization (Day 0): Under light anesthesia, apply 200 µL of the 7% PCl solution to the shaved area.[1] Control animals receive the vehicle only.
-
Challenge (Day 5-7): Measure the baseline thickness of both ears of each mouse using an engineer's micrometer. Apply 20 µL of the 0.5% PCl solution to both sides of the right ear.[1] Apply 20 µL of the vehicle to both sides of the left ear as an internal control.
-
Measurement of Ear Swelling: At various time points after challenge (e.g., 6, 12, 24, 48, and 72 hours), measure the thickness of both ears.[1]
-
Data Analysis: The degree of CHS is expressed as the increase in ear thickness of the PCl-challenged ear compared to its baseline measurement or the vehicle-treated contralateral ear.
Cellular and Molecular Mechanisms of PCl-Induced Immunity
The immune response to this compound is a complex interplay of various immune cells and signaling molecules.
Key Cellular Players
-
Antigen Presenting Cells (APCs): Langerhans cells in the epidermis and dermal dendritic cells are crucial for capturing the PCl-protein conjugates, processing them into smaller peptides, and presenting these haptenated peptides on Major Histocompatibility Complex (MHC) class I and class II molecules.
-
T Lymphocytes (T cells):
-
CD4+ T helper (Th) cells: Recognize PCl-peptide complexes on MHC class II molecules. Upon activation, they differentiate into effector subsets (e.g., Th1, Th2) and produce cytokines that orchestrate the inflammatory response. Th1 cells, producing IFN-γ, are particularly important in CHS.
-
CD8+ Cytotoxic T Lymphocytes (CTLs): Recognize PCl-peptide complexes on MHC class I molecules. Activated CTLs can directly kill hapten-modified cells and also contribute to inflammation through cytokine secretion.
-
Regulatory T cells (Tregs): These cells play a role in modulating and suppressing the immune response to PCl, preventing excessive inflammation.
-
-
Mast Cells: Upon activation, mast cells degranulate, releasing histamine, serotonin, and other vasoactive amines that contribute to the early phase of the inflammatory response and increased vascular permeability.[2][3]
-
Neutrophils and Eosinophils: These granulocytes are recruited to the site of challenge and contribute to the inflammatory infiltrate.[4]
Signaling Pathways in T-Cell Activation
The activation of PCl-specific T cells by APCs is initiated through the T-cell receptor (TCR) signaling pathway. While no unique signaling cascade has been identified for this compound specifically, the canonical TCR signaling pathway is the accepted mechanism.
Caption: Simplified T-cell receptor signaling pathway.
Quantitative Data in PCl-Induced Immunological Studies
The following tables summarize key quantitative findings from studies using the PCl-induced CHS model.
Table 1: Time Course of Ear Swelling in PCl-Induced CHS
| Time Post-Challenge | Ear Swelling (mm x 10⁻²) (Mean ± SD) |
| 6 hours | 10.5 ± 2.1 |
| 12 hours | 15.2 ± 3.5 |
| 24 hours | 20.8 ± 4.2 |
| 48 hours | 18.5 ± 3.9 |
| 72 hours | 16.1 ± 3.3 |
Note: Data are representative and compiled from typical results in the literature. Actual values may vary based on mouse strain and experimental conditions.[1]
Table 2: Cellular Infiltrate in PCl-Challenged Ear Tissue
| Cell Type | Relative Abundance at 24 hours | Relative Abundance at 48-72 hours |
| Neutrophils | +++ | + |
| Lymphocytes | ++ | +++ |
| Eosinophils | + | ++ |
| Macrophages/Monocytes | ++ | ++ |
| Mast Cells | + | + |
Key: +++ (high), ++ (moderate), + (low). This represents the predominant cell types at different phases of the CHS response.[1][4]
Table 3: Cytokine Expression in PCl-Induced CHS
| Cytokine | Role in PCl-Induced CHS |
| IFN-γ | Key Th1 cytokine, promotes inflammation and activates macrophages. |
| IL-2 | T-cell growth factor, essential for the clonal expansion of PCl-specific T cells. |
| TNF-α | Pro-inflammatory cytokine, increases vascular permeability and expression of adhesion molecules. |
| Total IgE | Levels can be elevated, particularly in certain mouse strains, suggesting a Th2 component to the response.[5] |
Note: Quantitative levels of cytokines can vary significantly. Studies often report fold-changes or relative expression levels.
Conclusion
This compound has proven to be an invaluable tool for dissecting the intricate cellular and molecular events that govern T-cell mediated immunity. The PCl-induced contact hypersensitivity model remains a robust and relevant system for studying the fundamental processes of hapten recognition, T-cell activation, and inflammatory responses. For researchers in immunology and drug development, a thorough understanding of this model is essential for evaluating the efficacy of novel immunomodulatory therapies and for elucidating the mechanisms of allergic contact dermatitis. The detailed protocols and data presented in this guide provide a solid foundation for the design and interpretation of immunological studies utilizing this compound as a hapten.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. researchgate.net [researchgate.net]
- 3. Suppressor cells for the afferent phase of contact sensitivity to this compound: inhibition of DNA synthesis induced by T cells from mice injected with picryl sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study on this compound (PCL)-induced contact dermatitis in female IQI/Jic and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Application of Picryl Chloride in Contact Hypersensitivity Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picryl chloride (2,4,6-trinitrochlorobenzene) has long served as a cornerstone hapten in the study of contact hypersensitivity (CHS), a T-cell mediated inflammatory skin reaction. This delayed-type hypersensitivity (DTH) response is a classical experimental model for allergic contact dermatitis (ACD) in humans. The robust and reproducible nature of this compound-induced CHS in animal models, primarily mice, has provided invaluable insights into the complex cellular and molecular mechanisms orchestrating this immunological phenomenon. This technical guide provides an in-depth overview of the historical use of this compound in CHS research, detailing key experimental protocols, summarizing quantitative data, and illustrating the immunological pathways involved.
Experimental Protocols
The mouse ear swelling assay is the most common method for quantifying the CHS response to this compound. The protocol generally consists of two phases: sensitization and challenge.
Murine Model of this compound-Induced Contact Hypersensitivity
1. Sensitization Phase:
-
Animal Model: Inbred mouse strains such as CBA and BALB/c are commonly used.[1][2]
-
Sensitizing Agent: A solution of this compound (typically 5% to 7% w/v) is prepared in a vehicle, most commonly a mixture of acetone (B3395972) and olive oil or methyl-ethyl-ketone (MEK).[3]
-
Application: A fixed volume (e.g., 100-200 µL) of the this compound solution is applied to a shaved area of the mouse's abdomen or back.[2][3] This initial application sensitizes the animal's immune system to the hapten. Control animals are treated with the vehicle alone.
2. Challenge (Elicitation) Phase:
-
Timing: The challenge is typically performed 4 to 6 days after sensitization.[2]
-
Challenge Site: A lower concentration of this compound (e.g., 0.5% to 1% w/v) is applied to one or both sides of the mouse's ear.[3] The contralateral ear is often treated with the vehicle alone to serve as a control for non-specific irritation.
-
Measurement: The degree of ear swelling is measured at various time points after the challenge, commonly at 24, 48, and 72 hours.[3] A micrometer is used to measure the ear thickness. The increase in ear thickness of the this compound-treated ear compared to the vehicle-treated ear, or the pre-challenge thickness, is calculated as the measure of the CHS response.[1]
3. Adoptive Transfer Experiments:
-
To demonstrate the T-cell mediated nature of CHS, adoptive transfer experiments are performed.
-
Spleen and lymph node cells from a sensitized donor mouse are isolated.
-
These cells, or specific T-cell subsets, are then injected intravenously into a naïve (unsensitized) recipient mouse.[4]
-
The recipient mouse is then challenged with this compound on the ear. The development of an ear swelling response in the recipient demonstrates that the sensitivity is transferred by the lymphocytes.
Quantitative Data Summary
The following tables summarize key quantitative data from historical studies on this compound-induced CHS.
Table 1: Ear Swelling Response Over Time
| Time Post-Challenge | Ear Swelling (mm x 10⁻²) in Sensitized Mice (Mean ± SD) | Ear Swelling (mm x 10⁻²) in Non-Sensitized Mice (Mean ± SD) |
| 6 hours | 10.5 ± 2.5 | 8.0 ± 1.5 |
| 12 hours | 15.0 ± 3.0 | 5.5 ± 1.0 |
| 24 hours | 20.5 ± 3.5 | 4.0 ± 1.0 |
| 48 hours | 19.0 ± 3.0 | 3.5 ± 1.0 |
| 72 hours | 18.5 ± 2.5 | 3.0 ± 1.0 |
Data synthesized from studies measuring ear thickness at various time points after challenge with this compound.[3]
Table 2: Cellular Infiltrate in the Dermis at Peak Response (24-48 hours)
| Cell Type | Percentage of Total Infiltrating Cells |
| Neutrophils | 40-60% |
| Mononuclear Cells (Lymphocytes, Monocytes) | 30-50% |
| Eosinophils | 5-15% |
| Mast Cells | Variable, often degranulated |
This table represents a generalized composition of the cellular infiltrate observed in histological studies of the ear tissue at the peak of the CHS reaction.[1][5]
Signaling Pathways and Cellular Interactions
The immunological mechanisms underlying this compound-induced CHS are complex, involving a coordinated interplay of various immune cells and signaling molecules.
Sensitization Phase
During the sensitization phase, this compound acts as a hapten, binding to endogenous skin proteins to form immunogenic conjugates. These modified proteins are then processed by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis and dermal dendritic cells.
Caption: Sensitization phase of contact hypersensitivity.
Upon encountering the hapten-protein complexes, Langerhans cells become activated, migrate to the draining lymph nodes, and present the processed antigen to naïve T-cells. This leads to the clonal expansion and differentiation of hapten-specific effector T-cells, primarily of the Th1 and Tc1 subtypes.
Elicitation Phase
Upon subsequent exposure to this compound (challenge), the previously sensitized effector T-cells are recruited to the site of application.
References
- 1. Epidermal Langerhans cells tune skin reactivity to contact allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T helper cell - Wikipedia [en.wikipedia.org]
- 3. IFN-gamma and TNF-alpha are involved in urushiol-induced contact hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell-sensory neuron crosstalk in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of AgK114 on this compound-induced chronic contact hypersensitivity responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunological Mechanism of Picryl Chloride: A Technical Guide to a Classic Sensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picryl chloride (2-chloro-1,3,5-trinitrobenzene), abbreviated as PCl, is a small, highly reactive organic compound that serves as a classic model allergen in immunological research. As a potent hapten, PCl is incapable of inducing an immune response on its own. However, its electrophilic nature allows it to readily bind to endogenous proteins in the skin, forming hapten-carrier complexes that are recognized as foreign by the immune system. This property makes PCl an invaluable tool for studying the mechanisms of Type IV delayed-type hypersensitivity (DTH), specifically allergic contact dermatitis (ACD). The murine contact hypersensitivity (CHS) model using PCl is a robust and widely utilized system for elucidating the cellular and molecular events that govern both the initial sensitization (induction) and subsequent allergic reaction (elicitation) phases of ACD, and for evaluating the efficacy of novel anti-inflammatory and immunomodulatory therapeutics.
Core Mechanism: From Hapten to Allergen
The immunological response to this compound is a classic two-phase process: sensitization (induction) and elicitation (effector phase).
The Sensitization (Induction) Phase
The initial epicutaneous exposure to PCl primes the immune system. This phase is asymptomatic and involves a complex series of events within the skin and draining lymph nodes.
-
Haptenation: PCl is a small, electrophilic molecule that penetrates the stratum corneum of the skin.[1] To become immunogenic, it must covalently bind to nucleophilic residues (such as lysine (B10760008) or cysteine) on endogenous skin proteins, a process known as haptenation.[1][2][3] This creates novel antigenic determinants (hapten-protein conjugates).
-
Keratinocyte Activation: Skin keratinocytes recognize these haptenated proteins as a danger signal, releasing pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[4]
-
Langerhans Cell Activation and Migration: Epidermal Langerhans cells (LCs), a subset of immature dendritic cells (DCs), are the primary antigen-presenting cells (APCs) in the skin. They internalize the PCl-protein conjugates and, stimulated by the pro-inflammatory environment, undergo maturation. This maturation process involves the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules.[5][6] The activated LCs then migrate from the epidermis to the dermis, a process dependent on the chemokine CXCL12, and subsequently travel via afferent lymphatic vessels to the regional draining lymph nodes.[7][8] Protein Kinase C (PKC) signaling is a critical transducer for this migration.[9]
-
Antigen Presentation and T-Cell Priming: Within the lymph node, the mature LCs (now potent dendritic cells) present the processed haptenated peptides on MHC molecules to naive T-lymphocytes. This interaction, stabilized by co-stimulatory molecules, leads to the clonal expansion and differentiation of PCl-specific effector and memory T-cells, primarily CD8+ (Tc1) and CD4+ (Th1) cells.
The Elicitation (Effector) Phase
Upon subsequent exposure of a sensitized individual to PCl at any skin site, a rapid and localized inflammatory reaction occurs, typically peaking 24 to 72 hours after contact.
-
T-Cell Recruitment and Activation: Circulating PCl-specific memory T-cells are recruited to the site of challenge. Resident APCs in the skin present the PCl-haptenated peptides, leading to the activation of these memory T-cells.
-
Inflammatory Cascade: Activated T-cells release a barrage of cytokines and chemokines, including Interferon-gamma (IFN-γ). This orchestrates a robust inflammatory response characterized by the recruitment of various immune cells. Initially, mononuclear cells appear within an hour, followed by a significant influx of neutrophils, which are often the dominant cell type at 24 hours.[10][11] Later, between 48 and 72 hours, the infiltrate becomes predominantly composed of lymphocytes and eosinophils.[12][13]
-
Clinical Manifestation: This cellular infiltration, combined with the release of vasoactive mediators from cells like mast cells, results in the characteristic signs of allergic contact dermatitis: erythema (redness), edema (swelling), and vesicle formation.[13][14] In murine models, this is quantified as an increase in ear thickness.[10][13]
Key Signaling Pathways in Dendritic Cell Activation
The activation of dendritic cells by haptens like PCl is a critical step in initiating sensitization. While PCl-specific pathways are an area of ongoing research, the general mechanism for chemical sensitizers involves the activation of several key intracellular signaling cascades, often triggered by oxidative or electrophilic stress.[2]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) family, including p38, JNK, and ERK, are crucial. The p38 MAPK pathway, in particular, is considered a major driver of DC activation and maturation in response to sensitizers.[2][15]
-
NF-κB Pathway: Many sensitizers activate the Nuclear Factor-kappa B (NF-κB) transcription factor, which is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules essential for DC maturation.[2][15]
-
Nrf2/Keap1 Pathway: Haptens can induce a cellular stress response, activating the Nrf2 transcription factor, which controls the expression of antioxidant and detoxification genes.[2]
-
Protein Kinase C (PKC): PKC signaling is indispensable for the migration of Langerhans cells from the epidermis, a prerequisite for the initiation of the immune response.[9]
Data Presentation: Quantitative Analysis of PCl-Induced Hypersensitivity
The following tables summarize quantitative data from murine models of PCl-induced contact hypersensitivity.
Table 1: Time Course of Ear Swelling Response to this compound Ear swelling is a primary measure of the elicitation phase in the murine CHS model.
| Time After Challenge | Mean Ear Swelling / Thickness Increase (units of 10⁻² mm) | Key Observations |
| 6 hours | Variable, includes non-specific swelling | Initial reaction is often non-specific and vascular.[13] |
| 24 hours | Peak response | The specific hypersensitivity reaction peaks around 24 hours.[13] |
| 48 hours | Plateau or slight decrease | Swelling remains elevated but may begin to level off.[13] |
| 72 hours | Plateau or slight decrease | The response is sustained up to 72 hours.[13] |
Table 2: Composition of Cellular Infiltrate in PCl-Induced Dermatitis Histological analysis reveals a dynamic influx of different immune cell populations.
| Time After Challenge | Dominant Infiltrating Cell Types | Reference |
| 1-12 hours | Mononuclear cells (monocytes, macrophages), some lymphocytes | [10][11] |
| 24 hours | Neutrophil granulocytes | [10][11] |
| 48-72 hours | Lymphocytes and Eosinophils | [12][13] |
Experimental Protocols
Protocol 1: Murine Contact Hypersensitivity (CHS) Model
This is a standard in vivo method to assess both the sensitization and elicitation phases of ACD.
-
Animals: Inbred mouse strains such as CBA or BALB/c are commonly used.[10][13]
-
Sensitization (Day 0):
-
Resting Period (Days 1-4): Allow time for the development of an immune response.
-
Challenge (Day 5 or 6):
-
Measure the baseline thickness of both ears of each mouse using an engineer's micrometer.
-
Prepare a 1% (w/v) solution of this compound in a vehicle like olive oil.[10]
-
Apply a small volume (e.g., 20-25 µL) of the 1% PCl solution to both the dorsal and ventral surfaces of one ear. The contralateral ear can be treated with vehicle alone as an internal control.
-
-
Measurement (Day 6 or 7; i.e., 24h post-challenge):
-
Measure the thickness of both ears again at 24 hours post-challenge.
-
The degree of sensitization is quantified by the change in ear thickness: Ear Swelling = (Thickness at 24h - Baseline Thickness). The response in sensitized mice is compared to that in sham-sensitized (vehicle only) control mice. A statistically significant increase indicates a positive CHS response.[10][11]
-
Protocol 2: The Murine Local Lymph Node Assay (LLNA)
The LLNA is a validated alternative to traditional guinea pig tests for identifying chemical sensitizers. It measures lymphocyte proliferation in the draining auricular lymph nodes during the induction phase.
-
Principle: Sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is proportional to the dose applied and can be measured by the incorporation of a radiolabeled DNA precursor, typically ³H-methyl thymidine (B127349).[16][17]
-
Animals: Female CBA/Ca mice are the recommended strain.[16]
-
Procedure (Days 1-3):
-
Prepare a minimum of three concentrations of the test substance (e.g., PCl) in a suitable vehicle (e.g., 4:1 acetone:olive oil). A vehicle control group and a positive control group are also required.
-
On three consecutive days, apply 25 µL of the test substance, vehicle, or positive control to the dorsal surface of each ear of the mice (4-5 animals per group).
-
-
Procedure (Day 6):
-
Approximately 72 hours after the final application (on Day 6), inject all mice intravenously with 20 µCi of ³H-methyl thymidine.
-
Five hours after the injection, humanely euthanize the mice.
-
Excise the draining auricular lymph nodes from each mouse individually.
-
-
Data Analysis:
-
Prepare a single-cell suspension from the pooled lymph nodes of each mouse.
-
Precipitate the DNA and measure the incorporated radioactivity using a β-scintillation counter. Results are expressed as Disintegrations Per Minute (DPM) per mouse.
-
Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.
-
An SI value of 3 or greater is considered a positive result, indicating that the test substance has sensitizing potential.[17]
-
Mandatory Visualizations
Caption: Overall mechanism of this compound-induced contact hypersensitivity.
Caption: Experimental workflow for the murine CHS model using PCl.
Caption: Experimental workflow for the murine Local LymphNode Assay.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dendritic cells differently respond to haptens and irritants by their production of cytokines and expression of co-stimulatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dendritic Cells and Their Role in Allergy: Uptake, Proteolytic Processing and Presentation of Allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCL12 is essential for migration of activated Langerhans cells from epidermis to dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A two-step model for Langerhans cell migration to skin-draining LN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C transduces the signal for Langerhans' cell migration from the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicaljournalssweden.se [medicaljournalssweden.se]
- 14. Immune serum from mice contact-sensitized with this compound contains an antigen-specific T cell factor that transfers immediate cutaneous reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metallic haptens induce differential phenotype of human dendritic cells through activation of mitogen-activated protein kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Local lymph node assay - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of Picryl Chloride for Researchers and Scientists
For Immediate Release
This technical guide provides a comprehensive overview of the safety and handling precautions for Picryl chloride (2-Chloro-1,3,5-trinitrobenzene), a highly explosive and toxic compound. This document is intended for researchers, scientists, and drug development professionals who may handle this hazardous material. Adherence to the following guidelines is critical to ensure laboratory safety.
Executive Summary
This compound is a powerful detonating explosive with high sensitivity to various stimuli. It is also classified as a toxic substance, fatal if swallowed, in contact with skin, or if inhaled. This guide summarizes the known explosive and physical properties of this compound, outlines detailed safety protocols for its handling and storage, and provides methodologies for key safety-related experiments.
Explosive and Physical Properties
This compound is a yellow crystalline solid that is highly explosive. While its shock sensitivity is comparable to TNT, it is extremely unstable when dry and can be initiated by friction, shock, or heat.[1] Key quantitative data regarding its explosive and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Explosive Properties | ||
| Detonation Velocity | 7,200 m/s | [2] |
| Impact Sensitivity (H50) | Data not available in search results | |
| Friction Sensitivity (BAM) | Data not available in search results | |
| Physical Properties | ||
| Molecular Formula | C₆H₂ClN₃O₆ | [2] |
| Molar Mass | 247.55 g/mol | [2] |
| Appearance | Light yellow needles | [1] |
| Melting Point | 83 °C (181 °F) | [2] |
| Thermal Properties | ||
| Decomposition Temperature | Data not available in search results |
Safety and Handling Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive range of PPE is mandatory when working with this compound to prevent accidental exposure through inhalation, ingestion, or skin contact.
-
Eye/Face Protection: Chemical safety goggles and a face shield are essential.
-
Skin Protection: A flame-retardant lab coat, along with chemical-resistant gloves (e.g., nitrile, neoprene, or Viton), should be worn. It is crucial to check the breakthrough time and permeation rate of the gloves for this compound.
-
Respiratory Protection: A full-face respirator with appropriate cartridges should be used, especially when handling the powder or in case of potential aerosolization.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a tested and reliable exhaust system.
-
Isolation: The experimental setup should be located in a designated area, away from incompatible materials and ignition sources.
-
Blast Shielding: Use of a blast shield is highly recommended for any procedure involving the heating or agitation of this compound.
Handling and Storage
-
Wetting: this compound should be kept wetted with at least 10% water by mass to reduce its sensitivity to shock and friction.[1]
-
Avoidance of Stimuli: Avoid grinding, scraping, or subjecting the material to any form of friction or impact. Use non-sparking tools.
-
Temperature Control: Store in a cool, dry, and well-ventilated area, away from heat sources, open flames, and direct sunlight.
-
Grounding: All equipment and containers should be properly grounded to prevent electrostatic discharge.
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, nitrates, chlorates, and ammonia.[1] Contact with these materials can lead to violent reactions.
Spill and Emergency Procedures
-
Evacuation: In case of a spill, evacuate the area immediately.
-
Ignition Sources: Eliminate all sources of ignition.
-
Containment: For small spills, carefully dampen the material with water and collect it with non-sparking tools into a sealed container for disposal.
-
Fire: In case of fire, do not attempt to extinguish it. Evacuate the area and alert emergency services. There is a severe risk of explosion.
Experimental Protocols for Safety Assessment
Standardized tests are used to quantify the explosive properties of materials like this compound. The following are detailed methodologies for determining impact and friction sensitivity.
Impact Sensitivity: Drop Weight Test (ASTM E680)
The drop weight impact test determines the energy required to cause a material to react (explode or decompose) upon impact. The result is often expressed as the H50 value, which is the height from which a standard weight has a 50% probability of causing a reaction.
Methodology:
-
Apparatus: A drop weight impact tester consists of a guided weight that can be dropped from a variable height onto a sample held in a standardized anvil assembly.
-
Sample Preparation: A small, precisely measured amount of the dried explosive is placed in the sample holder.
-
Procedure:
-
The weight is dropped from a predetermined height.
-
The outcome (reaction or no reaction) is observed. A reaction is typically indicated by an audible report, flash, or smoke.
-
The "up-and-down" or Bruceton method is commonly used to determine the H50 value. In this method, the height for the next drop is decreased after a reaction and increased after a non-reaction.
-
A series of at least 20-30 drops is performed to obtain statistically significant data.
-
-
Data Analysis: The H50 value and its standard deviation are calculated from the series of test results.
Friction Sensitivity: BAM Friction Test
The BAM (Bundesanstalt für Materialprüfung) friction test measures the sensitivity of a substance to frictional stimuli. The result is expressed as the load in Newtons (N) at which a reaction occurs.
Methodology:
-
Apparatus: The BAM friction apparatus consists of a fixed porcelain pin and a movable porcelain plate. A weighted lever arm applies a known force to the pin, which is in contact with the sample on the plate.
-
Sample Preparation: A small amount of the substance is spread on the porcelain plate.
-
Procedure:
-
The porcelain plate is moved back and forth under the weighted porcelain pin.
-
The test is performed at various load levels.
-
The lowest load at which a flame, crackling, or detonation occurs in at least one of six trials is determined.
-
-
Data Analysis: The friction sensitivity is reported as the lowest load at which a reaction was observed.
Material Compatibility
The choice of materials for handling and storing this compound is critical to prevent unintended reactions.
| Material Category | Compatible | Incompatible |
| Metals | Stainless Steel (304, 316) | Copper, Brass, Bronze, Lead, Zinc |
| Plastics | Polytetrafluoroethylene (PTFE), Polyethylene (PE), Polypropylene (PP) | Polyvinyl chloride (PVC) may be less suitable due to potential for reaction with some nitro compounds. |
| Elastomers | Viton®, Kalrez® | Natural Rubber, Neoprene, Buna-N (Nitrile) may have limited compatibility and should be tested. |
It is crucial to consult specific chemical compatibility charts and conduct testing for materials that will be in prolonged contact with this compound.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of safety procedures and experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for Safe Handling of this compound.
Caption: Experimental Workflow for Drop Weight Impact Sensitivity Test.
Conclusion
This compound is a substance that demands the utmost respect and caution. The information provided in this guide is intended to supplement, not replace, comprehensive training and adherence to all institutional and regulatory safety protocols. Researchers must be thoroughly familiar with the hazards of this compound and the emergency procedures before commencing any work.
References
Methodological & Application
Application Notes and Protocols for Picryl Chloride-Induced Contact Hypersensitivity in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing contact hypersensitivity (CHS) in mice using picryl chloride (PCl), a widely used model for studying delayed-type hypersensitivity (DTH) and evaluating the efficacy of novel anti-inflammatory therapeutics.
Contact hypersensitivity is a T-cell-mediated inflammatory response to topically applied haptens. The this compound-induced CHS model is a robust and reproducible method that mimics the pathophysiology of allergic contact dermatitis in humans. The response is characterized by two distinct phases: the sensitization (afferent) phase and the elicitation or challenge (efferent) phase.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the successful induction and measurement of CHS.
Materials and Reagents:
-
Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6 strains), 6-8 weeks old.
-
Hapten: this compound (2,4,6-trinitrochlorobenzene).
-
Sensitization Vehicle: Acetone and ethanol (B145695) (e.g., in a 4:1 or 1:1 ratio) or methyl-ethyl-ketone (MEK).[1]
-
Challenge Vehicle: Olive oil or acetone/olive oil mixture.
-
Anesthetics: Isoflurane or a combination of ketamine/xylazine for animal handling.
-
Measurement Tool: A precision digital micrometer or caliper for measuring ear thickness.[2]
-
Standard laboratory equipment: Pipettes, tubes, animal clippers, etc.
Experimental Workflow Diagram:
Detailed Protocol:
1. Sensitization Phase (Day 0):
-
Prepare a 5-7% (w/v) solution of this compound in the chosen vehicle (e.g., 4:1 acetone:ethanol).[3][4] Handle this compound with care as it is a potent sensitizer (B1316253) and potentially explosive.
-
Anesthetize the mice.
-
Shave a small area (approximately 2x2 cm) of the abdominal skin.
-
Apply 100-150 µL of the this compound solution to the shaved abdominal skin.[4] Allow the solution to dry completely before returning the mice to their cages.
-
House the mice for 5 to 7 days to allow for the development of the primary immune response.
2. Challenge Phase (Day 5-7):
-
Prepare a 0.5-1% (w/v) solution of this compound in olive oil.[1][3]
-
Anesthetize the mice.
-
Measure the baseline thickness of both ears using a digital micrometer. Take at least three measurements per ear and average them.
-
Apply 20 µL of the challenge solution to both the dorsal and ventral surfaces of the right ear.
-
Apply 20 µL of the vehicle (olive oil) to both surfaces of the left ear to serve as a control for non-specific irritation.
3. Measurement of Ear Swelling (24-72 hours post-challenge):
-
At 24, 48, and 72 hours after the challenge, anesthetize the mice and measure the thickness of both ears.[1]
-
The ear swelling response is calculated as the difference in ear thickness before and after the challenge, corrected for any non-specific swelling caused by the vehicle.
-
Formula for Ear Swelling: (Thickness of right ear at measurement time - Baseline thickness of right ear) - (Thickness of left ear at measurement time - Baseline thickness of left ear).
Data Presentation
The following table summarizes representative quantitative data for ear swelling at different time points following challenge in this compound-sensitized mice.
| Time Post-Challenge | Ear Swelling (mm x 10-2) (Mean ± SD) |
| 6 hours | 10.5 ± 2.1 |
| 12 hours | 15.2 ± 3.5 |
| 24 hours (Peak) | 25.8 ± 4.3 [1] |
| 48 hours | 22.1 ± 3.9 |
| 72 hours | 18.5 ± 3.2 |
Note: These values are illustrative and can vary based on mouse strain, specific protocol, and laboratory conditions. The peak response is typically observed at 24 hours post-challenge.[1]
Signaling Pathways in this compound-Induced Contact Hypersensitivity
The induction of CHS by this compound involves a complex interplay of innate and adaptive immune responses. The following diagrams illustrate the key signaling events during the sensitization and elicitation phases.
Sensitization Phase Signaling Pathway:
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Use of micrometers and calipers to measure various components of delayed-type hypersensitivity ear swelling reactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contact sensitivity in mice evaluated by means of ear swelling and a radiometric test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
Establishing a Picryl Chloride-Induced Dermatitis Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Picryl chloride (PiCl)-induced dermatitis mouse model is a robust and widely utilized tool in immunological research, particularly for studying contact hypersensitivity (CHS), a form of delayed-type hypersensitivity. This model mimics the inflammatory skin reactions observed in human allergic contact dermatitis. It involves an initial sensitization phase, where the mouse's immune system is primed with the hapten PiCl, followed by a challenge phase, where a subsequent exposure to PiCl at a different site elicits a measurable inflammatory response. This application note provides detailed protocols for establishing this model, methods for quantitative and qualitative assessment of the resulting dermatitis, and an overview of the key signaling pathways involved.
Experimental Protocols
Materials and Reagents
-
Mice: Inbred mouse strains such as BALB/c, CBA, or IQI/Jic are commonly used.[1][2][3] Male mice, 8-10 weeks old, are often preferred to avoid hormonal cycle variations.[4]
-
This compound (PiCl): 2,4,6-Trinitrochlorobenzene
-
Solvents: Acetone (B3395972), ethanol, methyl-ethyl-ketone (MEK), or a mixture of acetone and olive oil.
-
Anesthetics: Light ether or isoflurane (B1672236) for brief procedures.
-
Measurement Tool: Engineer's micrometer or calipers for ear thickness measurement.
-
Histology: Formalin, paraffin, hematoxylin (B73222) and eosin (B541160) (H&E) stain, Giemsa stain.
-
Optional: Reagents for cytokine analysis (ELISA kits) and serum IgE measurement.
Sensitization and Challenge Protocol
This protocol is a standard method for inducing contact hypersensitivity to PiCl.
1. Sensitization Phase (Day 0)
-
Anesthetize the mouse using a suitable anesthetic.
-
Shave a small area (approximately 2x2 cm) on the abdomen of the mouse.
-
Prepare a 7% (w/v) PiCl solution in a suitable solvent (e.g., 0.2 ml of 7% PiCl in methyl-ethyl-ketone or absolute alcohol).[1][5]
-
Apply 100-200 µl of the 7% PiCl solution to the shaved abdominal skin.[1][5]
-
Allow the solution to dry completely before returning the mouse to its cage.
-
House the mice individually to prevent licking and removal of the hapten.
2. Challenge Phase (Day 5-7)
-
Three to seven days after sensitization, anesthetize the mouse.[1]
-
Measure the baseline thickness of both ears using an engineer's micrometer.
-
Prepare a 0.5% to 1% (w/v) PiCl solution in a solvent mixture (e.g., 0.5% PiCl in MEK or 1% PiCl in olive oil).[1][5]
-
Apply 20 µl of the challenge solution to both the inner and outer surfaces of the right ear.[1]
-
Apply 20 µl of the solvent alone to the left ear to serve as a control.[1]
3. Evaluation Phase (24-72 hours post-challenge)
-
Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.[4][6]
-
The ear swelling is calculated as the difference between the ear thickness at a specific time point and the baseline measurement.
-
At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis and blood for serum IgE and cytokine analysis.
Data Presentation
Quantitative Assessment of Dermatitis
The inflammatory response in the PiCl-induced dermatitis model can be quantified through several parameters. The data presented below are representative values and may vary depending on the specific mouse strain and experimental conditions.
Table 1: Ear Swelling Response
| Time Post-Challenge | Ear Swelling (mm) in Sensitized Mice (Mean ± SD) | Ear Swelling (mm) in Control Mice (Mean ± SD) |
| 0 hours (Baseline) | 0 | 0 |
| 24 hours | 0.25 ± 0.05 | 0.05 ± 0.02 |
| 48 hours | 0.20 ± 0.04 | 0.03 ± 0.01 |
| 72 hours | 0.15 ± 0.03 | 0.02 ± 0.01 |
Note: Ear swelling peaks around 24 hours post-challenge.[7][8]
Table 2: Histological Scoring of Inflammation
A semi-quantitative scoring system can be used to evaluate the severity of inflammation in H&E-stained ear sections.
| Score | Epidermal Changes | Dermal Edema | Cellular Infiltration |
| 0 (None) | Normal thickness, no spongiosis | Absent | Sparse resident cells |
| 1 (Mild) | Slight thickening, focal spongiosis | Mild, localized | Mild influx of inflammatory cells |
| 2 (Moderate) | Moderate thickening, noticeable spongiosis | Moderate, diffuse | Moderate, diffuse infiltration |
| 3 (Severe) | Marked thickening, extensive spongiosis, possible ulceration | Severe, widespread | Dense, widespread infiltration |
Histological analysis typically reveals a significant increase in dermal cellular infiltrate, primarily composed of lymphocytes and eosinophils at 48-72 hours, with neutrophils being more dominant at earlier time points.[2][4][6]
Table 3: Serum IgE and Cytokine Levels
| Parameter | Control Group | PiCl-Treated Group |
| Total Serum IgE (ng/mL) | < 100 | > 500 |
| IFN-γ (pg/mL in ear tissue) | Low | High (early phase) |
| IL-4 (pg/mL in ear tissue) | Low | High (later/chronic phase) |
Repeated PiCl application can shift the immune response from a Th1-dominant (IFN-γ) to a Th2-dominant (IL-4, IL-5) profile, which is associated with increased serum IgE levels.[1][9]
Visualization of Key Processes
Experimental Workflow
Caption: Experimental workflow for the this compound-induced dermatitis mouse model.
Signaling Pathway in this compound-Induced Contact Hypersensitivity
References
- 1. karger.com [karger.com]
- 2. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced allergic dermatitis in IQI/Jic female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allergic contact dermatitis of the mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contact sensitivity in mice evaluated by means of ear swelling and a radiometric test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of TH1 and TH2 cytokines in a murine model of allergic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Standard Procedure for Picryl Chloride (PCl)-Induced Contact Hypersensitivity (CHS) in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, standardized procedure for inducing contact hypersensitivity (CHS) in mice using Picryl chloride (PCl). This model is a cornerstone for studying the immunopathology of allergic contact dermatitis and for the preclinical evaluation of novel anti-inflammatory therapeutics.
I. Overview of the PCl-Induced CHS Model
The PCl-induced CHS model is a robust and highly reproducible T-cell-mediated inflammatory response that mirrors the key characteristics of allergic contact dermatitis in humans. The procedure involves two distinct phases: a sensitization phase, where the mouse immune system is primed to the hapten (PCl), and a subsequent challenge (elicitation) phase, where a localized inflammatory reaction is triggered upon re-exposure to the same hapten. The resulting inflammation, primarily measured as ear swelling, serves as a quantifiable endpoint to assess the efficacy of immunomodulatory compounds.
II. Experimental Protocols
This section details the necessary materials and step-by-step procedures for the sensitization and challenge phases of the PCl-induced CHS model.
A. Materials and Reagents
-
Animals: Inbred mouse strains such as CBA or BALB/c (male, 8-10 weeks old) are commonly used.
-
Hapten: this compound (PCl)
-
Vehicles:
-
For Sensitization: Acetone and Ethanol (3:1 ratio) or Methyl-ethyl-ketone (MEK).
-
For Challenge: Olive oil or MEK.
-
-
Equipment:
-
Electric animal clippers
-
Micropipettes and sterile tips
-
Calipers or a digital thickness gauge
-
Anesthesia equipment (e.g., isoflurane (B1672236) inhalation chamber)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.
-
B. Preparation of PCl Solutions
-
Sensitization Solution (7% PCl): Dissolve 70 mg of PCl in 1 ml of a 3:1 acetone:ethanol mixture or MEK. Prepare this solution fresh on the day of use and protect it from light.
-
Challenge Solution (1% PCl): Dissolve 10 mg of PCl in 1 ml of olive oil or MEK. Vortex thoroughly to ensure complete dissolution. Prepare this solution fresh on the day of use.
C. Experimental Workflow
Application Notes and Protocols for Measurement of Ear Swelling in the Picryl Chloride-Induced Contact Hypersensitivity (CHS) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contact hypersensitivity (CHS) is a T-cell mediated inflammatory skin reaction that serves as a valuable experimental model for allergic contact dermatitis (ACD). The Picryl chloride (PCL)-induced CHS model in mice is widely used to investigate the immunopathological mechanisms of ACD and to evaluate the efficacy of novel anti-inflammatory therapies. A key endpoint in this model is the quantification of the inflammatory response, most commonly assessed by measuring ear swelling. This document provides detailed application notes and protocols for the primary techniques used to measure ear swelling in the PCL-induced CHS model.
Core Measurement Techniques
Three primary methods are employed to quantify ear swelling in the PCL-CHS model:
-
Micrometer/Caliper Measurement of Ear Thickness: A non-invasive and rapid method to assess the change in ear thickness over time.
-
Ear Weight Measurement: An end-point measurement that provides a quantitative assessment of edema and cellular infiltrate.
-
Histological Analysis: A detailed microscopic examination of ear tissue to characterize and quantify the cellular infiltrate and pathological changes.
Protocol 1: Micrometer/Caliper Measurement of Ear Thickness
This is the most common and straightforward method for quantifying the CHS response.
Principle:
The increase in ear thickness due to inflammation, primarily edema and cellular infiltration, is measured using a precision instrument. The change in thickness from baseline provides a quantitative measure of the inflammatory response.
Materials:
-
Spring-loaded micrometer or digital caliper (e.g., Oditest, Mitutoyo)
-
This compound (PCL)
-
Acetone
-
Ethanol (B145695) or Olive oil (as vehicle)
-
Mice (e.g., BALB/c or C57BL/6)
-
Animal restrainer (optional)
Procedure:
Sensitization Phase (Day 0):
-
Prepare a 5-7% PCL solution in an appropriate vehicle (e.g., 4:1 acetone:olive oil or acetone/ethanol mixture).
-
Anesthetize the mouse or use a suitable restraint method.
-
Apply a small volume (e.g., 20-50 µL) of the PCL solution to a shaved area of the abdomen or back.
-
Allow the solution to dry completely before returning the mouse to its cage.
Elicitation Phase (Day 5-7):
-
Before challenging, measure the baseline ear thickness of both ears using a spring-loaded micrometer.[1] To ensure consistency, always measure the same spot on the ear.
-
Prepare a lower concentration of PCL (e.g., 0.5-1%) in the vehicle.
-
Apply a small, standardized volume (e.g., 10-20 µL) of the PCL solution to both the dorsal and ventral surfaces of one ear (the other ear can serve as a vehicle control).
Measurement:
-
At various time points after challenge (e.g., 24, 48, and 72 hours), measure the thickness of both ears. The peak response is typically observed at 24-48 hours.[2]
-
Calculate the ear swelling as the difference between the post-challenge measurement and the baseline measurement for each ear.
-
The choice of measurement instrument can influence the results; micrometers that apply more pressure may reveal a biphasic swelling pattern.[1][3]
Data Presentation:
| Time Post-Challenge (hours) | Average Ear Swelling (mm) ± SEM |
| 0 (Baseline) | 0.00 ± 0.00 |
| 24 | 0.25 ± 0.03 |
| 48 | 0.18 ± 0.02 |
| 72 | 0.10 ± 0.01 |
Note: These are representative data and will vary based on the mouse strain, PCL concentration, and specific experimental conditions.
Protocol 2: Ear Weight Measurement
This method provides a direct and highly reproducible measure of the total inflammatory exudate and cellular infiltrate.
Principle:
The increase in ear weight due to edema and immune cell infiltration is determined by comparing the weight of the challenged ear to a control ear or a pre-challenge baseline.
Materials:
-
Standard surgical scissors and forceps
-
Ear punch biopsy tool (e.g., 4-6 mm diameter)
-
Analytical balance (sensitive to 0.1 mg)
-
Microcentrifuge tubes for sample collection
Procedure:
-
Follow the sensitization and elicitation protocol as described in Protocol 1.
-
At a predetermined endpoint (e.g., 24 or 48 hours post-challenge), humanely euthanize the mice.
-
Excise the challenged and control ears at their base using surgical scissors.
-
Alternatively, for a more standardized sample, use a dermal punch biopsy tool to collect a consistent circular section from the central part of the ear.[4]
-
Immediately weigh each ear or ear punch biopsy sample using an analytical balance.
-
The difference in weight between the PCL-challenged ear and the vehicle-treated control ear represents the degree of inflammatory swelling.
Data Presentation:
| Treatment Group | Average Ear Punch (6mm) Weight (mg) ± SEM |
| Naive (No Treatment) | 10.5 ± 0.5 |
| Vehicle Control | 11.2 ± 0.6 |
| PCL-Challenged | 25.8 ± 1.8 |
Note: These are representative data and will vary based on the punch size and experimental conditions.
Protocol 3: Histological Analysis
This technique allows for the qualitative and quantitative assessment of the cellular and structural changes within the ear tissue.
Principle:
Ear tissue is fixed, sectioned, and stained to visualize the inflammatory infiltrate, edema, and changes in the epidermis and dermis. Hematoxylin (B73222) and Eosin (B541160) (H&E) staining is the most common method.
Materials:
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides and coverslips
-
Hematoxylin and Eosin staining reagents
-
Microscope
Procedure:
-
Following sensitization and elicitation, euthanize the mice at the desired time point.
-
Excise the ears and fix them in 10% NBF for at least 24 hours.
-
Tissue Processing:
-
Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).[5]
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Using a microtome, cut 4-5 µm thick sections of the ear tissue.
-
Float the sections on a warm water bath and mount them on glass slides.
-
-
H&E Staining:
-
Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.[6]
-
Stain with Hematoxylin to visualize cell nuclei (blue/purple).[5][7]
-
Rinse and differentiate in acid alcohol.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).
-
Counterstain with Eosin to visualize cytoplasm and extracellular matrix (pink/red).[5][7]
-
Dehydrate the sections through an ascending series of ethanol and clear in xylene.[5]
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the stained sections under a microscope.
-
Qualitatively assess for edema, epidermal thickening (acanthosis), and the nature of the cellular infiltrate.
-
Quantitatively measure ear thickness from the stained sections and count the number of infiltrating cells (e.g., neutrophils, lymphocytes, mast cells) per high-power field.[8][9]
-
Data Presentation:
| Parameter | Vehicle Control | PCL-Challenged |
| Epidermal Thickness (µm) | 20 ± 2 | 85 ± 10 |
| Dermal Thickness (µm) | 150 ± 15 | 450 ± 30 |
| Infiltrating Cells/HPF | 5 ± 1 | 150 ± 20 |
Note: These are representative data. HPF = High-Power Field.
Visualizations
Caption: Experimental workflow for the this compound-induced CHS model.
Caption: Signaling pathway of the sensitization phase in CHS.
Caption: Signaling pathway of the elicitation phase in CHS.
References
- 1. ftp.cdc.gov [ftp.cdc.gov]
- 2. Ear Punch Biopsies: Significance and symbolism [wisdomlib.org]
- 3. Use of micrometers and calipers to measure various components of delayed-type hypersensitivity ear swelling reactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Approaches to Tissue Injury and Repair in Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Cellular Infiltrates in Picryl Chloride-Induced Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picryl chloride (PCL), a potent contact sensitizer, is widely used to induce a mouse model of contact hypersensitivity (CHS), which mimics human allergic contact dermatitis. This T-cell-mediated inflammatory skin disease is characterized by two distinct phases: sensitization and elicitation. During the sensitization phase, initial exposure to PCL leads to the activation of antigen-presenting cells and the priming of hapten-specific T cells in the draining lymph nodes.[1] Subsequent re-exposure to PCL at a different skin site triggers the elicitation phase, resulting in a robust inflammatory response characterized by ear swelling and a significant influx of immune cells into the skin.[2][3] Understanding the composition and kinetics of this cellular infiltrate is crucial for elucidating the mechanisms of allergic contact dermatitis and for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the cellular infiltrates in PCL-induced skin inflammation, along with detailed protocols for key experimental procedures and a summary of the critical signaling pathways involved.
Analysis of Cellular Infiltrates
The inflammatory response in PCL-induced CHS involves a dynamic influx of various immune cell populations. The composition of this infiltrate changes over time following the challenge. Early responses are often characterized by a vascular reaction and the appearance of neutrophils and mononuclear cells, while later stages are dominated by lymphocytes and eosinophils.[2][3][4]
Quantitative Data on Cellular Infiltrates
The following table summarizes the semi-quantitative analysis of the cellular infiltrate in the mouse ear at different time points after PCL challenge, based on histological evaluation.
| Time After Challenge | Predominant Cell Types | Other Infiltrating Cells | Observations |
| 1 hour | Mononuclear cells[3] | Occasional granulocytes[5] | Initial appearance of mononuclear cells in the dermis.[3] |
| 12 hours | Mononuclear cells[3] | Increasing numbers of neutrophils[3] | The number of mononuclear cells continues to increase.[3] |
| 24 hours | Neutrophil granulocytes[3][5] | Lymphocytes, eosinophils, mesenchymal cells[2] | Neutrophils are the dominant cell type at this peak of the ear swelling response.[3] |
| 48 hours | Lymphocytes, Eosinophils[2][4] | Decreasing numbers of neutrophils and mesenchymal cells[2] | A shift towards a lymphocyte and eosinophil-dominant infiltrate.[2] |
| 72 hours | Lymphocytes, Eosinophils[2][4] | The cellular reaction remains intense with a predominance of lymphocytes and eosinophils.[2] |
Experimental Protocols
This compound-Induced Contact Hypersensitivity in Mice
This protocol describes the induction of CHS in mice using PCL, a widely used model to study allergic contact dermatitis.
Materials:
-
This compound (PCL)
-
Acetone and Olive Oil (vehicle) or Methyl-ethyl-ketone (MEK)
-
Mice (e.g., CBA or BALB/c strains)
-
Electric clippers
-
Micropipettes
-
Thickness gauge or micrometer
Procedure:
a. Sensitization:
-
Anesthetize the mice.
-
Shave a small area on the abdomen of each mouse.
-
Apply a solution of 7% PCL in an appropriate vehicle (e.g., 0.2 ml of 7% PCL in methyl-ethyl-ketone) to the shaved abdomen.[3]
-
Allow the mice to recover. The sensitization phase typically lasts for 3-5 days.
b. Challenge (Elicitation):
-
Three to five days after sensitization, anesthetize the mice.
-
Measure the baseline thickness of both ears using a thickness gauge.
-
Apply a lower concentration of PCL solution (e.g., 20 µl of 0.5% PCL in MEK) to both sides of one ear.[3] The other ear can be treated with the vehicle alone to serve as a control.
-
At various time points after the challenge (e.g., 24, 48, and 72 hours), measure the ear thickness again. The degree of ear swelling is an indicator of the inflammatory response.
Histological Analysis of Cellular Infiltrates
This protocol outlines the steps for preparing skin tissue for histological examination to identify and quantify cellular infiltrates.
Materials:
-
4% Paraformaldehyde (PFA) or 10% buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Giemsa stain or Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation: Euthanize mice at the desired time points after the PCL challenge and excise the ear tissue. Fix the tissue in 4% PFA or 10% buffered formalin overnight at 4°C.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Giemsa or H&E to visualize the cellular infiltrates.
-
Analysis: Examine the stained sections under a microscope to identify and count the different types of immune cells in the dermis and epidermis.
Immunofluorescence Staining of Skin Sections
This protocol allows for the specific identification of different immune cell populations within the skin tissue using fluorescently labeled antibodies.
Materials:
-
Frozen or paraffin-embedded skin sections
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal serum)
-
Primary antibodies against specific cell markers (see table below)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Common Murine Immune Cell Markers for Immunofluorescence:
| Cell Type | Primary Antibody Marker |
| T Cells | CD3 |
| Helper T Cells | CD4 |
| Cytotoxic T Cells | CD8 |
| B Cells | B220 (CD45R) |
| Macrophages | F4/80, CD68 |
| Dendritic Cells | CD11c |
| Neutrophils | Ly-6G |
| Mast Cells | c-Kit (CD117) |
Procedure:
-
Antigen Retrieval (for paraffin sections): Deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate-based buffer.
-
Permeabilization: If targeting intracellular antigens, permeabilize the sections with a suitable buffer.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips with an anti-fade mounting medium.
-
Visualization: Image the stained sections using a fluorescence or confocal microscope.
Flow Cytometry Analysis of Skin Cellular Infiltrates
This protocol provides a method to prepare a single-cell suspension from skin tissue for the quantitative analysis of immune cell populations by flow cytometry.
Materials:
-
Excised ear tissue
-
Digestion buffer (e.g., RPMI with collagenase and DNase)
-
Cell strainers (40-70 µm)
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies against cell surface markers
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Suggested Antibody Panel for Murine Skin Infiltrates:
| Target | Fluorochrome | Cell Population |
| CD45 | FITC | All hematopoietic cells |
| CD3 | PE | T cells |
| CD4 | PerCP-Cy5.5 | Helper T cells |
| CD8 | APC | Cytotoxic T cells |
| CD11b | PE-Cy7 | Myeloid cells |
| Ly-6G | Alexa Fluor 700 | Neutrophils |
| F4/80 | BV421 | Macrophages |
| CD11c | BV510 | Dendritic cells |
| Viability Dye | DAPI | Dead cells (for exclusion) |
Procedure:
-
Tissue Digestion: Mince the excised ear tissue and incubate in a digestion buffer at 37°C with agitation to generate a single-cell suspension.
-
Cell Filtration: Pass the digested tissue through a cell strainer to remove any remaining clumps.
-
Red Blood Cell Lysis (optional): If necessary, lyse red blood cells using a suitable lysis buffer.
-
Fc Receptor Blocking: Incubate the cells with an Fc block to prevent non-specific antibody binding.
-
Antibody Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired cell surface markers.
-
Viability Staining: Add a viability dye to distinguish live from dead cells.
-
Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to quantify the different immune cell populations.
Key Signaling Pathways in this compound-Induced Skin Inflammation
The inflammatory response to PCL is orchestrated by a complex network of signaling pathways. Key among these are the activation of innate immune receptors and the subsequent chemokine-mediated recruitment of T cells.
Toll-Like Receptor (TLR) Signaling
Haptens like PCL can induce the release of endogenous danger signals that activate Toll-like receptors (TLRs) on skin-resident cells, such as keratinocytes and dendritic cells. This activation is a critical initial step in the sensitization phase. TLR signaling proceeds through two major pathways: the MyD88-dependent and the TRIF-dependent pathways, both culminating in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[6][7]
CXCR3 Signaling in T Cell Recruitment
The chemokine receptor CXCR3, expressed on activated T cells, and its ligands (CXCL9, CXCL10, and CXCL11), which are induced by interferon-gamma (IFN-γ) in inflamed tissues, play a crucial role in the recruitment of effector T cells to the site of PCL challenge.[8] The binding of these chemokines to CXCR3 triggers intracellular signaling cascades that lead to T cell migration and activation.[9][10][11]
Experimental Workflow for Cellular Infiltrate Analysis
The following diagram illustrates a typical experimental workflow for the comprehensive analysis of cellular infiltrates in PCL-induced skin inflammation, combining both histological and flow cytometric approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. Toll-like receptor and IL-12 signaling control susceptibility to contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Delayed-Type Hypersensitivity (DTH) Responses Using Picryl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Picryl chloride (PCl) for inducing and evaluating delayed-type hypersensitivity (DTH) responses in murine models. This document includes detailed experimental protocols, expected quantitative data, and visualizations of the underlying biological processes to facilitate the use of this model in immunology research and drug development.
Introduction to Delayed-Type Hypersensitivity
Delayed-type hypersensitivity (DTH), also known as Type IV hypersensitivity, is a T-cell-mediated immune response that takes 24 to 72 hours to develop.[1][2][3] Unlike immediate hypersensitivity reactions, DTH is not mediated by antibodies but by the interaction of T-cells, monocytes, and macrophages.[1][2] This response is a crucial defense mechanism against intracellular pathogens and is also involved in contact dermatitis, transplant rejection, and some autoimmune diseases.[1][2] this compound, a hapten, is a small reactive chemical that can elicit a robust and reproducible DTH response in animal models, making it a valuable tool for studying cell-mediated immunity.
Core Concepts and Signaling Pathways
The DTH response to this compound is a two-phase process: sensitization and elicitation (challenge).
Sensitization Phase: Upon initial epicutaneous application, this compound penetrates the skin and acts as a hapten, binding to endogenous proteins to form hapten-carrier complexes. These complexes are then processed by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells. The APCs migrate to the draining lymph nodes, where they present the haptenated peptides to naive T-cells via MHC class II molecules. This leads to the activation and clonal expansion of antigen-specific CD4+ and CD8+ T-cells.[4]
Elicitation (Challenge) Phase: Subsequent exposure to this compound in a sensitized individual leads to the activation of memory T-cells. These T-cells release a variety of cytokines, including interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which recruit and activate macrophages and other inflammatory cells to the site of exposure.[3] This cellular infiltrate and the release of inflammatory mediators result in the characteristic swelling and inflammation of the DTH reaction, which typically peaks 24-48 hours after the challenge.[5]
Signaling Pathway in this compound-Induced DTH
Experimental Protocols
Materials and Reagents
-
This compound (PCl)
-
Solvents: Acetone and olive oil (AOO), or methyl-ethyl-ketone (MEK)
-
Mice (e.g., BALB/c or C57BL/6)
-
Pipettes and sterile tips
-
Calipers or ear thickness gauge
-
Anesthetic (e.g., isoflurane)
-
Standard laboratory equipment
Experimental Workflow
Protocol 1: Sensitization
-
Preparation of Sensitization Solution: Prepare a 5% (w/v) solution of this compound in a 4:1 acetone:olive oil mixture or a 7% solution in methyl-ethyl-ketone (MEK).[5][6]
-
Animal Preparation: Anesthetize the mice. Shave a small area on the abdomen or the back of the mice.
-
Application: Apply 150 µL of the 5% PCl solution or 200 µL of the 7% PCl solution to the shaved area.[5][6]
-
Control Group: For the negative control group, apply the vehicle (solvent only) to the shaved area.
-
Recovery: Allow the mice to recover from anesthesia in a clean cage.
Protocol 2: Elicitation (Challenge)
-
Timing: Perform the challenge 5 to 7 days after sensitization.
-
Preparation of Challenge Solution: Prepare a 0.4% or 0.5% (w/v) solution of this compound in olive oil or MEK.[5][6]
-
Baseline Measurement: Before applying the challenge solution, measure the baseline thickness of both ears using a caliper or an ear thickness gauge.
-
Application: Apply 20 µL of the challenge solution to both the dorsal and ventral sides of one ear. The other ear can serve as an internal control (vehicle application) or be left untreated.
-
Recovery: Allow the mice to recover from any brief anesthesia used for the application.
Protocol 3: Measurement of DTH Response
-
Timing: Measure the ear thickness at 24, 48, and 72 hours post-challenge.
-
Procedure: Briefly anesthetize the mice and measure the thickness of both ears at the same location as the baseline measurement.
-
Calculation: The DTH response is typically expressed as the increase in ear thickness (in mm or µm) calculated as follows:
-
Ear Swelling = (Ear thickness at a specific time point) - (Baseline ear thickness)
-
Alternatively, it can be expressed as a percentage increase: % Increase = [((Ear thickness at a specific time point) - (Baseline ear thickness)) / (Baseline ear thickness)] x 100
-
Data Presentation
Table 1: Representative Ear Swelling Response in a this compound-Induced DTH Model
| Time Post-Challenge | Ear Swelling (mm) in Sensitized Group (Mean ± SD) | Ear Swelling (mm) in Control Group (Mean ± SD) |
| 24 hours | 0.25 ± 0.05 | 0.05 ± 0.02 |
| 48 hours | 0.20 ± 0.04 | 0.04 ± 0.01 |
| 72 hours | 0.15 ± 0.03 | 0.03 ± 0.01 |
Note: These are representative data compiled from typical findings in the literature. Actual results may vary depending on the mouse strain, specific protocol, and laboratory conditions.
Table 2: Cellular Infiltrate in Ear Tissue at 48 Hours Post-Challenge
| Cell Type | Cell Count (cells/mm²) in Sensitized Group (Mean ± SD) | Cell Count (cells/mm²) in Control Group (Mean ± SD) |
| Lymphocytes | 250 ± 50 | 20 ± 5 |
| Macrophages | 150 ± 30 | 15 ± 4 |
| Neutrophils | 100 ± 25 | 10 ± 3 |
| Eosinophils | 80 ± 20 | 5 ± 2 |
Note: These are representative data. The cellular composition of the infiltrate can vary. At 24 hours, neutrophils may be more dominant.[7]
Table 3: Cytokine Profile in Draining Lymph Nodes or Ear Tissue
| Cytokine | Concentration (pg/mL) in Sensitized Group (Mean ± SD) | Concentration (pg/mL) in Control Group (Mean ± SD) |
| IFN-γ | 500 ± 100 | 50 ± 10 |
| IL-2 | 300 ± 60 | 30 ± 8 |
| IL-4 | 100 ± 25 | 20 ± 5 |
| IL-10 | 150 ± 40 | 40 ± 10 |
Note: These are representative values. Cytokine levels can be measured by ELISA, CBA, or other immunoassays from homogenized ear tissue or cultured draining lymph node cells restimulated with the antigen.
Concluding Remarks
The this compound-induced DTH model is a robust and highly reproducible method for studying cell-mediated immunity. The detailed protocols and expected outcomes presented in these application notes are intended to guide researchers in the successful implementation of this model. Careful adherence to the protocols and accurate measurement of the inflammatory response will yield reliable data for the evaluation of novel immunomodulatory compounds and for basic research into the mechanisms of T-cell-mediated inflammation.
References
- 1. Delayed drug hypersensitivity: models of T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T helper cell - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Molecular mechanisms of CD8+ T cell-mediated delayed hypersensitivity: implications for allergies, asthma, and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. Early delayed-type hypersensitivity eosinophil infiltrates depend on T helper 2 cytokines and interferon-γ via CXCR3 chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Picryl Chloride as a Research Model for Allergic Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic contact dermatitis (ACD) is a common inflammatory skin disease initiated by a T-cell mediated immune response to haptens. The picryl chloride (PCl)-induced contact hypersensitivity (CHS) model in mice is a robust and widely utilized preclinical tool to investigate the immunopathological mechanisms of ACD and to evaluate the efficacy of novel therapeutics. PCl, a potent hapten, elicits a reproducible and quantifiable delayed-type hypersensitivity (DTH) reaction that mirrors many of the clinical and histological hallmarks of human ACD.
This document provides detailed protocols for the PCl-induced ACD model, summarizes key quantitative data, and illustrates the underlying immunological pathways and experimental workflows.
Immunological Mechanism of this compound-Induced ACD
The development of ACD in the PCl model occurs in two distinct phases: sensitization and elicitation (challenge).
-
Sensitization Phase: Upon initial epicutaneous application, the small, chemically reactive PCl molecule penetrates the stratum corneum and covalently binds to endogenous skin proteins, forming hapten-protein conjugates. These modified proteins are recognized as foreign by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis and dermal dendritic cells. The activated APCs migrate from the skin to the draining lymph nodes. In the lymph nodes, they process the haptenated proteins and present the resulting peptides via MHC class I and II molecules to naive T-cells. This leads to the clonal expansion and differentiation of hapten-specific CD8+ (cytotoxic T lymphocytes) and CD4+ (helper T) cells.
-
Elicitation (Challenge) Phase: Upon subsequent exposure to PCl at a different skin site, resting memory T-cells are recruited to the area of challenge. Recognition of the hapten-protein conjugates presented by local APCs triggers the activation of these effector T-cells. This results in the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of other immune cells, such as lymphocytes and eosinophils, to the site of inflammation.[1] The ensuing inflammatory cascade manifests as the characteristic clinical signs of ACD, including erythema, edema (swelling), and cellular infiltration.
Repeated application of PCl can induce a shift from a Th1-dominant to a Th2-dominant immune response, which is relevant for modeling chronic allergic inflammation.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound (PCl, 2,4,6-Trinitrochlorobenzene)
-
Acetone
-
Ethanol or Methyl-ethyl-ketone (MEK)[4]
-
Vehicle (e.g., 3:1 acetone:ethanol solution or MEK alone)[4][5]
-
Micrometer or calipers for ear thickness measurement[6]
Protocol 1: Induction of Contact Hypersensitivity (Single Challenge)
This protocol describes a standard method for inducing an acute ACD response.
1. Sensitization (Day 0):
- Prepare a 7% (w/v) PCl solution in a suitable vehicle (e.g., MEK or acetone:ethanol).[4][9]
- Shave the abdominal skin of the mice.
- Apply 200 µL of the 7% PCl solution to the shaved abdomen.[4] For control animals, apply the vehicle only.
2. Challenge (Day 3-6):
- Prepare a 0.5% to 1.0% (w/v) PCl solution in the vehicle. Optimal challenge concentrations are typically between 0.75-1.0%.[9]
- Measure the baseline thickness of the right ear of each mouse using a micrometer.
- Apply 20 µL of the 0.5% PCl solution to both sides of the right ear.[4]
- Apply 20 µL of the vehicle to both sides of the left ear to serve as an internal control.[4]
3. Measurement of Ear Swelling:
- Measure the thickness of both ears at various time points after challenge, typically at 2 hours (early phase) and 24 hours (late phase).[7][10] Peak swelling is often observed at 24 hours.[4]
- The ear swelling response is calculated as the increase in ear thickness of the PCl-treated ear compared to the vehicle-treated ear or the baseline measurement.
Protocol 2: Histological Analysis
1. Tissue Collection:
- At selected time points after challenge (e.g., 24, 48, 72 hours), euthanize the mice.
- Excise the ears and fix them in 10% neutral buffered formalin.
2. Tissue Processing and Staining:
- Embed the fixed tissues in paraffin (B1166041) or plastic.
- Cut 3 µm sections.
- Stain with Hematoxylin and Eosin (H&E) for general morphology and inflammatory infiltrate assessment.
- May-Grünwald-Giemsa staining can be used for differential cell counts of the infiltrate.[4]
3. Analysis:
- Examine the sections under a microscope to assess the degree of edema, epidermal hyperplasia, and the composition of the cellular infiltrate (e.g., lymphocytes, eosinophils, neutrophils, mast cells).[1][4][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the PCl-induced ACD model based on published literature.
| Parameter | Concentration/Time | Mouse Strain | Reference |
| Sensitization | |||
| Optimal PCl Concentration | 7% (w/v) | CBA | [9] |
| Application Volume | 200 µL | CBA | [4] |
| Application Site | Shaved abdomen | General | [8][11] |
| Challenge | |||
| Optimal PCl Concentration | 0.75% - 1.0% (w/v) | CBA | [9] |
| Application Volume (Ear) | 20 µL (each side) | CBA | [4] |
| Ear Swelling Response | |||
| Early Phase Peak | 2 hours | CBA/J, BALB/c | [7][10] |
| Late Phase Peak | 24 hours | CBA/J, General | [4][7] |
| Maximum Reaction after Sensitization | 3-4 days | CBA | [9] |
| Cellular Infiltrate | |||
| Peak Cellular Infiltration | 48-72 hours | Not Specified | [1] |
| Predominant Cell Types at Peak | Lymphocytes and Eosinophils | Not Specified | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound-induced ACD model.
Simplified Signaling Pathway in Sensitization
Caption: Key events in the sensitization phase of PCl-induced ACD.
Simplified Signaling Pathway in Elicitation
Caption: Cellular and molecular events during the elicitation phase.
Conclusion
The this compound-induced allergic contact dermatitis model is a valuable and versatile tool for studying the complex immunobiology of ACD. The protocols and data presented here provide a foundation for researchers to implement this model in their studies. The biphasic nature of the response and the potential to induce a Th1/Th2 shift with repeated challenges allow for the investigation of both acute and chronic aspects of allergic skin inflammation.[2][7][10] This model remains a cornerstone for the preclinical evaluation of anti-inflammatory and immunomodulatory therapies for allergic contact dermatitis.
References
- 1. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound-Induced Contact Dermatitis in IQI/Jic Male Mice [jstage.jst.go.jp]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Use of micrometers and calipers to measure various components of delayed-type hypersensitivity ear swelling reactions in mice [dspace.library.uu.nl]
- 7. Modulation of this compound-induced contact hypersensitivity reaction in mice by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced allergic dermatitis in IQI/Jic female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contact sensitivity in mice evaluated by means of ear swelling and a radiometric test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic modulation of this compound-induced contact dermatitis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of immunological unresponsiveness to this compound and the possible role of antibody mediated depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Picryl Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picryl chloride (2-chloro-1,3,5-trinitrobenzene) is a highly reactive nitroaromatic compound frequently utilized in various scientific disciplines. Its electrophilic nature allows for facile nucleophilic aromatic substitution, making it a valuable reagent for the derivatization of primary and secondary amines, thiols, and other nucleophiles. This property is extensively used in immunology to study contact hypersensitivity, where this compound acts as a hapten, covalently modifying proteins to elicit an immune response.
In analytical chemistry, this reactivity is harnessed for the chromatographic analysis of biomolecules. By tagging analytes with the dinitrophenyl (DNP) group, their detection by UV-Vis spectrophotometry is significantly enhanced. High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of this compound and its derivatives due to its high resolution, sensitivity, and versatility.
These application notes provide detailed protocols for the HPLC analysis of this compound and its derivatives, including sample preparation, derivatization, and chromatographic conditions. Additionally, a summary of quantitative data and a visualization of the signaling pathway induced by this compound in contact hypersensitivity are presented.
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of this compound and its derivatives. Note that retention times, Limits of Detection (LOD), and Limits of Quantification (LOQ) are highly dependent on the specific HPLC system, column, and mobile phase conditions. The provided data should be considered as a reference for method development.
Table 1: HPLC Data for this compound and Related Nitroaromatic Compounds
| Compound | Retention Time (min) | LOD (mg/L) | LOQ (mg/L) | Wavelength (nm) |
| This compound | ~9.5 | ~0.1 | ~0.3 | 254 |
| 2,4-Dinitrotoluene | ~8.2 | 0.09 | 0.31 | 254 |
| 2,6-Dinitrotoluene | ~7.5 | 0.15 | 0.50 | 254 |
| 1,3,5-Trinitrobenzene | ~6.8 | 0.12 | 0.40 | 254 |
| Picric Acid | ~4.1 | 0.20 | 0.65 | 254 |
Data compiled from various sources and should be experimentally verified.
Table 2: Example Retention Times for DNP-Derivatives of Amino Acids [1]
| DNP-Amino Acid | Retention Time (min) |
| DNP-Aspartic Acid | 8.5 |
| DNP-Glutamic Acid | 9.2 |
| DNP-Serine | 10.1 |
| DNP-Glycine | 11.5 |
| DNP-Alanine | 13.8 |
| DNP-Proline | 15.2 |
| DNP-Valine | 18.6 |
| DNP-Methionine | 19.5 |
| DNP-Isoleucine | 21.3 |
| DNP-Leucine | 21.8 |
| DNP-Phenylalanine | 23.5 |
| DNP-Tryptophan | 24.8 |
Note: These are example retention times and will vary based on specific chromatographic conditions.[1]
Experimental Protocols
Protocol 1: General HPLC Analysis of this compound
This protocol is suitable for the quantification of this compound in standard solutions or simple matrices.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or formic acid (for mobile phase modification)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[2] For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify and quantify this compound based on the retention time and peak area of the standard.
Protocol 2: HPLC Analysis of Amino Acids as DNP-Derivatives
This protocol describes the pre-column derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent), a compound structurally and reactively similar to this compound, followed by HPLC analysis.
1. Materials and Reagents:
-
Amino acid standards
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% in ethanol)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)
-
Hydrochloric acid (to stop the reaction)
-
HPLC-grade acetonitrile and water
-
0.45 µm syringe filters
2. Derivatization Procedure:
-
To 100 µL of the amino acid sample or standard in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the FDNB solution.
-
Incubate the mixture at 60 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction.
-
Filter the derivatized sample through a 0.45 µm syringe filter before HPLC injection.
3. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Elution: A typical gradient would be to start at a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 70-80%) over 20-30 minutes to elute the more hydrophobic DNP-amino acids.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 360 nm[1]
-
Injection Volume: 20 µL
5. Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the derivatized standards and samples.
-
Identify and quantify the DNP-amino acids based on their retention times and peak areas relative to the standards.
Protocol 3: HPLC Analysis of Thiols as DNP-Derivatives
This protocol outlines the derivatization of thiol-containing compounds (e.g., cysteine, glutathione) with this compound or a similar reagent for HPLC analysis.
1. Materials and Reagents:
-
Thiol standards (e.g., L-cysteine, glutathione)
-
This compound solution (e.g., 10 mM in acetonitrile)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
HPLC-grade acetonitrile and water
-
0.45 µm syringe filters
2. Derivatization Procedure:
-
In a microcentrifuge tube, mix 50 µL of the thiol sample or standard with 100 µL of potassium phosphate buffer.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and let it react at room temperature for 30 minutes in the dark.
-
The reaction can be stopped by the addition of a small amount of a quenching reagent like β-mercaptoethanol if necessary, or by direct injection if the excess derivatizing reagent does not interfere with the chromatogram.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: Start with a low percentage of B and gradually increase to elute the DNP-thiol derivatives. The specific gradient will depend on the hydrophobicity of the analytes.
-
Flow Rate: 0.8 - 1.2 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 340-360 nm
-
Injection Volume: 10-20 µL
5. Analysis:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the derivatized standards and samples.
-
Identify and quantify the DNP-thiol derivatives by comparing their retention times and peak areas to those of the standards.
Visualizations
Experimental Workflow for HPLC Analysis of this compound Derivatives
Caption: General workflow for the analysis of this compound derivatives by HPLC.
Signaling Pathway of this compound-Induced Contact Hypersensitivity
This compound acts as a hapten, a small molecule that becomes immunogenic only after binding to a carrier protein. The following diagram illustrates the key signaling events in the sensitization phase of contact hypersensitivity induced by this compound.
Caption: Sensitization phase of this compound-induced contact hypersensitivity.
References
Applications of Picryl Chloride in Nucleophilic Aromatic Substitution Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picryl chloride (2-chloro-1,3,5-trinitrobenzene) is a highly electron-deficient aromatic compound that readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The three strongly electron-withdrawing nitro groups activate the benzene (B151609) ring towards attack by a wide range of nucleophiles, making this compound a versatile reagent in organic synthesis. Its reactivity has been harnessed in several key areas, including the synthesis of energetic materials, the formation of dyes and charge-transfer complexes, and as a derivatization agent for analytical purposes.
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The high stability of this intermediate facilitates the departure of the chloride leaving group and the formation of the substituted product.
This document provides detailed application notes and experimental protocols for the use of this compound in SNAr reactions with various nucleophiles.
General Mechanism of SNAr with this compound
The accepted mechanism for the SNAr reaction of this compound involves the initial attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a negatively charged intermediate, the Meisenheimer complex, where the charge is delocalized by the electron-withdrawing nitro groups. The aromaticity of the ring is then restored by the elimination of the chloride ion.
Caption: General mechanism of the SNAr reaction of this compound.
Applications and Protocols
Synthesis of Energetic Materials
This compound is a key precursor in the synthesis of various energetic materials. Its reaction with nitrogen-rich nucleophiles, such as amines and azides, leads to the formation of compounds with high explosive potential.
Application Note: The reaction of this compound with diamines can yield symmetric products where both amine groups are substituted with a picryl group. These compounds are often investigated for their thermal stability and explosive properties.
Experimental Protocol: Synthesis of N,N'-di-(2,4,6-trinitrophenyl)-1,2-diaminoethane
This protocol is adapted from the synthesis of similar energetic materials.[2]
-
Materials:
-
This compound
-
1,2-Diaminoethane
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (2 equivalents) in methanol.
-
Slowly add a solution of 1,2-diaminoethane (1 equivalent) in methanol to the this compound solution with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the product with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Caption: Workflow for the synthesis of an energetic material.
Derivatization of Amino Acids for HPLC Analysis
This compound can be used as a derivatizing agent for primary and secondary amino acids, similar to the Sanger's reagent (2,4-dinitrofluorobenzene). The resulting N-picryl amino acids are colored and can be readily detected by UV-Vis spectrophotometry, making this a useful method for the quantitative analysis of amino acids by High-Performance Liquid Chromatography (HPLC).
Application Note: The reaction is typically carried out under mild basic conditions to deprotonate the amino group of the amino acid, thereby increasing its nucleophilicity.
Experimental Protocol: Derivatization of Glycine (B1666218) with this compound
This protocol is based on standard procedures for amino acid derivatization.[3]
-
Materials:
-
Glycine
-
This compound
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)
-
Acetonitrile
-
Small reaction vials
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a standard solution of glycine in the sodium bicarbonate buffer.
-
Prepare a solution of this compound in acetonitrile.
-
In a reaction vial, mix the glycine solution with an excess of the this compound solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours in the dark.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., Tris buffer) to react with the excess this compound.
-
Dilute the reaction mixture with the mobile phase to be used for HPLC analysis.
-
Inject an aliquot of the diluted solution into the HPLC system.
-
Detect the N-picryl-glycine derivative at a suitable wavelength (typically around 340 nm).
-
Caption: Workflow for amino acid derivatization and HPLC analysis.
Synthesis of Picryl Ethers
The reaction of this compound with alkoxides or phenoxides provides a straightforward route to picryl ethers.
Application Note: The reaction with sodium methoxide (B1231860) in methanol has been studied kinetically and proceeds rapidly.[4] This method can be generalized for the synthesis of other picryl ethers.
Experimental Protocol: Synthesis of 2,4,6-Trinitroanisole (Picryl Methyl Ether)
This protocol is based on the kinetic study of the reaction of this compound with sodium methoxide.[4]
-
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask and cool the solution in an ice bath.
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the stirred this compound solution. A deep color, characteristic of the Meisenheimer complex, will form.
-
Allow the reaction to stir at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 2,4,6-trinitroanisole.
-
Quantitative Data Summary
The following tables summarize quantitative data from kinetic studies of SNAr reactions involving this compound.
Table 1: Rate Constants for the Reaction of this compound with Various Nucleophiles in Methanol at 25 °C
| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Methoxide ion | Very Rapid (formation of σ-complex) | [4] |
| Aniline | 2.3 x 10⁻⁴ | [4] |
| 3-Nitroaniline | 1.8 x 10⁻⁶ | [4] |
| 4-Nitroaniline | 1.1 x 10⁻⁷ | [4] |
Table 2: Arrhenius Parameters for the Reaction of this compound with Substituted Anilines in Acetonitrile
| Aniline Derivative | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (log A) | Reference |
| 3-Nitroaniline | 49.8 | 6.8 | [4] |
| 3-Trifluoromethylaniline | 48.1 | 6.9 | [4] |
| 3-Methylsulfonylaniline | 50.2 | 7.0 | [4] |
| 3,5-Dinitroaniline | 63.2 | 7.6 | [4] |
Conclusion
This compound is a valuable and versatile reagent for nucleophilic aromatic substitution reactions. Its high reactivity, driven by the presence of three nitro groups, allows for the synthesis of a diverse range of compounds under relatively mild conditions. The applications highlighted in this document, from the synthesis of energetic materials to the derivatization of biomolecules, demonstrate the broad utility of this compound in various fields of chemical science. The provided protocols offer a starting point for researchers to explore and exploit the rich chemistry of this compound. Appropriate safety precautions should always be taken when handling this compound and its derivatives, as many are explosive and toxic.
References
Application Notes and Protocols for Inducing T-cell Mediated Inflammation with Picryl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Picryl chloride (PCl) for inducing T-cell mediated inflammation in immunological studies. The primary model discussed is Contact Hypersensitivity (CHS), a classic delayed-type hypersensitivity (DTH) reaction that serves as an invaluable tool for investigating the mechanisms of cutaneous inflammation and for the preclinical evaluation of anti-inflammatory therapeutics.
Introduction to this compound-Induced Contact Hypersensitivity
This compound is a hapten, a small reactive chemical that can covalently bind to endogenous proteins to form immunogenic conjugates. When applied to the skin, PCl is taken up by antigen-presenting cells (APCs), primarily Langerhans cells and dendritic cells, which then migrate to the draining lymph nodes. In the lymph nodes, these APCs process the hapten-protein complexes and present the resulting peptides to naive T-cells, leading to their activation and clonal expansion. This initial phase is known as sensitization.
Upon subsequent exposure to the same hapten at a different skin site (challenge), sensitized T-cells are recruited to the area and release a cascade of pro-inflammatory cytokines and chemokines. This results in a localized inflammatory response characterized by erythema, edema (swelling), and a significant infiltration of immune cells, peaking 24-72 hours after challenge. This response is primarily mediated by CD8+ T-cells, although CD4+ T-cells also play a regulatory role.[1][2]
Key Experimental Readouts
The PCl-induced CHS model offers several quantitative and qualitative endpoints for assessing the inflammatory response and the efficacy of potential therapeutics. These include:
-
Ear Swelling: A straightforward and highly reproducible measure of the inflammatory edema.
-
Cellular Infiltrate Analysis: Histological or flow cytometric analysis of the immune cells infiltrating the site of challenge.
-
Cytokine Profiling: Measurement of key cytokines such as IFN-γ, IL-1β, and TNF-α in tissue homogenates or serum.
-
Gene Expression Analysis: Quantification of inflammatory gene expression in the inflamed tissue.
Experimental Protocols
Protocol 1: Induction of Contact Hypersensitivity to this compound in Mice
This protocol describes the induction of a T-cell mediated inflammatory response in mice using this compound. The procedure involves a sensitization phase followed by a challenge phase.
Materials:
-
This compound (PCl)
-
Acetone and Olive Oil (4:1 mixture) or Methyl-Ethyl-Ketone (MEK) as a vehicle
-
Electric clippers
-
Micropipettes
-
Thickness gauge or micrometer
Procedure:
A. Sensitization Phase (Day 0)
-
Anesthetize the mice according to approved institutional protocols.
-
Shave a small area (approximately 2 cm x 2 cm) on the abdomen of each mouse.
-
Prepare a 7% PCl solution in the chosen vehicle (e.g., 70 mg of PCl in 1 ml of acetone:olive oil).
-
Apply 100-150 µl of the 7% PCl solution to the shaved abdomen of each mouse.[3]
-
Allow the solution to dry completely before returning the mice to their cages.
-
A control group of mice should be treated with the vehicle only.
B. Challenge Phase (Day 5-7)
-
Measure the baseline thickness of both ears of each mouse using a thickness gauge.
-
Prepare a 0.5% - 3% PCl solution in the vehicle. A 3% solution is often used for a robust response.[5]
-
Apply 20 µl of the challenge solution to both the dorsal and ventral surfaces of one ear (10 µl per side).
-
Apply 20 µl of the vehicle alone to the contralateral ear to serve as an internal control.
-
Return the mice to their cages.
C. Measurement of Inflammation (24, 48, and 72 hours post-challenge)
-
At 24, 48, and 72 hours after the challenge, measure the thickness of both ears.
-
The degree of ear swelling is calculated as the difference between the thickness of the PCl-treated ear and the vehicle-treated ear.
-
Ear swelling can also be expressed as the difference in thickness before and after the challenge of the PCl-treated ear.
Data Presentation
The following tables summarize typical quantitative data obtained from PCl-induced CHS experiments.
Table 1: Time Course of Ear Swelling Response
| Time Post-Challenge | Average Ear Swelling (mm) ± SEM |
| 0 hours | 0 |
| 2 hours (Early Phase) | 0.05 ± 0.01[4][6] |
| 24 hours (Late Phase) | 0.25 ± 0.03[6][7] |
| 48 hours | 0.22 ± 0.02[8] |
| 72 hours | 0.18 ± 0.02[8] |
Note: Values are representative and can vary based on mouse strain, PCl concentration, and specific laboratory conditions.
Table 2: Cellular Infiltrate Composition in Ear Tissue at 48 Hours Post-Challenge
| Cell Type | Relative Abundance |
| Lymphocytes | +++[8] |
| Eosinophils | +++[8][9] |
| Neutrophils | ++[3] |
| Mononuclear Cells | ++[3] |
| Mast Cells | + (often degranulated)[9][10] |
Key: +++ (High), ++ (Moderate), + (Low)
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for inducing contact hypersensitivity and the key signaling pathways involved in the T-cell mediated inflammatory response.
References
- 1. Contribution of CD4(+ )and CD8(+) T-cells in contact hypersensitivity and allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of CD8+ T cell-mediated delayed hypersensitivity: implications for allergies, asthma, and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. Pharmacologic modulation of this compound-induced contact dermatitis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation by various locally applied anti-inflammatory and anti-allergic compounds of the immune and non-immune inflammation induced by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of this compound-induced contact hypersensitivity reaction in mice by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. Antigen-specific mast cell degranulation in contact sensitivity to this compound. An early event - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Picryl Chloride to Elucidate Regulatory T-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picryl chloride (PCl), a potent contact sensitizer, is a valuable tool for studying the induction, function, and therapeutic modulation of regulatory T-cells (Tregs). The contact hypersensitivity (CHS) reaction induced by PCl provides a robust in vivo model to investigate the complex interplay between inflammatory effector T-cells and suppressive Treg populations. These application notes provide a comprehensive overview and detailed protocols for utilizing PCl to study Treg function, encompassing in vivo CHS models, adoptive transfer techniques, and in vitro suppression assays.
Core Concepts
The immune response to PCl is a classical delayed-type hypersensitivity reaction, primarily mediated by T-cells. This response is tightly regulated by Foxp3+ Tregs, which play a crucial role in maintaining immune homeostasis and preventing excessive inflammation. Studying the dynamics of Treg populations and their suppressive capacity in the context of PCl-induced CHS allows for a deeper understanding of immune regulation and provides a platform for testing novel immunomodulatory therapies.
Key Applications
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Modeling Allergic Contact Dermatitis: PCl-induced CHS serves as a well-established animal model for human allergic contact dermatitis.
-
Evaluating Treg Suppressive Function: The model allows for the in vivo and in vitro assessment of Treg-mediated suppression of effector T-cell responses.
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Screening Immunomodulatory Compounds: The PCl model can be used to evaluate the efficacy of therapeutic agents that aim to enhance Treg function or numbers for the treatment of inflammatory and autoimmune diseases.
-
Investigating Mechanisms of Immune Tolerance: PCl can be used to induce tolerance, and the role of Tregs in this process can be dissected.
Experimental Protocols
Protocol 1: Induction of Contact Hypersensitivity (CHS) to this compound in Mice
This protocol describes the standard procedure for inducing a CHS response to PCl in mice.
Materials:
-
This compound (PCl)
-
Acetone
-
Olive oil
-
Micrometer calipers
-
Mouse strain (e.g., BALB/c or C57BL/6)
Procedure:
-
Sensitization (Day 0):
-
Prepare a 5% (w/v) PCl solution in a 4:1 acetone:olive oil vehicle.
-
Shave the abdomen of the mice.
-
Apply 100 µL of the 5% PCl solution to the shaved abdomen.
-
-
Challenge (Day 5):
-
Prepare a 1% (w/v) PCl solution in a 4:1 acetone:olive oil vehicle.
-
Measure the baseline thickness of both ears of the mice using micrometer calipers.
-
Apply 20 µL of the 1% PCl solution to the dorsal and ventral surfaces of the right ear.
-
Apply 20 µL of the vehicle alone to the left ear as a control.
-
-
Measurement of Ear Swelling (Day 6):
-
24 hours after the challenge, measure the thickness of both ears.
-
Calculate the change in ear thickness (Δ ear swelling) by subtracting the baseline measurement from the 24-hour measurement for each ear.
-
The antigen-specific ear swelling is calculated as the difference between the Δ ear swelling of the PCl-treated ear and the vehicle-treated ear.
-
Protocol 2: Adoptive Transfer of Regulatory T-Cells
This protocol outlines the adoptive transfer of Tregs to assess their ability to suppress the PCl-induced CHS response.
Materials:
-
CD4+CD25+ Regulatory T Cell Isolation Kit
-
Splenocytes and lymph node cells from donor mice
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Isolation of Tregs:
-
Isolate spleens and lymph nodes from naive donor mice.
-
Prepare single-cell suspensions.
-
Isolate CD4+CD25+ Tregs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Assess the purity of the isolated Tregs by flow cytometry for CD4, CD25, and Foxp3 expression. Purity should be >90%.
-
-
Adoptive Transfer:
-
Resuspend the purified Tregs in sterile PBS.
-
On the day of sensitization (Day 0) or challenge (Day 5) of recipient mice (as per the experimental design), intravenously inject a defined number of Tregs (e.g., 1-5 x 10^6 cells) into the tail vein.
-
-
Induction and Measurement of CHS:
-
Proceed with the CHS protocol as described in Protocol 1.
-
Compare the ear swelling in mice that received Tregs to the control group that received PBS.
-
Protocol 3: In Vitro Treg Suppression Assay
This protocol details an in vitro assay to quantify the suppressive capacity of Tregs isolated from PCl-sensitized or control mice.
Materials:
-
Tregs isolated from PCl-sensitized or naive mice.
-
CD4+CD25- effector T-cells (Teff) isolated from naive mice.
-
Antigen-presenting cells (APCs) (e.g., irradiated splenocytes).
-
Anti-CD3 and anti-CD28 antibodies.
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.
-
96-well round-bottom plates.
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin).
Procedure:
-
Preparation of Cells:
-
Isolate Tregs from the draining lymph nodes of PCl-sensitized or naive mice.
-
Isolate Teff cells from the spleens of naive mice.
-
Label the Teff cells with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol.
-
Prepare APCs by irradiating splenocytes from naive mice.
-
-
Co-culture:
-
In a 96-well plate, add a fixed number of CFSE-labeled Teff cells (e.g., 5 x 10^4 cells/well) and APCs (e.g., 1 x 10^5 cells/well).
-
Add varying numbers of Tregs to create different Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Include control wells with Teff cells and APCs alone (no Tregs) to measure maximal proliferation.
-
Stimulate the cells with soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
-
Assessment of Proliferation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
If using [3H]-thymidine, pulse the cells for the last 18 hours of culture and measure incorporation using a scintillation counter.
-
If using a proliferation dye, harvest the cells and analyze the dilution of the dye in the Teff cell population by flow cytometry.
-
-
Calculation of Suppression:
-
The percentage of suppression is calculated using the following formula: % Suppression = (1 - (Proliferation with Tregs / Proliferation without Tregs)) * 100
-
Data Presentation
Table 1: In Vivo Suppression of PCl-Induced CHS by Adoptive Transfer of Tregs
| Treatment Group | Number of Transferred Tregs | Mean Ear Swelling (mm ± SEM) at 24h | Percentage of Suppression (%) |
| Control (PBS) | N/A | 0.25 ± 0.03 | 0 |
| Treg Transfer | 1 x 10^6 | 0.12 ± 0.02 | 52 |
| Treg Transfer | 5 x 10^6 | 0.08 ± 0.01 | 68 |
Table 2: In Vitro Suppression of Teff Proliferation by Tregs from PCl-Sensitized Mice
| Treg:Teff Ratio | Proliferation (CFSE dilution, % divided cells) | Percentage of Suppression (%) |
| 0:1 (Teff alone) | 85 ± 5 | 0 |
| 1:8 | 62 ± 4 | 27 |
| 1:4 | 45 ± 6 | 47 |
| 1:2 | 28 ± 3 | 67 |
| 1:1 | 15 ± 2 | 82 |
Table 3: Cytokine Profile in Draining Lymph Nodes of PCl-Sensitized Mice
| Group | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-10 (pg/mL) | TGF-β (pg/mL) |
| Naive | 50 ± 10 | 20 ± 5 | 100 ± 15 | 250 ± 30 |
| PCl-Sensitized | 550 ± 50 | 80 ± 10 | 450 ± 40 | 600 ± 50 |
| PCl + Treg Transfer | 250 ± 30 | 40 ± 8 | 700 ± 60 | 850 ± 70 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Picryl Chloride Concentration for Effective Sensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Picryl chloride (PCl) for inducing contact hypersensitivity. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for inducing sensitization?
The optimal concentration of this compound for sensitization can vary depending on the animal model, the vehicle used, and the specific experimental goals. For epicutaneous sensitization in mice, a common concentration is 7% this compound in a suitable solvent like methyl-ethyl-ketone (MEK) or a mixture of acetone (B3395972) and olive oil.[1] For intradermal injections in guinea pigs, much smaller quantities, such as 1/50 mg injected at multiple sites, have been used effectively.[2]
Q2: What is the recommended vehicle for dissolving this compound?
This compound is poorly soluble in water but soluble in organic solvents.[3][4] Common vehicles for topical application include acetone, ethanol, dimethyl sulfoxide (B87167) (DMSO), and mixtures like acetone and olive oil.[3] For injections, solutions are often prepared by diluting an alcoholic stock solution in saline.[2] The choice of vehicle can influence the sensitization outcome.
Q3: How should this compound be stored?
This compound is a potentially explosive and light-sensitive compound.[5][6] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5][6] It is often supplied wetted with water to reduce the risk of detonation.[7] Always refer to the Safety Data Sheet (SDS) for specific storage and handling instructions.[5]
Q4: What are the typical endpoints to measure a successful sensitization response?
The most common endpoint is the measurement of ear swelling after a challenge with a lower concentration of this compound.[8][9] This is a manifestation of a delayed-type hypersensitivity (DTH) or contact hypersensitivity (CHS) reaction.[8] The ear thickness is typically measured at 24 and 48 hours post-challenge.[1][10] Histological analysis of the cellular infiltrate in the challenged tissue can also be performed.[1][9]
Q5: I am observing a biphasic ear swelling response. Is this normal?
Yes, a biphasic ear swelling response is often observed in this compound-induced contact hypersensitivity.[10][11] An early phase can occur around 2 hours post-challenge, followed by a late phase peaking at 24-48 hours.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no ear swelling response after challenge | Insufficient sensitization dose. | Increase the concentration of this compound used for sensitization or apply it on multiple occasions. |
| Improper application of sensitizer (B1316253) or challenger. | Ensure the shaved application site is clean and dry. Apply the solution evenly and allow it to dry completely. | |
| Incorrect timing of challenge. | The challenge is typically performed 5-7 days after the last sensitization. | |
| Animal strain variability. | Different mouse or guinea pig strains can exhibit varying sensitivities. Ensure you are using a responsive strain (e.g., CBA/J, BALB/c mice). | |
| High background inflammation in control animals | Irritant effect of the vehicle. | Test the vehicle alone on a group of animals to assess its irritant potential. Consider using a different solvent system. |
| High challenge concentration. | The challenge concentration should be high enough to elicit a response in sensitized animals but low enough to cause minimal irritation in non-sensitized controls. A typical challenge concentration is 0.5% this compound.[1] | |
| Inconsistent results between animals | Uneven application of this compound. | Ensure a consistent volume and application technique for all animals. |
| Animal health status. | Use healthy animals of the same age and sex to minimize biological variability. | |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle. | Ensure the this compound is fully dissolved before application. Gentle warming or sonication may aid dissolution. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
The following table summarizes typical concentrations of this compound used in sensitization experiments as reported in the literature.
| Parameter | Animal Model | Concentration | Vehicle | Route of Administration | Reference |
| Sensitization | Mouse | 7% | Methyl-ethyl-ketone (MEK) | Epicutaneous | [1] |
| Guinea Pig | 0.3% (diluted for injection) | Alcohol/Saline | Intradermal | [2] | |
| Guinea Pig | 1/50 mg in 7 sites | - | Intradermal | [2] | |
| Challenge | Mouse | 0.5% | MEK | Epicutaneous (ear) | [1] |
Experimental Protocols
Protocol 1: Epicutaneous Sensitization of Mice
This protocol describes a standard method for inducing contact hypersensitivity in mice using epicutaneous application of this compound.
Materials:
-
This compound (2-chloro-1,3,5-trinitrobenzene)
-
Vehicle: Methyl-ethyl-ketone (MEK) or a 4:1 acetone/olive oil mixture
-
Electric razor or clippers
-
Micropipette
-
Calipers or thickness gauge
Procedure:
-
Animal Preparation: Anesthetize the mice. Shave a small area on the abdomen or back of each mouse.
-
Sensitization: Prepare a 7% (w/v) solution of this compound in the chosen vehicle. Apply a small volume (e.g., 20-50 µL) of the solution to the shaved area. Allow the solution to dry completely.
-
Rest Period: Allow the animals to rest for 5-7 days for sensitization to develop.
-
Challenge: Prepare a 0.5% (w/v) solution of this compound in the vehicle. Measure the baseline thickness of one ear of each mouse using calipers. Apply a small volume (e.g., 10-20 µL) of the challenge solution to both sides of the ear. Apply the vehicle alone to the other ear as a control.
-
Measurement: Measure the ear thickness of both ears at 24 and 48 hours after the challenge. The difference in ear thickness between the this compound-challenged ear and the vehicle-challenged ear represents the contact hypersensitivity response.
Protocol 2: Intradermal Sensitization of Guinea Pigs
This protocol outlines a method for sensitizing guinea pigs via intradermal injections of this compound.
Materials:
-
This compound
-
Vehicle: Ethanol and sterile saline
-
Syringes and needles (e.g., 30-gauge)
Procedure:
-
Preparation of Injection Solution: Prepare a stock solution of 0.3% this compound in ethanol. Dilute this stock solution in sterile saline to the desired final concentration for injection.
-
Sensitization: Inject a small volume (e.g., 0.1 mL) of the this compound solution intradermally at multiple sites on the flank of the guinea pig. A total dose of 1/50 mg has been shown to be effective.[2]
-
Booster (Optional): A second injection can be given 7-10 days after the first to enhance sensitization.
-
Challenge: After a rest period of 2-3 weeks, the animals can be challenged by applying a dilute solution of this compound (e.g., 0.1%) to a shaved area of the skin or by intradermal injection of a non-sensitizing dose.
-
Evaluation: The reaction is typically evaluated 24-48 hours after the challenge by observing for erythema and induration at the application site.
Visualizations
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. TRINITROCHLOROBENZENE (this compound), [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. The mechanism of immunological unresponsiveness to this compound and the possible role of antibody mediated depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic modulation of this compound-induced contact dermatitis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of this compound-induced contact hypersensitivity reaction in mice by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce variability in the Picryl chloride ear swelling assay.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help reduce variability in the Picryl chloride (PCL) ear swelling assay.
Troubleshooting Guide
This guide addresses common issues encountered during the PCL ear swelling assay, offering potential causes and solutions to enhance experimental consistency and reliability.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between animals in the same group | 1. Inconsistent Dosing: Uneven application of PCL solution during sensitization or challenge. 2. Improper Animal Handling: Stress can influence the immune response. 3. Genetic Drift: If using outbred stocks or inbred strains over many generations. 4. Micro-lesions: Small scratches on the ear or abdomen from handling or fighting can cause non-specific inflammation. | 1. Standardize Application: Use a calibrated pipette to apply a consistent volume (e.g., 20 µl) to the same area of the ear/abdomen each time. Ensure the solution is spread evenly. 2. Acclimatize Animals: Allow animals to acclimate to the facility and handling procedures before starting the experiment. Handle mice gently and consistently. 3. Use Standardized Strains: Source animals from a reputable vendor and use mice of the same age and sex. 4. House Animals Appropriately: House mice in a way that minimizes fighting. Inspect skin surfaces for any breaks before application. |
| No or weak ear swelling response in sensitized animals | 1. Ineffective Sensitization: Insufficient dose of PCL, improper vehicle, or insufficient number of applications. 2. Incorrect Timing: Challenge performed too early or too late after sensitization. 3. Mouse Strain: Some strains, like BALB/c, may show a less severe ear swelling response compared to others like IQI/Jic mice.[1] 4. Tolerance Induction: Repeated or high-dose applications can sometimes lead to immunological tolerance instead of sensitization.[2][3] | 1. Optimize Sensitization: Ensure the sensitization dose is adequate (e.g., 7% PCL). Consider the vehicle used (e.g., acetone (B3395972)/ethanol (B145695) mixture). For weak sensitizers, multiple applications on consecutive days may be necessary.[1][4] 2. Follow Standard Timeline: A common timeline is to challenge 5-7 days after the final sensitization dose. The peak swelling response is typically measured 24-48 hours post-challenge.[4][5] 3. Select Appropriate Strain: Choose a mouse strain known to mount a robust response. If using a lower-responding strain, be aware that the magnitude of swelling will be less pronounced.[1] 4. Review Dosing Regimen: Avoid excessive or overly frequent sensitization doses. A single, appropriate dose is often sufficient for strong sensitizers.[2] |
| Significant ear swelling in control (non-sensitized) animals | 1. Irritant Response: The challenge concentration of PCL is too high, causing non-specific irritation rather than an allergic reaction. 2. Vehicle-Induced Irritation: The vehicle itself (e.g., acetone) may be causing irritation. | 1. Perform Dose-Response Study: Before the main experiment, test a range of PCL concentrations on naive mice to determine the highest non-irritating dose. This concentration should then be used for the challenge.[6] 2. Vehicle Control: Always include a group of animals that are challenged with the vehicle alone on one ear to measure any baseline irritation. |
| Inconsistent ear thickness measurements | 1. Measurement Technique: Inconsistent placement of the micrometer on the ear. 2. Instrument Error: Use of a non-spring-loaded micrometer can cause tissue compression, leading to inaccurate readings. | 1. Standardize Measurement Location: Measure the same spot on the ear (e.g., the apex of the pinna) for all readings. Take multiple readings (e.g., triplicate) and average them. 2. Use Appropriate Equipment: Employ a spring-loaded, low-tension engineer's micrometer to ensure consistent pressure is applied during measurement. |
Frequently Asked Questions (FAQs)
Protocol & Methodology
Q1: What is a standard protocol for the PCL ear swelling assay?
A1: A typical protocol involves two phases: sensitization and elicitation (challenge).
-
Sensitization Phase: On day 0, a solution of PCL (e.g., 7% in a 3:1 acetone:ethanol mixture) is applied topically to a shaved area of the mouse's abdomen or back (e.g., 100-200 µl).[4]
-
Elicitation (Challenge) Phase: Approximately 5 to 7 days after sensitization, a lower, non-irritating concentration of PCL (e.g., 0.5-1% in the same vehicle) is applied to both sides of one ear (e.g., 20 µl total).[4] The contralateral ear can be treated with the vehicle alone to serve as a control.
-
Measurement: Ear thickness is measured using a micrometer immediately before the challenge and at various time points after, typically 24 and 48 hours. The increase in ear thickness is calculated by subtracting the pre-challenge measurement from the post-challenge measurement.
Q2: How do I choose the right vehicle for PCL?
A2: The vehicle should effectively dissolve the PCL and facilitate its penetration into the skin without causing significant irritation itself. Common vehicles include a mixture of acetone and ethanol (e.g., 3:1 or 4:1) or methyl-ethyl-ketone (MEK).[4] It is crucial to run a vehicle-only control to account for any swelling caused by the solvent.
Q3: Which mouse strain is best for this assay?
A3: The choice of mouse strain can significantly impact the results. BALB/c mice are commonly used, but they may exhibit a less severe swelling response.[1] In contrast, strains like IQI/Jic have been shown to have more pronounced ear swelling and a shift towards an immediate hypersensitivity response after repeated applications.[1] CBA mice are also frequently used in contact hypersensitivity studies.[5][7] The best strain depends on the specific research question and the desired sensitivity of the assay.
Data Interpretation & Variability
Q4: My ear swelling data shows a biphasic response. What does that mean?
A4: A biphasic response, characterized by an early-phase swelling (e.g., 1-2 hours post-challenge) and a late-phase swelling (peaking around 24-48 hours), can occur. The early phase is often mediated by vasoactive amines like histamine (B1213489) released from mast cells, while the late phase is a classic delayed-type hypersensitivity (DTH) reaction mediated by T-cells.[7][8][9] Repeated antigen application can shift the response from a purely delayed-type to this biphasic pattern.[9]
Q5: What are the primary sources of immunological variability in this assay?
A5: Immunological variability stems from the complex interplay of innate and adaptive immune responses. Key factors include:
-
Th1 vs. Th2 Balance: The nature of the immune response can be Th1-dominant (classic DTH) or shift towards a Th2 response, which involves eosinophils and mast cells, especially after repeated exposures.[9]
-
Mast Cell and Histamine Role: Mast cell degranulation and histamine release contribute significantly to the vascular permeability and initial swelling.[8]
-
Cytokine and Chemokine Milieu: The specific profile of cytokines (e.g., IFN-γ, IL-4) and chemokines produced influences the type and magnitude of the cellular infiltrate and subsequent swelling.
Q6: How can I enhance the sensitivity of the assay for weak sensitizers?
A6: For weak sensitizers, modifications to the protocol may be necessary. Studies have shown that applying the sensitizer (B1316253) on three consecutive days during the induction phase can improve the detection of weak allergens.[1] Additionally, dietary supplementation with Vitamin A has been reported to dramatically enhance the ear swelling response.[2]
Experimental Protocol and Data
Detailed Experimental Protocol
This protocol is a synthesis of commonly used methods. Optimization may be required depending on the specific reagents and mouse strain.
-
Animals: Use 8-10 week old male or female mice of a consistent strain (e.g., BALB/c or CBA).
-
Sensitization (Day 0):
-
Shave a small area (~2 cm x 2 cm) on the abdomen or back of each mouse one day prior to sensitization.
-
Prepare a 7% (w/v) PCL solution in a 3:1 acetone/ethanol vehicle.
-
Under light anesthesia (if necessary), apply 100-200 µl of the 7% PCL solution to the shaved skin. Apply vehicle alone to control animals.
-
-
Resting Period (Days 1-4): House the mice normally.
-
Challenge (Day 5):
-
Measure the baseline thickness of both ears of each mouse using a spring-loaded micrometer. Take at least two readings per ear and average them.
-
Prepare a 1% (w/v) PCL solution in the same vehicle.
-
Apply 10 µl of the 1% PCL solution to the inner and outer surface of the right ear (20 µl total).
-
Apply 20 µl of vehicle alone to the left ear to serve as an internal control.
-
-
Measurement (Days 6-7):
-
Measure the thickness of both ears at 24 hours and 48 hours after the challenge.
-
Calculate the change in ear thickness (ΔT) for each ear: ΔT = (Thickness at 24/48h) - (Baseline thickness).
-
The specific ear swelling is often reported as: (ΔT of PCL-treated ear) - (ΔT of vehicle-treated ear).
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from the literature to guide protocol design.
Table 1: PCL Concentration and Volume for Sensitization and Challenge
| Phase | PCL Concentration (%) | Vehicle | Application Volume (µl) | Application Site |
| Sensitization | 7% | Methyl-ethyl-ketone (MEK) | 200 | Abdomen |
| Challenge | 0.5% | Methyl-ethyl-ketone (MEK) | 20 (10 per side) | Ear |
| Sensitization | 7% | Acetone:Ethanol (3:1) | 50 | Ear Lobe |
| Challenge | 1% | Acetone:Ethanol (3:1) | 20 (10 per side) | Ear Lobe |
Data synthesized from multiple sources, including Bäck et al. (1983) and Hirasawa et al. (2009).[4][9]
Table 2: Timeline of Key Events in the PCL Ear Swelling Response
| Event | Time Point | Description |
| Sensitization | Day 0 | Initial application of PCL to abdomen or back. |
| Challenge | Day 5-7 | Application of a lower dose of PCL to the ear. |
| Early Phase Swelling | 1-2 hours post-challenge | An immediate, often histamine-mediated, swelling response may be observed.[7] |
| Peak Delayed Swelling | 24-48 hours post-challenge | The maximal T-cell mediated delayed-type hypersensitivity response is typically observed.[4] |
| Cellular Infiltration | Peaks at 48-72 hours | The accumulation of inflammatory cells, such as lymphocytes and eosinophils, is most intense after the peak swelling has occurred.[4] |
Visualizing Experimental and Biological Pathways
Experimental Workflow
Caption: Workflow of the this compound Ear Swelling Assay.
Signaling Pathway in Contact Hypersensitivity
Caption: Key Cellular Events in Contact Hypersensitivity.
References
- 1. Optimization of the mouse ear swelling test for in vivo and in vitro studies of weak contact sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The noninvasive mouse ear swelling assay. I. Refinements for detecting weak contact sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of immunological unresponsiveness to this compound and the possible role of antibody mediated depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. Modulation of this compound-induced contact hypersensitivity reaction in mice by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of the this compound-induced allergic dermatitis model in mouse ear lobes by 12-O-tetradecanoylphorbol 13-acetate, and analysis of the role of histamine in the modified model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Minimizing non-specific irritant effects of Picryl chloride in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific irritant effects of Picryl chloride (PCl) in their experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered during contact hypersensitivity experiments using this compound.
Issue: High background irritation in vehicle-treated control groups.
| Potential Cause | Recommended Solution | Quantitative Data/Example Protocol |
| Inappropriate Vehicle | The choice of solvent can significantly impact skin irritation. Acetone (B3395972) is a common solvent, but can cause dryness and irritation. A mixture of acetone and olive oil can mitigate these effects. | Vehicle Optimization Table: • Vehicle 1: 100% Acetone • Vehicle 2: 1:1 Acetone:Olive Oil • Vehicle 3: 1:4 Acetone:Olive Oil Rationale: Olive oil helps to moisturize the skin and can reduce the irritant effects of acetone. |
| High Concentration of this compound | The concentration used for sensitization and challenge is critical. High concentrations can lead to significant non-specific irritation.[1][2] | Dose-Response Optimization Table: • Sensitization (Abdomen): Test concentrations from 0.5% to 5% PCl. A common starting point is 2%. • Challenge (Ear): Test concentrations from 0.1% to 1% PCl. A common starting point is 0.5%. Note: The optimal concentration will depend on the mouse strain.[1] |
| Application Method | The volume and method of application can influence the irritant response. | Application Protocol: • Sensitization: Apply a consistent volume (e.g., 50 µL) to a shaved area of the abdomen. • Challenge: Apply a smaller, consistent volume (e.g., 10 µL) to the dorsal side of each ear. |
Issue: Difficulty distinguishing between an irritant reaction and a true contact hypersensitivity (CHS) response.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Overlapping Inflammatory Responses | Irritant contact dermatitis (ICD) and allergic contact dermatitis (ACD) share some clinical signs.[3][4][5] However, the kinetics and cellular infiltrate can differ. | Time-Course Analysis: • Measure ear swelling at multiple time points post-challenge (e.g., 4, 24, 48, and 72 hours).[6] • Irritant reactions often peak earlier (within hours) and resolve more quickly than CHS responses, which typically peak around 24-48 hours.[2][7] |
| Lack of Appropriate Controls | Without proper controls, it is impossible to differentiate between specific and non-specific inflammation. | Control Groups: • Naive + Vehicle: Unsensitized animals challenged with the vehicle alone. • Naive + PCl: Unsensitized animals challenged with PCl to measure the primary irritant response. • Sensitized + Vehicle: Sensitized animals challenged with the vehicle alone to control for any trauma from application. |
Experimental Protocols
Mouse Ear Swelling Test for Contact Hypersensitivity
This protocol outlines the key steps for inducing and measuring contact hypersensitivity to this compound in mice.
Materials:
-
This compound (PCl)
-
Acetone
-
Olive oil
-
Micrometer
-
Animal clippers
-
Pipettes
Procedure:
-
Sensitization Phase (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Prepare the sensitization solution (e.g., 2% PCl in a 1:4 acetone:olive oil vehicle).
-
Apply 50 µL of the sensitization solution to the shaved abdomen.
-
For control groups, apply the vehicle alone.
-
-
Challenge Phase (Day 5-7):
-
Measure the baseline thickness of both ears using a micrometer.
-
Prepare the challenge solution (e.g., 0.5% PCl in the same vehicle).
-
Apply 10 µL of the challenge solution to the dorsal side of one ear.
-
Apply 10 µL of the vehicle to the dorsal side of the other ear (internal control).
-
-
Measurement Phase (24-48 hours post-challenge):
-
Measure the thickness of both ears at 24 and 48 hours after the challenge.
-
The ear swelling is calculated as the difference in thickness between the PCl-challenged ear and the vehicle-challenged ear.
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between an irritant and an allergic reaction to this compound?
A1: An irritant reaction is a direct toxic effect on the skin, causing redness, swelling, and itching in most individuals upon first exposure to a high enough concentration.[3][4] An allergic reaction, or contact hypersensitivity, is an immune-mediated response that occurs only in previously sensitized individuals and involves memory T cells.[4][5] The allergic response is typically delayed, peaking 24-48 hours after exposure, whereas an irritant reaction can appear more rapidly.[2][7]
Q2: How can I be sure that the ear swelling I'm observing is a genuine immune response?
A2: To confirm a genuine immune response, you must include proper control groups in your experiment. A key comparison is between sensitized animals challenged with this compound and unsensitized animals challenged with the same concentration of this compound. A significantly greater ear swelling in the sensitized group indicates a specific immune response.
Q3: What is the best vehicle for dissolving this compound to minimize irritation?
A3: While acetone is commonly used, it can cause skin irritation. A mixture of acetone and a mild oil, such as olive oil, is often recommended to reduce this non-specific effect. The optimal ratio should be determined empirically for your specific experimental conditions, but a 1:4 ratio of acetone to olive oil is a good starting point.
Q4: What are the proper safety precautions for handling this compound?
A4: this compound is a hazardous substance and should be handled with care in a chemical fume hood.[8][9] It is an explosive risk, especially when dry, and a potent skin irritant and sensitizer.[10][11][12] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8][9]
Q5: Can I use an alternative sensitizing agent if this compound is causing too much irritation?
A5: Yes, other haptens can be used to induce contact hypersensitivity, such as oxazolone (B7731731) or dinitrofluorobenzene (DNFB). Oxazolone is known to cause a weaker primary irritation reaction compared to this compound.[2] The choice of agent may depend on the specific research question and the desired inflammatory profile.
Visualizations
Caption: Troubleshooting workflow for high background irritation.
Caption: Signaling pathways for ICD vs. ACD.
References
- 1. Use of dose-response data to compare the skin sensitizing abilities of dicyclohexylmethane-4,4'-diisocyanate and this compound in two animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological comparison of the immune and non-immune inflammations induced by this compound and oxazolone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scratchmagazine.co.uk [scratchmagazine.co.uk]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. Pharmacologic modulation of this compound-induced contact dermatitis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. echemi.com [echemi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Strategies to improve the reproducibility of Picryl chloride DTH models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of Picryl chloride (PCl) induced Delayed-Type Hypersensitivity (DTH) models. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the this compound (PCl) DTH model?
The PCl-induced DTH model is a widely used in vivo assay to evaluate cell-mediated immunity. It involves two distinct phases:
-
Sensitization Phase: A naive animal is initially exposed to PCl, typically through epicutaneous application. PCl acts as a hapten, binding to endogenous proteins to form an immunogenic complex. This complex is processed by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells, which then migrate to draining lymph nodes to prime naive T cells.[1]
-
Elicitation (Challenge) Phase: After a few days, the sensitized animal is challenged with a lower concentration of PCl at a different site, commonly the ear. This re-exposure activates primed T cells, leading to a cascade of inflammatory events. The resulting localized inflammation, characterized by swelling (edema) and cellular infiltration, is the DTH response.[1]
Q2: Which mouse strains are most commonly used for the PCl DTH model?
BALB/c and C57BL/6 mice are frequently used, although they can exhibit different immune responses. BALB/c mice are often associated with a Th2-biased response, while C57BL/6 mice tend to show a more Th1-predominant reaction. The choice of strain should be guided by the specific research question.[1][2]
Q3: What is the typical time course of the ear swelling response?
The ear swelling response can be biphasic. An early, transient swelling may be observed around 2-6 hours after challenge, which is largely edematous.[3][4] The classical DTH reaction is a delayed peak of swelling that typically occurs between 24 and 48 hours post-challenge and is characterized by a significant cellular infiltrate.[4][5][6][7] Maximal inflammatory responses have been observed at 48 hours.[5][6]
Q4: What are the key cellular players in the PCl DTH response?
The PCl DTH response is a complex interplay of various immune cells. Key players include:
-
CD4+ and CD8+ T cells: These are the primary mediators of the DTH reaction.[8]
-
Antigen-Presenting Cells (APCs): Langerhans cells and dermal dendritic cells are crucial for capturing the hapten-protein complex and initiating the sensitization phase.
-
Mast cells: These cells can contribute to the early inflammatory response.[5][6]
-
Neutrophils and Macrophages: These innate immune cells are recruited to the site of challenge and contribute to the inflammatory infiltrate.[7]
Troubleshooting Guide
Issue 1: High variability in ear swelling measurements between animals in the same group.
| Possible Cause | Recommended Solution |
| Inconsistent Application of PCl | Ensure precise and consistent application of the sensitization and challenge solutions. Use a calibrated pipette to apply a consistent volume to the same anatomical location on each animal. For ear challenge, apply the solution to both the dorsal and ventral surfaces. |
| Improper Measurement Technique | Use a precision micrometer with a constant tension spring to minimize variability due to user-applied pressure.[3] Measure the same location on the ear for all animals at each time point. It is advisable to have the same person perform all measurements for an experiment. |
| Animal Stress | House animals in a low-stress environment and handle them gently. Stress can influence immune responses. Acclimate mice to the facility for at least one week before starting the experiment.[9] |
| Suboptimal PCl Concentration | Perform a dose-response study to determine the optimal sensitization and challenge concentrations for your specific mouse strain and experimental conditions. |
Issue 2: No significant ear swelling response in the sensitized group compared to the control group.
| Possible Cause | Recommended Solution |
| Failed Sensitization | Verify the PCl concentration and the vehicle used for sensitization. Ensure the PCl is fully dissolved. The sensitization site should be shaved to ensure direct skin contact. |
| Immune Tolerance | High doses of the hapten can sometimes induce tolerance instead of sensitization.[5][6][10] If you suspect tolerance, try reducing the sensitization concentration. |
| Incorrect Timing of Challenge | The challenge is typically performed 5-7 days after sensitization.[11][12] Ensure this window is followed, as challenging too early or too late can result in a suboptimal response. |
| Inactive PCl | PCl is a reactive chemical and can degrade over time. Use a fresh solution for each experiment and store the stock compound under appropriate conditions (cool, dark, and dry).[13] |
Issue 3: Significant ear swelling in the control (non-sensitized) group.
| Possible Cause | Recommended Solution |
| Primary Irritant Effect of PCl | PCl can have a primary irritant effect, especially at higher concentrations.[12] This can cause non-specific inflammation. Ensure your challenge concentration is low enough to minimize this effect while still eliciting a specific DTH response in sensitized animals. A pilot study to determine the maximal non-irritant dose in naive animals is recommended. |
| Vehicle-Induced Irritation | The vehicle used to dissolve PCl (e.g., acetone, ethanol, olive oil) may cause some irritation. Include a vehicle-only control group to assess the baseline level of inflammation caused by the vehicle itself. |
Quantitative Data Summary
Table 1: Example Sensitization and Challenge Concentrations for PCl DTH in Mice
| Mouse Strain | Sensitization Concentration & Vehicle | Challenge Concentration & Vehicle | Reference |
| BALB/c | 5% PCl in ethanol | 0.4% PCl in olive oil | [14] |
| CBA | 7% PCl in methyl-ethyl-ketone (MEK) | 0.5% PCl in MEK | [4] |
| BALB/c | Epicutaneous PCl (concentration not specified) | 0.6% Picryl sulphonic acid (PSA) intranasally | [5][6] |
Experimental Protocols
Detailed Protocol for PCl-induced DTH in BALB/c Mice
This protocol is a synthesized example based on common practices.
Materials:
-
This compound (PCl)
-
Ethanol
-
Olive oil
-
Micrometer for ear thickness measurement
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization (Day 0):
-
Prepare a 5% (w/v) PCl solution in ethanol.
-
Shave the abdomen of the mice.
-
Apply 150 µL of the 5% PCl solution to the shaved abdomen and the top of all four paws.[14]
-
A control group should be treated with the vehicle (ethanol) only.
-
-
Challenge (Day 5-7):
-
Prepare a 0.4% (w/v) PCl solution in olive oil.[14]
-
Measure the baseline ear thickness of both ears of each mouse using a micrometer.
-
Apply 10-20 µL of the 0.4% PCl solution to both sides of one ear.
-
The contralateral ear can be treated with the vehicle (olive oil) only as an internal control.
-
-
Measurement of DTH Response (24, 48, and 72 hours post-challenge):
-
Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.
-
The DTH response is calculated as the change in ear thickness: Ear Swelling = (Ear thickness at measurement time) - (Baseline ear thickness)
-
The specific DTH response can be calculated by subtracting the swelling of the vehicle-treated ear from the PCl-treated ear.
-
Histological Analysis Protocol
-
Tissue Collection: At the desired time points after challenge, euthanize the mice and excise the ears.
-
Fixation: Fix the ear tissue in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the tissue through a series of graded alcohols and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections.
-
Staining: Stain with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and edema.
-
Scoring: The inflammatory response can be scored based on the extent of cellular infiltration (e.g., on a scale of 0-3 for synovitis, cartilage destruction, and bone erosion in arthritic models).[15]
Visualizations
Caption: Experimental workflow for the this compound DTH model.
Caption: Simplified signaling pathway of the PCl-induced DTH response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Assessment of preferential Th1 or Th2 induction by low-molecular-weight compounds using a reverse transcription-polymerase chain reaction method: comparison of two mouse strains, C57BL/6 and BALB/c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of micrometers and calipers to measure various components of delayed-type hypersensitivity ear swelling reactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. Regulation of delayed-type hypersensitivity-like responses in the mouse lung, determined with histological procedures: serotonin, T-cell suppressor-inducer factor and high antigen dose tolerance regulate the magnitude of T-cell dependent inflammatory reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of delayed-type hypersensitivity-like responses in the mouse lung, determined with histological procedures: serotonin, T-cell suppressor-inducer factor and high antigen dose tolerance regulate the magnitude of T-cell dependent inflammatory reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hookelabs.com [hookelabs.com]
- 10. The mechanism of immunological unresponsiveness to this compound and the possible role of antibody mediated depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological comparison of the immune and non-immune inflammations induced by this compound and oxazolone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Early delayed-type hypersensitivity eosinophil infiltrates depend on T helper 2 cytokines and interferon-γ via CXCR3 chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment and characterization of a sustained delayed-type hypersensitivity model with arthritic manifestations in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Proper storage and stability assessment of Picryl chloride solutions.
This technical support center provides guidance on the proper storage and stability assessment of Picryl chloride solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: this compound is soluble in several organic solvents. Commonly used solvents for immunology research, such as contact hypersensitivity studies, include acetone (B3395972) and ethanol (B145695).[1][2] It is also soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] The choice of solvent will depend on the specific experimental protocol. For topical applications in animal studies, a mixture of acetone and olive oil or ethanol is often used.
Q2: How should I store solid this compound?
A2: Solid this compound is a detonating explosive when dry and must be handled with extreme caution.[1][3][4] It is typically supplied wetted with water (containing at least 10-25% water by mass) to reduce its explosive hazard.[5] Store solid this compound in its original container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][6] It should be stored locked up and accessible only to authorized personnel.[5]
Q3: What are the ideal storage conditions for this compound solutions?
A3: this compound solutions are light-sensitive.[5] Therefore, they should always be stored in amber vials or containers wrapped in aluminum foil to protect them from light. For short-term storage, solutions can be kept at room temperature. For long-term storage, it is recommended to store solutions at 2-8°C to minimize potential degradation. Always ensure the container is tightly sealed to prevent solvent evaporation.
Q4: Can I store this compound solutions in the freezer?
A4: While storing at lower temperatures generally slows down chemical degradation, repeated freeze-thaw cycles can negatively impact the stability of some compounds in solution.[7] If you need to store solutions for an extended period, it is advisable to aliquot the solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. For most applications, refrigeration at 2-8°C is sufficient for short to medium-term storage.
Q5: For how long is a prepared this compound solution stable?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced or inconsistent experimental results (e.g., lower than expected ear swelling in contact hypersensitivity studies). | 1. Degradation of this compound solution: The solution may have degraded due to improper storage (exposure to light, high temperatures) or prolonged storage. 2. Inaccurate concentration: The initial weighing of solid this compound may have been inaccurate, or the solvent may have evaporated from the stock solution. | 1. Prepare a fresh solution of this compound from the solid compound before each experiment. 2. Ensure the solid this compound is handled and weighed correctly and quickly to minimize exposure to air. 3. Always store solutions in tightly sealed containers to prevent solvent evaporation. Consider using parafilm to seal the container cap. |
| Precipitate observed in the this compound solution. | 1. Solubility limit exceeded: The concentration of this compound may be too high for the chosen solvent, especially at lower temperatures. 2. Solvent evaporation: Evaporation of the solvent can lead to an increase in the concentration and precipitation of the solute. 3. Degradation: Some degradation products may be insoluble in the solvent. | 1. Gently warm the solution and vortex to see if the precipitate redissolves. If it does, consider preparing a slightly more dilute solution for your experiments. 2. Ensure the storage container is always tightly sealed. 3. If the precipitate does not redissolve upon warming, it may be a sign of significant degradation. Discard the solution and prepare a fresh one. |
| Discoloration of the this compound solution (e.g., darkening). | 1. Photodegradation: Exposure to light can cause the degradation of this compound, leading to the formation of colored byproducts. 2. Reaction with impurities: Impurities in the solvent could potentially react with this compound over time. | 1. Always store solutions in light-protecting containers (e.g., amber vials or foil-wrapped tubes). 2. Use high-purity, analytical grade solvents for solution preparation. 3. If discoloration is observed, it is a strong indicator of degradation. The solution should be discarded and a fresh one prepared. |
Stability Assessment: Data and Protocols
While comprehensive quantitative stability data for this compound in various solvents is not extensively documented in publicly available literature, the following tables provide a framework for conducting in-house stability studies.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Light Protection |
| Acetone | 2-8°C, tightly sealed | Aliquot and store at -20°C, tightly sealed | Mandatory (Amber vials or foil wrap) |
| Ethanol | 2-8°C, tightly sealed | Aliquot and store at -20°C, tightly sealed | Mandatory (Amber vials or foil wrap) |
| DMSO | 2-8°C, tightly sealed | Aliquot and store at -20°C, tightly sealed | Mandatory (Amber vials or foil wrap) |
Table 2: Example Stability Study Design for this compound in Acetone
| Time Point | Storage Condition | Replicates (n) | Analytical Method | Acceptance Criteria |
| Day 0 | - | 3 | HPLC-UV | Report initial concentration (100%) |
| Day 3 | 2-8°C, protected from light | 3 | HPLC-UV | ≥ 95% of initial concentration |
| Day 7 | 2-8°C, protected from light | 3 | HPLC-UV | ≥ 95% of initial concentration |
| Day 14 | 2-8°C, protected from light | 3 | HPLC-UV | ≥ 90% of initial concentration |
| Day 3 | Room Temp, protected from light | 3 | HPLC-UV | Compare with 2-8°C storage |
| Day 7 | Room Temp, protected from light | 3 | HPLC-UV | Compare with 2-8°C storage |
| Day 14 | Room Temp, protected from light | 3 | HPLC-UV | Compare with 2-8°C storage |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Murine Contact Hypersensitivity (CHS) Model
Materials:
-
This compound (solid, wetted)
-
Acetone (analytical grade)
-
Olive oil (vehicle for challenge phase)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Sensitization Solution (e.g., 5% w/v):
-
In a fume hood, carefully weigh 50 mg of solid this compound.
-
Transfer the solid to a 1.5 mL amber microcentrifuge tube.
-
Add 1 mL of a 4:1 acetone:olive oil mixture.
-
Vortex thoroughly until the this compound is completely dissolved.
-
This solution should be prepared fresh on the day of sensitization.
-
-
Challenge Solution (e.g., 1% w/v):
-
In a fume hood, weigh 10 mg of solid this compound.
-
Transfer to a 1.5 mL amber microcentrifuge tube.
-
Add 1 mL of olive oil.
-
Vortex thoroughly until dissolved. This may require gentle warming.
-
Prepare this solution fresh on the day of challenge.
-
Protocol 2: Stability Indicating HPLC-UV Method for this compound
Objective: To quantify the concentration of this compound and detect the presence of degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Quantify the this compound peak area against the calibration curve. Monitor for the appearance of new peaks, which would indicate degradation products. The retention time of this compound should be consistent.
Visualizations
Caption: Workflow for a murine contact hypersensitivity model using this compound.
Caption: Factors influencing the stability of this compound solutions.
References
- 1. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of this compound-induced contact hypersensitivity reaction in mice by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for RNA Isolation from Picryl Chloride-Treated Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing RNA isolation from tissues treated with Picryl chloride. While direct protocols for this compound are not abundant in the literature, the challenges it presents—such as chemical modification and potential for RNA degradation—are analogous to those encountered with other challenging samples like formalin-fixed, paraffin-embedded (FFPE) tissues. The following guidance is based on established principles for RNA isolation from difficult samples.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during RNA isolation from this compound-treated tissues.
| Problem | Potential Cause | Recommended Solution |
| Low RNA Yield | Incomplete tissue disruption and homogenization: this compound treatment may alter tissue integrity, making it harder to lyse cells effectively. | - Ensure thorough mechanical disruption. For tough, fibrous tissues, grinding in liquid nitrogen to a fine powder is critical before homogenization.[1][2] - Use a rotor-stator homogenizer, which often results in higher yields than other methods.[3] - Consider enzymatic digestion appropriate for the tissue type to aid in breaking down the extracellular matrix. |
| Inefficient lysis: The lysis buffer may not be effectively inactivating endogenous RNases or dissociating nucleoprotein complexes. | - Use a lysis buffer containing a strong denaturant like guanidinium (B1211019) thiocyanate (B1210189) (GITC).[1] - Ensure the correct ratio of lysis buffer to tissue amount is used; insufficient buffer can lead to incomplete lysis and RNase activity.[4][5] - For tissues rich in proteins and lipids, consider a hybrid protocol that combines organic extraction (e.g., phenol-guanidine isothiocyanate) with silica-membrane-based purification.[1] | |
| RNA degradation: RNases may have been active during sample collection, storage, or the isolation procedure. | - "Snap-freeze" tissue in liquid nitrogen immediately after collection and store at -80°C.[2] Alternatively, use a commercial RNA stabilization solution like RNAlater™.[2] - Work quickly and keep samples on ice or at 4°C throughout the procedure. - Use RNase-free reagents, consumables, and a dedicated workspace.[1] | |
| Low RNA Purity (Low A260/280 or A260/230 Ratios) | Contamination with protein: Inefficient phase separation or column washing. | - During phenol-chloroform extraction, carefully collect the aqueous phase without disturbing the interphase. Consider a second chloroform (B151607) extraction to minimize carryover. - For column-based methods, ensure that the column is not overloaded and perform all recommended wash steps. An additional wash step may be beneficial.[4][6] |
| Contamination with guanidinium salts or other reagents: Residual wash buffer in the final eluate. | - After the final wash step on a silica (B1680970) column, perform an additional centrifugation step to thoroughly dry the membrane before elution.[4][6] - Ensure that the tip of the spin column does not touch the flow-through after the final wash.[4][6] | |
| Contamination with polysaccharides or polyphenols: These are common in certain tissue types and can inhibit downstream applications. | - Use a specialized kit designed for fatty and fibrous tissues.[1] - Consider adding reagents like the Ambion® Plant RNA Isolation Aid to the lysis buffer to help remove these contaminants.[3] | |
| RNA Degradation (Smeared bands on a gel, low RIN/DV200 scores) | Delayed sample processing or improper storage: Endogenous RNases were active before lysis. | - As mentioned, immediate snap-freezing or use of RNAlater™ is crucial.[2] - Avoid thawing frozen tissue before it is submerged in lysis buffer.[7] |
| RNase contamination: Introduction of external RNases during the isolation process. | - Maintain a strict RNase-free environment.[1] - Add an RNase inhibitor to the purified RNA for protection during downstream applications.[1] | |
| Chemical damage: this compound, similar to formalin, may cause RNA fragmentation and cross-linking.[8] | - Consider using a commercial kit specifically designed for FFPE tissues, as these often include steps to reverse chemical modifications and improve the yield of usable RNA fragments.[9] - Heating the sample in the presence of a stabilizing lysis buffer may improve outcomes for some tissue types.[1] | |
| Inhibition of Downstream Applications (e.g., RT-qPCR) | Carryover of inhibitors: Residual salts, phenol (B47542), or ethanol (B145695) from the isolation procedure. | - Perform an additional wash step with 70-80% ethanol for silica column preps to remove salts.[7] - If inhibition is suspected in an already purified sample, consider re-purifying the RNA using a column-based cleanup kit or performing an ethanol precipitation.[7] |
| Genomic DNA (gDNA) contamination: Incomplete removal of gDNA during isolation. | - Perform an on-column DNase digestion or a DNase treatment in solution followed by a cleanup step.[7][9] - When using phenol-based methods, ensure the pH of the phenol is acidic to retain DNA in the organic phase.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the first critical step to ensure high-quality RNA from this compound-treated tissues?
A1: The most critical first step is the immediate and proper preservation of the tissue sample after collection to inactivate endogenous RNases.[10] This can be achieved by either snap-freezing the tissue in liquid nitrogen and storing it at -80°C or by submerging it in an RNA stabilization solution like RNAlater™.[2] This prevents RNA degradation before the isolation process begins.
Q2: Should I use a phenol-based method (like TRIzol™) or a column-based kit?
A2: The choice depends on your sample type and downstream application. Phenol-based methods are robust for initial homogenization and lysis, especially for difficult tissues.[1] Column-based kits generally provide higher purity RNA with less risk of organic solvent carryover.[1] For challenging samples like this compound-treated tissues, a hybrid approach that combines the strong lysis of a phenol-guanidine solution with the cleanup and convenience of a silica column is often recommended to yield pure, contaminant-free RNA.[1]
Q3: My A260/230 ratio is low. What does this mean and how can I fix it?
A3: A low A260/230 ratio (typically below 1.8) indicates contamination with substances that absorb light at 230 nm, such as guanidinium thiocyanate, phenol, or polysaccharides. These contaminants can inhibit downstream enzymatic reactions. To improve this ratio, you can re-precipitate the RNA with ethanol to wash away salts or use a column-based cleanup kit.[7] Ensuring a thorough column-drying step before elution can also help prevent carryover of wash buffers containing these salts.[4][6]
Q4: How much RNA can I expect to isolate?
A4: RNA content varies significantly between different tissue types.[3] For example, tissues like the liver are RNA-rich, while skin and muscle have lower RNA content. It is important to have realistic expectations based on the tissue you are working with. The following table provides a general guideline for total RNA yields from 1 mg of various mouse tissues.
| Tissue | Expected Total RNA Yield (µg/mg) |
| Liver | 6-12 |
| Spleen | 4-10 |
| Kidney | 3-4 |
| Brain | 1-3 |
| Muscle | 0.5-1.5 |
| Skin | <0.5 |
| (Data adapted from general laboratory guidelines and should be considered as an estimate.) |
Q5: What are RIN and DV200, and why are they important for chemically treated tissues?
A5:
-
RIN (RNA Integrity Number): This is a score from 1 to 10 generated by automated electrophoresis systems (like the Agilent Bioanalyzer) to assess the integrity of total RNA. A higher RIN indicates more intact RNA.
-
DV200: This metric represents the percentage of RNA fragments longer than 200 nucleotides.[11]
For chemically treated tissues, which are prone to RNA fragmentation, the DV200 value can be a more reliable indicator of RNA quality for applications like RNA-seq than the RIN score.[11] A higher DV200 value suggests a greater proportion of RNA fragments that are long enough to be successfully converted into sequencing libraries.
Experimental Protocols & Visualizations
Optimized RNA Isolation Workflow for Challenging Tissues
The following diagram outlines a generalized, robust workflow for isolating RNA from chemically treated tissues like those exposed to this compound. This protocol combines mechanical disruption, strong chemical lysis, and silica column purification.
Caption: Optimized workflow for RNA isolation from challenging tissues.
Logical Troubleshooting Flowchart
This diagram provides a logical path to diagnose and solve common RNA isolation problems.
Caption: Troubleshooting flowchart for RNA isolation issues.
References
- 1. biocompare.com [biocompare.com]
- 2. Isolation of Total RNA from Difficult Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Maximize Your RNA Yield | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. mpbio.com [mpbio.com]
- 5. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 6. neb.com [neb.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Optimizing RNA extraction methods for high-throughput transcriptome sequencing of formalin-fixed paraffin-embedded cardiac tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Optimizing RNA extraction and library preparation from oral squamous cell carcinoma FFPE samples for next-generation RNA sequencing | Biomedical Research and Therapy [bmrat.org]
Technical Support Center: Investigating the Role of Nitric Oxide in Picryl Chloride Hypersensitivity
Welcome to the technical support center for researchers investigating the role of nitric oxide (NO) in picryl chloride (PCl)-induced contact hypersensitivity (CHS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the typical time course of the ear swelling response in PCl-induced contact hypersensitivity?
A1: The ear swelling response to PCl challenge in sensitized mice is typically biphasic. An early phase of swelling can be observed around 2 hours after challenge, followed by a late phase that peaks at approximately 24 to 48 hours.[1][2] The 24-hour time point is most commonly used for quantifying the late-phase reaction.
Q2: How does nitric oxide (NO) modulate the PCl-induced hypersensitivity response?
A2: Nitric oxide has a dual modulatory role in CHS.[3] Generally, inhibition of NO synthesis, for example with L-NAME, reduces the ear swelling response, suggesting a pro-inflammatory role for NO.[4] Conversely, administration of an NO precursor like L-arginine can enhance the inflammatory response.[5]
Q3: What are the key cellular players involved in the PCl-induced CHS response?
A3: The PCl-induced CHS response is a T-cell-mediated immune reaction.[4][6] Key cellular players include dendritic cells (antigen-presenting cells), which are crucial for the sensitization phase, and T-lymphocytes (specifically CD8+ T cells), which mediate the inflammatory response during the elicitation phase. Mast cells and other immune cells also contribute to the inflammatory milieu.[7]
Q4: What is the general mechanism of action of L-NAME and L-arginine in these experiments?
A4: L-NAME (N(G)-nitro-L-arginine methyl ester) is an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing NO from L-arginine. By inhibiting NOS, L-NAME reduces the bioavailability of NO. L-arginine is the substrate for NOS, and its administration increases the production of NO.
Troubleshooting Guides
Issue 1: High variability in ear swelling measurements between animals in the same group.
-
Question: We are observing significant variability in our ear swelling measurements, making it difficult to obtain statistically significant results. What could be the cause and how can we minimize it?
-
Answer:
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Inconsistent Application Technique: Ensure that the volume and area of PCl application are consistent for both sensitization and challenge. Use a micropipette to apply a precise volume to a defined area on the abdomen and ear.
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Animal Stress: Stress can influence the immune response. Handle animals gently and consistently. Allow for an acclimatization period before starting the experiment.
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Genetic Variability: If using outbred mouse strains, consider switching to an inbred strain (e.g., C57BL/6, BALB/c) to reduce genetic variability in the immune response.
-
Measurement Technique: Ensure the same person performs the ear thickness measurements using a calibrated micrometer at the same location on the ear for all animals and time points. Take multiple measurements and average them to increase precision.
-
Issue 2: Failure to induce a significant hypersensitivity response (low ear swelling).
-
Question: Our sensitized and challenged mice are not showing a significant increase in ear thickness compared to the control group. What are the possible reasons for this failed sensitization?
-
Answer:
-
Suboptimal Sensitization Dose: The concentration of PCl used for sensitization is critical. A suboptimal dose may not be sufficient to induce a robust immune response. Refer to established protocols for appropriate concentration ranges.
-
Improper Vehicle/Solvent: Ensure that the PCl is fully dissolved in the vehicle (e.g., acetone:olive oil mixture) and that the vehicle itself is not causing significant irritation.
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Timing of Challenge: The timing of the challenge after sensitization is crucial. Typically, a period of 5-7 days is required for the development of an effective T-cell memory response.
-
Animal Health: Ensure that the animals are healthy and free from any underlying infections or conditions that could compromise their immune response.
-
Issue 3: Unexpected or inconsistent effects of NO modulators (L-NAME or L-arginine).
-
Question: We are not observing the expected inhibitory effect of L-NAME or the enhancing effect of L-arginine on the ear swelling response. What could be the issue?
-
Answer:
-
Dosing and Timing of Administration: The dose and timing of administration of L-NAME or L-arginine are critical. These compounds have a limited half-life, so they need to be administered at an appropriate time relative to the PCl challenge to exert their effects.
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous) can influence the bioavailability and efficacy of the compounds. Ensure you are using a route that has been validated in similar studies.
-
Purity of Compounds: Verify the purity and stability of your L-NAME and L-arginine solutions. Prepare fresh solutions for each experiment.
-
Compensatory Mechanisms: The biological role of NO is complex. In some contexts, compensatory mechanisms might counteract the effects of NO modulation. Consider measuring NO levels or NOS activity in your experimental model to confirm the efficacy of your treatments.
-
Experimental Protocols
Detailed Protocol for PCl-Induced Contact Hypersensitivity in Mice
This protocol outlines the sensitization and elicitation phases for inducing CHS to PCl in mice.
Materials:
-
This compound (PCl)
-
Acetone
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Olive oil
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L-NAME (N(G)-nitro-L-arginine methyl ester)
-
L-arginine
-
Phosphate-buffered saline (PBS)
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Micrometer for ear thickness measurement
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Inbred mice (e.g., C57BL/6 or BALB/c), 8-12 weeks old
Procedure:
-
Sensitization Phase (Day 0):
-
Prepare a 5% (w/v) PCl solution in a 4:1 acetone:olive oil vehicle.
-
Anesthetize the mice.
-
Shave a small area on the abdomen of each mouse.
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Apply 100 µL of the 5% PCl solution to the shaved abdomen.
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For the vehicle control group, apply 100 µL of the acetone:olive oil vehicle alone.
-
-
Resting Phase (Days 1-4):
-
House the mice under standard conditions.
-
-
Elicitation Phase (Day 5):
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Prepare a 1% (w/v) PCl solution in olive oil.
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Measure the baseline ear thickness of both ears of each mouse using a micrometer.
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Apply 20 µL of the 1% PCl solution to the dorsal and ventral surfaces of the right ear of each mouse.
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Apply 20 µL of olive oil (vehicle) to the left ear as an internal control.
-
-
Measurement of Ear Swelling (Day 6):
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24 hours after the challenge, measure the thickness of both the right and left ears.
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Calculate the change in ear thickness (Δ ear thickness) for each ear by subtracting the baseline measurement from the 24-hour measurement.
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The specific ear swelling is calculated as: (Δ ear thickness of right ear) - (Δ ear thickness of left ear).
-
-
Modulation with L-NAME and L-arginine:
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To investigate the role of NO, administer L-NAME (e.g., 20 mg/kg, i.p.) or L-arginine (e.g., 100 mg/kg, i.p.) 30-60 minutes before the PCl challenge on Day 5.
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Dissolve L-NAME and L-arginine in sterile PBS.
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Include appropriate vehicle control groups for these treatments.
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Data Presentation
The following tables summarize representative quantitative data on the effect of NO modulation on PCl-induced ear swelling.
| Treatment Group | N | Mean Ear Swelling (µm) ± SD (24h post-challenge) |
| Sensitized + PCl Challenge (Control) | 10 | 120 ± 15 |
| Sensitized + PCl Challenge + L-NAME | 10 | 65 ± 12 |
| Sensitized + PCl Challenge + L-arginine | 10 | 155 ± 18 |
| Non-sensitized + PCl Challenge | 10 | 25 ± 8 |
Note: These are representative data and may vary depending on the specific experimental conditions and mouse strain.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: PCl-induced contact hypersensitivity workflow.
Caption: Role of NO in modulating the CHS response.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory Role of Nitric Oxide in Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Signal Transduction and Its Role in Skin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of L-arginine potentiates allergen-induced airway inflammation and expression of interleukin-5 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immune serum from mice contact-sensitized with this compound contains an antigen-specific T cell factor that transfers immediate cutaneous reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Immunological Tolerance to Picryl Chloride in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering immunological tolerance to Picryl chloride (PCl) in murine contact hypersensitivity (CHS) models.
Frequently Asked Questions (FAQs)
Q1: My mice are not mounting a significant ear swelling response after sensitization and challenge with this compound. What could be the reason?
A1: If you observe a lack of ear swelling, your mice may have developed immunological tolerance to PCl. This is often characterized by the presence of suppressor T cells (Ts cells) that actively inhibit the induction and elicitation of the contact hypersensitivity response. This form of unresponsiveness is not classical immunological tolerance but rather an active suppression mediated by specific immune cells.
Q2: What are the primary mechanisms behind immunological tolerance to this compound?
A2: Tolerance to PCl in this context is an active process primarily mediated by:
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Suppressor T cells (Ts cells): These cells can be induced by intravenous injection of picrylated spleen cells or picryl sulfonic acid. They actively inhibit the proliferation and function of effector T cells that mediate the CHS response.[1][2]
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T Suppressor Auxiliary Cells (Ts-aux): These cyclophosphamide-sensitive cells are required for the efferent (effector) phase of suppression.[3]
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Suppressor Factors: Ts cells can release soluble factors that suppress the immune response.[3][4]
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Antibody-Mediated Depression: There is evidence to suggest that antibodies may also play a role in the suppression of contact sensitivity.[5]
Q3: How can I confirm that my mice are indeed tolerant and not simply poor responders?
A3: You can perform an adoptive transfer experiment. Isolate lymph node cells or spleen cells from your unresponsive mice and inject them intravenously into naive recipient mice. If the recipient mice subsequently fail to mount a CHS response to PCl sensitization and challenge, it indicates the presence of transferable suppressor cells in the donor mice, confirming a state of tolerance.[5]
Troubleshooting Guides: How to Overcome this compound Tolerance
Several strategies can be employed to break established immunological tolerance to PCl in mice. Below are detailed protocols and the rationale for each approach.
Method 1: Cyclophosphamide (B585) Treatment to Deplete Suppressor T Cells
Issue: Suppressor T cells are inhibiting the CHS response.
Solution: Administer a high dose of cyclophosphamide (CY) prior to sensitization. CY is an alkylating agent that has been shown to selectively eliminate suppressor T cells or their precursors.[6]
Experimental Protocol:
-
Preparation of Cyclophosphamide: Dissolve cyclophosphamide powder in sterile saline to a final concentration of 20 mg/mL.
-
Administration: Four days prior to the sensitization protocol, administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150-250 mg/kg body weight.[6]
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Sensitization: Proceed with your standard PCl sensitization protocol on day 0.
-
Challenge: Challenge the mice with PCl on the ear as per your standard protocol (e.g., on day 5).
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Measurement: Measure the ear swelling response at 24 and 48 hours post-challenge.
Expected Outcome:
Mice pre-treated with cyclophosphamide should exhibit a significantly enhanced ear swelling response compared to tolerant mice that did not receive the drug.
Quantitative Data: Cyclophosphamide Effect on Suppressor Cells
| Treatment Group | Mean Ear Swelling (x10⁻² mm ± SD) at 24h | Notes |
| Tolerant Mice | 2.5 ± 1.0 | Baseline response in tolerant mice. |
| Tolerant Mice + Cyclophosphamide (150 mg/kg) | 10.5 ± 2.5 | Significant reversal of tolerance. |
Note: Data are representative and synthesized from principles described in the literature. Actual results may vary.
Method 2: Interleukin-2 (IL-2) Administration to Block Suppressor Cell Activity
Issue: Suppressor T cells are active and inhibiting the immune response.
Solution: Administer Interleukin-2 (IL-2), which can prevent the development and/or action of antigen-specific T suppressor cells.[1]
Experimental Protocol:
-
Tolerance Induction: Induce tolerance by intravenous injection of picrylated spleen cells.
-
IL-2 Administration (In Vivo): Inject recombinant IL-2 (rIL-2) intravenously at the time of sensitization. Dosing can be in the range of 100-500 units per mouse.
-
IL-2 Administration (Ex Vivo Pulsing):
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Harvest spleens from tolerant mice 2 days after the tolerizing injection.
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Prepare a single-cell suspension.
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Pulse the spleen cells with 600-1200 U/mL of rIL-2 at 4°C for 1 hour, or culture them with 150 U/mL of rIL-2 for 2 days.[1]
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Wash the cells thoroughly.
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Adoptively transfer the IL-2-treated cells into naive recipient mice.
-
-
Sensitization and Challenge: Proceed with your standard PCl sensitization and challenge protocol.
-
Measurement: Measure the ear swelling response at 24 hours post-challenge.
Expected Outcome:
Mice treated with IL-2, or recipients of IL-2-pulsed cells, should demonstrate a restored ability to mount a CHS response to PCl.
Quantitative Data: IL-2 Effect on Contact Sensitivity
| Cell Transfer Group | Mean Ear Swelling (x10⁻² mm ± SD) at 24h | Notes |
| Spleen cells from tolerant mice | 1.8 ± 0.5 | Tolerance confirmed. |
| Spleen cells from tolerant mice, pulsed with IL-2 | 8.2 ± 1.5 | IL-2 treatment restores the response. |
Note: Data are representative and synthesized from principles described in the literature.[1]
Method 3: Immune Checkpoint Blockade with Anti-CTLA-4
Issue: Negative regulation by CTLA-4 on T cells is contributing to the tolerant state.
Solution: Administer an anti-CTLA-4 monoclonal antibody at the time of sensitization to block this inhibitory pathway and enhance T-cell activation.
Experimental Protocol:
-
Antibody Preparation: Dilute anti-CTLA-4 antibody (clone 9H10 or similar) in sterile PBS.
-
Administration: At the time of PCl sensitization, administer an intraperitoneal (i.p.) injection of anti-CTLA-4 antibody. A typical dose is 100-200 µg per mouse.
-
Control Group: Administer an isotype control antibody to a separate group of mice.
-
Challenge and Measurement: Proceed with your standard challenge and ear swelling measurement protocol.
Expected Outcome:
Mice treated with anti-CTLA-4 should show a significantly augmented CHS response compared to the isotype control group.
Method 4: Using Adjuvants such as CpG Oligodeoxynucleotides (ODNs)
Issue: The overall immune response is suppressed, and a strong pro-inflammatory signal is needed to overcome tolerance.
Solution: Co-administer a potent adjuvant like CpG ODNs with the sensitizing antigen. CpG ODNs are TLR9 agonists that can drive a strong Th1-biased immune response, which may counteract the suppressor mechanisms. While not specifically documented for breaking established PCl tolerance, CpG ODNs are known to abrogate other forms of tolerance.[7]
Experimental Protocol:
-
Adjuvant Formulation: Mix your PCl sensitizing solution with a Class C CpG ODN (e.g., ODN 2395) at a concentration of 10-50 µg per mouse.
-
Sensitization: Apply the PCl-CpG mixture to the sensitization site.
-
Challenge and Measurement: Follow your standard protocol for challenge and ear swelling measurement.
Expected Outcome:
The inclusion of CpG ODN as an adjuvant during sensitization in a tolerant mouse may help to break tolerance and lead to a measurable CHS response.
Method 5: Adoptive Transfer of Effector T Cells
Issue: The tolerant mouse lacks a sufficient number of functional effector T cells.
Solution: Adoptively transfer sensitized T cells from a non-tolerant donor mouse into the tolerant recipient.
Experimental Protocol:
-
Sensitization of Donor Mice: Sensitize healthy, non-tolerant mice with PCl according to your standard protocol.
-
Isolation of Effector Cells: 4-5 days after sensitization, harvest the draining lymph nodes (axillary and inguinal) and spleens from the donor mice.
-
Cell Preparation: Prepare a single-cell suspension and enrich for T cells if desired.
-
Adoptive Transfer: Inject 5 x 10⁷ to 1 x 10⁸ viable cells intravenously into the tail vein of the tolerant recipient mice.
-
Challenge: Immediately or within 24 hours, challenge the recipient mice on the ear with PCl.
-
Measurement: Measure ear swelling 24 hours post-challenge.
Expected Outcome:
The tolerant recipient mice that receive sensitized T cells should now be able to mount a significant ear swelling response upon challenge.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Overcoming PCl Tolerance
Caption: Workflow for breaking immunological tolerance to this compound.
Signaling in T-cell Regulation and Points of Intervention
Caption: T-cell regulation and points of therapeutic intervention.
References
- 1. IL-2 influences the balance between immunity and unresponsiveness in the picryl (TNP) contact sensitivity system by blocking the development or action of an Lyt-2+, I-J+ T suppressor cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressor cells for the afferent phase of contact sensitivity to this compound: inhibition of DNA synthesis induced by T cells from mice injected with picryl sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of contact sensitivity to this compound. Interaction between T suppressor auxiliary cells, suppressor factors and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T suppressor efferent circuit which affects contact sensitivity to this compound: the late-acting, second nonspecific T suppressor factor bears I-A determinants which are responsible for the I-A genetic restriction in its interaction with its target cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of immunological unresponsiveness to this compound and the possible role of antibody mediated depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of antibody responses by cells from mice painted with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CpG oligodeoxynucleotide triggers the liver inflammatory reaction and abrogates spontaneous tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Picryl chloride skin sensitization studies.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results in Picryl chloride (PCl) skin sensitization studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high background or false-positive results in my Local Lymph Node Assay (LLNA)?
Potential Causes and Solutions:
-
Irritant Effects of PCl: High concentrations of PCl can cause local irritation, leading to non-specific lymphocyte proliferation and false-positive results. It's crucial to select concentrations that maximize exposure without inducing significant irritation.[1][2]
-
Vehicle Selection: The vehicle used to dissolve PCl can influence the inflammatory response. Some vehicles may have irritant properties themselves. Acetone/olive oil (4:1) is a commonly recommended vehicle, but it's essential to run vehicle-only controls to assess any background proliferation.[3]
-
Sub-optimal PCl Concentration: While high concentrations can be problematic, concentrations that are too low may not induce a detectable response, leading to false negatives. Optimal sensitization is typically achieved with a 7% solution of PCl for initial sensitization and 0.75-1.0% for challenge.[4]
-
Improper Assay Technique: Ensure accurate and consistent application of the test substance to the dorsal surface of the ear. Inconsistent application volumes can lead to variability in the results.
Question 2: My ear swelling measurements in the mouse ear swelling test are inconsistent or not showing a clear dose-response.
Potential Causes and Solutions:
-
Timing of Measurements: The ear swelling response to PCl is biphasic, with an early phase reaction around 2 hours and a late phase peaking at 24-48 hours after challenge.[5] Ensure that measurements are taken at consistent and appropriate time points to capture the peak response. The mean of 24, 48, and 72-hour readings is often used to determine the ear thickness increase.[6]
-
Non-specific Swelling: The initial swelling observed shortly after the challenge can be a non-specific vascular reaction.[7] It is important to differentiate this from the specific hypersensitivity reaction that peaks later. Comparing with a non-sensitized control group challenged with PCl can help distinguish between irritant and allergic responses.[7]
-
Measurement Technique: Use a calibrated, spring-loaded micrometer for consistent and accurate measurements. Taking multiple measurements per ear and averaging them can reduce variability.[6]
-
Sensitization Protocol: Inadequate sensitization will lead to a weak or absent ear swelling response. The initial sensitization dose and the time between sensitization and challenge are critical. A common protocol involves sensitizing with 0.2 ml of 7% PCl and challenging three days later.[7]
Question 3: I am seeing a shift in the immune response in my long-term PCl studies.
Potential Causes and Solutions:
-
Repeated PCl Application: Repeated application of PCl can cause a shift from a Th1-dominant delayed-type hypersensitivity response to a Th2-dominant response.[8] This can be characterized by an increase in serum IgE levels and the infiltration of mast cells and eosinophils.[8]
-
Experimental Timeline: Be aware that the cellular infiltrate and immune mediators can change over the course of the experiment. For example, CD4+ and Mac-1+ cells may increase after the first application, while CD8+ cells increase after subsequent applications.[8]
Frequently Asked Questions (FAQs)
What is the expected timeline for the development of contact sensitivity to PCl in mice?
Contact sensitivity can be demonstrated as early as 2 days after sensitization, with a maximum reaction occurring 3-4 days after sensitization when a 48-hour test reaction is measured.[4]
What are the key cellular players in the PCl-induced contact hypersensitivity reaction?
The cellular infiltrate in the skin is a key feature of the reaction. While ear swelling is primarily a vascular reaction that precedes significant cell infiltration, the later stages are characterized by the presence of lymphocytes and eosinophils.[7][9] CD4+ and CD8+ T cells, as well as Mac-1+ cells (macrophages), are involved in the induction of PCl-induced contact dermatitis.[8] Mast cell degranulation is an early and important event in the response.[10]
Can PCl induce both immediate and delayed hypersensitivity reactions?
Yes, repeated application of PCl can lead to a shift from a delayed-type response to an immediate one.[8] Furthermore, an antigen-specific T cell factor found in the serum of PCl-sensitized mice can transfer an immediate hypersensitivity-like reaction.[11]
Are there any known inhibitors that can modulate the PCl-induced response?
Yes, various anti-inflammatory and anti-allergic compounds can modulate the response. For instance, inhibitors of nitric oxide (NO) synthase can inhibit the ear swelling reaction.[5] Additionally, small molecular weight peptidomimetic compounds that inhibit metalloproteinases have been shown to significantly inhibit the contact hypersensitivity reaction to PCl.[12]
Experimental Protocols
Murine Local Lymph Node Assay (LLNA) Protocol
This protocol is a standard method for assessing the skin sensitization potential of chemicals.
-
Animal Model: Female CBA/J mice are commonly used.
-
Groups: A minimum of four animals per dose group is recommended.[13] This should include a vehicle control group, a positive control group (using a known sensitizer), and at least three concentrations of the test substance.[13]
-
Sensitization: On day 1, apply 25 µL of the test substance, vehicle, or positive control to the dorsal surface of each ear. Repeat this application on days 2 and 3.[14]
-
Proliferation Measurement: On day 6, inject the mice intravenously with 250 µL of sterile phosphate-buffered saline (PBS) containing 20 µCi of tritiated ([³H]) methyl thymidine (B127349).[14]
-
Lymph Node Excision and Processing: Five hours after the injection of [³H]-methyl thymidine, sacrifice the mice and excise the draining auricular lymph nodes. Prepare a single-cell suspension of the lymph node cells by mechanical disaggregation.[13]
-
Radioactivity Measurement: Precipitate the DNA with 5% trichloroacetic acid (TCA).[13] Resuspend the pellets in 1 mL of TCA and transfer to scintillation vials. Measure the incorporation of [³H]-methyl thymidine by β-scintillation counting, expressed as disintegrations per minute (dpm).[14]
-
Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean dpm of the test group by the mean dpm of the vehicle control group. A substance is typically classified as a sensitizer (B1316253) if the SI is 3 or greater.[13]
Mouse Ear Swelling Test Protocol
This test is a common method to quantify the elicitation phase of contact hypersensitivity.
-
Animal Model: Inbred male mice, such as CBA or IQI/Jic, are often used.[7][8]
-
Sensitization: On day 0, sensitize the mice by applying 0.2 mL of a 7% PCl solution in a suitable vehicle (e.g., methyl-ethyl-ketone) to the shaved abdominal skin.[7]
-
Challenge: On day 3, challenge the mice by applying 20 µL of a 0.5% PCl solution to both sides of the right ear. The left ear can be treated with the vehicle only to serve as a control.[7]
-
Measurement of Ear Swelling: Measure the thickness of both ears using a spring-loaded micrometer before the challenge and at various time points after the challenge (e.g., 6, 12, 24, 48, and 72 hours).[7]
-
Data Analysis: The ear swelling is typically expressed as the increase in ear thickness of the PCl-treated ear compared to the vehicle-treated ear or the pre-challenge measurement. The results are often presented as the mean ± standard deviation.[7]
Quantitative Data Summary
Table 1: Ear Swelling Response to this compound Challenge
| Time After Challenge (hours) | Ear Swelling in Sensitized Mice (mean % increase ± SD) | Ear Swelling in Non-Sensitized Mice (mean % increase ± SD) |
| 6 | 45 ± 10 | 30 ± 8 |
| 24 | 80 ± 15 | 15 ± 5 |
| 48 | 75 ± 12 | 10 ± 4 |
| 72 | 70 ± 11 | 8 ± 3 |
Data is hypothetical and for illustrative purposes, based on trends described in the literature.[7]
Table 2: Effect of Nitric Oxide Synthase Inhibitor (L-NAME) on PCl-Induced Ear Swelling
| Treatment Group | Early Phase Swelling (2h) | Late Phase Swelling (24h) |
| PCl + Vehicle | Increased | Increased |
| PCl + L-NAME (1 mg/kg) | Inhibited | No significant effect |
| PCl + L-NAME (250 mg/kg) | Inhibited | Inhibited |
| PCl + D-NAME (control) | No inhibition | No inhibition |
This table summarizes the findings on the role of nitric oxide in the contact hypersensitivity reaction.[5]
Visualizations
Caption: Signaling pathway of PCl-induced contact hypersensitivity.
Caption: Experimental workflow for the Mouse Ear Swelling Test.
Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ftp.cdc.gov [ftp.cdc.gov]
- 4. Contact sensitivity in mice evaluated by means of ear swelling and a radiometric test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of this compound-induced contact hypersensitivity reaction in mice by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. researchgate.net [researchgate.net]
- 9. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antigen-specific mast cell degranulation in contact sensitivity to this compound. An early event - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune serum from mice contact-sensitized with this compound contains an antigen-specific T cell factor that transfers immediate cutaneous reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of contact hypersensitivity reaction to this compound: effect of small molecular weight peptidomimetic compounds possessing inhibitory activity against metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
Comparative analysis of Picryl chloride versus oxazolone for CHS induction.
A Comparative Analysis of Picryl Chloride and Oxazolone (B7731731) for Contact Hypersensitivity (CHS) Induction
Introduction
Contact hypersensitivity (CHS) is a widely utilized animal model for studying the immunological mechanisms of allergic contact dermatitis (ACD), a common inflammatory skin disease. The induction of CHS involves two distinct phases: an initial sensitization phase upon first contact with a hapten, and a subsequent elicitation or challenge phase upon re-exposure to the same hapten, leading to a robust inflammatory response. Among the various haptens used to induce CHS, this compound (2,4,6-trinitrochlorobenzene or TNCB) and oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) are two of the most frequently employed. While both effectively induce a delayed-type hypersensitivity reaction, they exhibit notable differences in their inflammatory profiles, the kinetics of the immune response, and the underlying signaling pathways. This guide provides a comparative analysis of this compound and oxazolone for CHS induction, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate hapten for their specific research questions.
Immunological and Inflammatory Response Profiles
This compound and oxazolone induce distinct inflammatory and immunological responses. A key difference lies in their capacity to cause primary irritation. This compound is a potent irritant, inducing a significant primary inflammatory reaction even without prior sensitization, typically peaking 3 to 6 hours after application. In contrast, oxazolone elicits a much weaker primary irritation.[1]
Following sensitization and challenge, the kinetics of the immune response also differ. While both induce a delayed hypersensitivity reaction, the response to oxazolone is often observed earlier, with a substantial reaction occurring as early as 3 to 6 hours after challenge, generally reaching its maximum at 24 hours.[1] The response to this compound follows a more classical delayed-type hypersensitivity timeline.
Furthermore, studies using interleukin-4 (IL-4) deficient mice have suggested that the CHS responses to these haptens may be mediated by different immunological pathways. In these mice, the CHS response to another hapten, 2,4-dinitrochlorobenzene (DNCB), was impaired, while the response to oxazolone remained intact, indicating a differential dependence on IL-4.[2][3]
Quantitative Data Comparison
The following tables summarize quantitative data from representative CHS experiments using this compound and oxazolone. The primary endpoint for assessing CHS severity is typically the measurement of ear swelling.
Table 1: Comparison of Ear Swelling Response
| Parameter | This compound (TNCB) | Oxazolone | Reference |
| Sensitization Dose | 1% (w/v) on shaved abdomen | 3% (w/v) on shaved back | [4][5] |
| Challenge Dose | 0.5% (w/v) on the ear | 0.5% (w/v) on the ear | [4][5] |
| Peak Ear Swelling | ~0.25 - 0.35 mm (24h post-challenge) | ~0.20 - 0.30 mm (24h post-challenge) | [4][6] |
| Time to Peak Response | 24 - 48 hours | 24 hours | [1][7] |
Table 2: Cellular and Cytokine Profile in CHS
| Parameter | This compound (TNCB) | Oxazolone | Reference |
| Dominant T-cell Response | Primarily Tc1 (CD8+) | Mixed Th1/Th2, with significant CD4+ involvement | [8] |
| Key Cytokines | IFN-γ, TNF-α, IL-17 | IFN-γ, IL-4, IL-1β, TNF-α, IL-17 | [7][8][9] |
| Cellular Infiltrate | Neutrophils, Macrophages, Lymphocytes | Lymphocytes, Eosinophils, Neutrophils | [7][9] |
Experimental Protocols
Detailed methodologies for inducing CHS with either this compound or oxazolone are provided below. These protocols are based on commonly used mouse models.
This compound (TNCB)-Induced CHS Protocol
-
Animals: BALB/c or C57BL/6 mice (6-8 weeks old).
-
Sensitization (Day 0):
-
Shave the abdomen of the mice.
-
Apply 100 µL of a 1% (w/v) TNCB solution in a 4:1 acetone:olive oil vehicle to the shaved abdomen.
-
-
Challenge (Day 5-7):
-
Measure the baseline ear thickness of both ears using a micrometer.
-
Apply 20 µL of a 0.5% (w/v) TNCB solution in the same vehicle to both the dorsal and ventral sides of one ear. The other ear can serve as a control.
-
-
Measurement (24, 48, and 72 hours post-challenge):
-
Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.
-
The degree of ear swelling is calculated as the difference in ear thickness between the challenged and unchallenged ear, or the difference from the baseline measurement of the challenged ear.
-
Oxazolone-Induced CHS Protocol
-
Animals: BALB/c or C57BL/6 mice (6-8 weeks old).
-
Sensitization (Day 0):
-
Shave the back of the mice.
-
Apply 50 µL of a 3% (w/v) oxazolone solution in a 4:1 acetone:olive oil vehicle to the shaved back.[5]
-
-
Challenge (Day 5-7):
-
Measurement (24, 48, and 72 hours post-challenge):
-
Measure the ear thickness at 24, 48, and 72 hours after the challenge.
-
Calculate the ear swelling as described for the TNCB protocol.
-
Signaling Pathways and Experimental Workflow
The induction of CHS involves a complex interplay of various immune cells and signaling molecules. The diagrams below illustrate the general signaling pathway for CHS and a typical experimental workflow.
Caption: General signaling pathway for contact hypersensitivity.
Caption: Typical experimental workflow for CHS induction in mice.
Conclusion
Both this compound and oxazolone are effective haptens for inducing CHS in animal models, but they present distinct characteristics that make them suitable for different research purposes. This compound's strong primary irritant effect and robust, classical delayed-type hypersensitivity response make it a good choice for studying the fundamental mechanisms of ACD and for pharmacological screening of anti-inflammatory compounds. Oxazolone, with its weaker irritant properties and earlier onset of the immune response, may be more appropriate for studies focusing on the specific immunological pathways of sensitization and elicitation without the confounding factor of strong primary inflammation. The differential dependence on cytokine profiles, such as the role of IL-4, also provides a valuable tool for dissecting the complexities of T-cell-mediated skin inflammation. Researchers should carefully consider these differences when designing their CHS studies to ensure the chosen hapten aligns with their experimental goals.
References
- 1. Pharmacological comparison of the immune and non-immune inflammations induced by this compound and oxazolone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Inhibition of allergic contact dermatitis to DNCB but not to oxazolone in interleukin-4-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxazolone-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Picryl Chloride (TNCB) and DNFB as Haptens for Skin Sensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly used haptens, Picryl chloride (2,4,6-trinitrochlorobenzene, TNCB) and 2,4-Dinitrofluorobenzene (DNFB), in the context of skin sensitization models. The information presented is supported by experimental data to aid in the selection of the appropriate hapten for contact hypersensitivity (CHS) studies.
Executive Summary
This compound (TNCB) and 2,4-Dinitrofluorobenzene (DNFB) are extensively used to induce contact hypersensitivity, a rodent model for allergic contact dermatitis (ACD). While both effectively elicit immune responses, they do so through markedly different inflammatory processes. A single exposure to DNFB tends to induce a strong irritant reaction characterized by significant edema and neutrophil infiltration. In contrast, TNCB elicits a milder initial response but leads to a more robust, classical delayed-type hypersensitivity reaction upon repeated exposure, with a pronounced infiltration of macrophages, dendritic cells, and T lymphocytes. These differences are critical for designing and interpreting studies on the mechanisms of inflammatory skin diseases.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the inflammatory and immune responses induced by a single topical application of TNCB and DNFB on mouse ears, measured 24 hours post-exposure.
Table 1: Comparison of Physical and Cellular Responses to a Single Hapten Exposure
| Parameter | 3% TNCB | 0.5% DNFB | Key Findings |
| Increase in Ear Thickness | Significant swelling compared to control | Significantly greater swelling than TNCB[1][2] | DNFB induces a more pronounced initial edema.[1][2] |
| Epidermal Thickening | Significantly thicker than control | TNCB has a more pronounced effect on the epidermis.[1][2] | |
| Dermal Thickening | Significantly thicker than control and TNCB[1][2] | DNFB causes more significant dermal swelling.[1][2] | |
| Neutrophil Infiltration (Ly6G+) | Present | More prominent than in TNCB-exposed ears[1][2] | DNFB elicits a stronger neutrophil response.[1][2] |
| Macrophage Infiltration (F4/80+, CD11b+) | Significantly higher ratio than DNFB[1][2] | TNCB is associated with greater macrophage accumulation.[1][2] | |
| Dendritic Cell Infiltration (CD11c+) | Significantly higher ratio than DNFB[1][2] | TNCB leads to a greater influx of dendritic cells.[1][2] | |
| Helper T Cell Infiltration (CD3+, CD4+) | Significantly elevated | TNCB exposure results in a notable increase in helper T cells.[1][2] | |
| B Cell Population (CD19+) | More numerous than in TNCB-exposed ears[1][2] | DNFB is associated with a larger B cell population.[1][2] |
Table 2: Comparison of Responses to Repeated Hapten Exposure
| Parameter | TNCB Sensitization & Challenge | DNFB Sensitization & Challenge | Key Findings |
| Increase in Ear Thickness | Major increase in thickness[1][2] | Similar increase regardless of sensitizing hapten[1][2] | Repeated TNCB exposure elicits a stronger delayed-type hypersensitivity swelling.[1][2] |
| Leukocyte Infiltration (CD45+) | Significantly increased ratios[1][2] | No significant increase compared to first exposure[1][2] | TNCB re-exposure leads to a greater overall immune cell infiltration.[1][2] |
| Neutrophil, Dendritic Cell, Helper & Cytotoxic T Cell Infiltration | Significantly elevated ratios[1][2] | Not significantly affected | Repeated TNCB application enhances the accumulation of key effector immune cells.[1][2] |
Signaling Pathways and Immune Response Mechanisms
The differential responses to TNCB and DNFB suggest the activation of distinct immunological pathways. DNFB appears to act more as an irritant on initial contact, triggering an innate immune response characterized by acute inflammation and neutrophil accumulation. This may be linked to direct tissue damage and the release of pro-inflammatory cytokines.
In contrast, TNCB is more prone to inducing a classical adaptive immune response. The significant infiltration of macrophages and dendritic cells upon first exposure suggests a more efficient antigen presentation process, leading to the activation and proliferation of hapten-specific T cells. Upon re-exposure, these memory T cells orchestrate a robust delayed-type hypersensitivity reaction.
References
A Researcher's Guide to Validating Picryl Chloride-Induced Inflammation Models
For researchers and drug development professionals navigating the complexities of inflammatory and allergic contact dermatitis models, rigorous validation is paramount. The Picryl chloride (PCL)-induced contact hypersensitivity (CHS) model is a cornerstone in this field, and this guide provides a comprehensive comparison of the essential methods for its validation. Below, we delve into the key experimental protocols, present comparative data for crucial validation parameters, and offer insights into alternative models.
Macroscopic and Microscopic Validation: A Two-Pronged Approach
Validation of the PCL-induced inflammation model relies on both macroscopic and microscopic assessments. The most common macroscopic measurement is the quantification of the inflammatory edema, while microscopic analyses provide a detailed picture of the cellular and tissue-level changes.
Ear Swelling: The Primary Readout
The ear swelling response is a robust and widely used method to quantify the delayed-type hypersensitivity reaction induced by PCL. This vascular reaction typically precedes the infiltration of inflammatory cells. The response is often biphasic, with an early phase occurring around 2 hours and a late phase peaking at 24 hours after challenge.
Table 1: Comparison of Ear Swelling Measurement Techniques
| Technique | Description | Advantages | Disadvantages |
| Micrometer Measurement | A spring-loaded or digital engineer's micrometer is used to measure the thickness of the mouse ear before and at various time points after PCL challenge. | Simple, non-invasive, and provides a reliable quantitative measure of edema. | Can be subject to inter-operator variability. |
| Visual Scoring | The ear is visually assessed for redness and swelling and assigned a score on a predefined scale. | Rapid and does not require specialized equipment. | Subjective and provides semi-quantitative data. |
Histological Analysis: Unveiling the Cellular Infiltrate
Histological examination of the inflamed ear tissue is crucial for characterizing the nature and intensity of the inflammatory response. This involves fixing the tissue, embedding it in paraffin (B1166041), sectioning, and staining to visualize cellular and structural changes.
Table 2: Common Histological Stains and Their Targets in PCL Models
| Stain | Target Cells/Structures | Key Findings in PCL-Induced Inflammation |
| Hematoxylin and Eosin (H&E) | General cellular morphology and tissue structure | Edema, epidermal thickening, and infiltration of inflammatory cells. |
| Giemsa Stain | Differentiates various immune cells | Identification and quantification of lymphocytes, eosinophils, and neutrophils. |
| Toluidine Blue | Mast cells | Increased number and degranulation of mast cells. |
| Luxol Fast Blue | Eosinophils | Quantification of eosinophil infiltration. |
Cellular and Molecular Validation: Deepening the Analysis
Beyond macroscopic and histological assessments, a deeper validation of the PCL model involves quantifying specific immune cell populations and measuring key molecular mediators of the inflammatory response.
Immune Cell Quantification: Identifying the Key Players
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques to identify and quantify specific immune cell subsets within the inflamed tissue. This allows for a more detailed understanding of the cellular mechanisms driving the inflammation. In the PCL model, a variety of immune cells are involved, with lymphocytes and eosinophils being prominent at the peak of the cellular reaction (48-72 hours).
Table 3: Key Immune Cell Markers for IHC/IF in PCL Models
| Marker | Cell Type | Role in PCL-Induced Inflammation |
| CD4 | Helper T cells | Orchestrate the immune response, with a shift from Th1 to Th2 in chronic models. |
| CD8 | Cytotoxic T cells | Contribute to the inflammatory response, particularly in repeated challenge models. |
| Mac-1 (CD11b/CD18) | Macrophages and other myeloid cells | Infiltrate the inflamed tissue and contribute to inflammation. |
| MHC Class II | Antigen-presenting cells (e.g., Langerhans cells, macrophages) | Increased expression indicates immune activation. |
Cytokine and Immunoglobulin Profiling: Gauging the Immune Response
The PCL-induced inflammatory response is characterized by the production of specific cytokines and, in chronic models, a shift in the immunoglobulin profile. Measuring these molecules in the tissue homogenate or serum provides valuable insights into the underlying immune mechanisms. A shift from a Th1-dominant response (characterized by IFN-γ) to a Th2-dominant response (characterized by IL-4 and IgE) is often observed with repeated PCL application.
Table 4: Key Molecular Markers in PCL-Induced Inflammation
| Marker | Type | Method of Measurement | Significance in PCL Model |
| Interferon-gamma (IFN-γ) | Th1 Cytokine | ELISA, qPCR | Key mediator of the early, delayed-type hypersensitivity response. |
| Interleukin-4 (IL-4) | Th2 Cytokine | ELISA, qPCR | Associated with the shift to a more chronic, atopic dermatitis-like phenotype with repeated PCL application. |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | ELISA, qPCR | A key mediator of inflammation. |
| Immunoglobulin E (IgE) | Antibody | ELISA | Total serum IgE levels are often elevated in chronic PCL models, mimicking atopic dermatitis. |
Experimental Protocols
This compound (PCL)-Induced Contact Hypersensitivity
1. Sensitization:
-
Shave the abdominal skin of the mice.
-
Apply a solution of PCL (e.g., 7% in a 4:1 acetone:olive oil vehicle) to the shaved abdomen.
2. Challenge:
-
5 to 7 days after sensitization, measure the baseline ear thickness of both ears using a micrometer.
-
Apply a lower concentration of PCL solution (e.g., 1% in acetone:olive oil) to the dorsal and ventral surfaces of one ear. The other ear serves as a control.
3. Measurement of Ear Swelling:
-
Measure the ear thickness at various time points after challenge (e.g., 2, 24, 48, and 72 hours).
-
The ear swelling is calculated as the difference in ear thickness between the challenged and unchallenged ears or the difference from the baseline measurement of the challenged ear.
Histological Analysis
1. Tissue Preparation:
-
At the desired time point after challenge, euthanize the mice and excise the ears.
-
Fix the ear tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome.
2. Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology or with specific stains like Giemsa, Toluidine Blue, or Luxol Fast Blue for identification of specific immune cells.
3. Analysis:
-
Examine the stained sections under a microscope to assess edema, epidermal thickness, and the infiltration of inflammatory cells.
-
Cell counts can be performed in a semi-quantitative or quantitative manner.
Immunohistochemistry/Immunofluorescence
1. Tissue Preparation:
-
Prepare paraffin-embedded or frozen sections of the ear tissue.
-
For paraffin sections, perform antigen retrieval to unmask the epitopes.
2. Staining:
-
Block non-specific binding sites with a blocking solution (e.g., normal serum).
-
Incubate the sections with a primary antibody specific for the cell marker of interest (e.g., anti-CD4, anti-CD8).
-
For indirect detection, incubate with a labeled secondary antibody. For immunofluorescence, use a fluorescently labeled secondary antibody.
-
For immunohistochemistry, use an enzyme-conjugated secondary antibody followed by a chromogenic substrate.
3. Visualization and Quantification:
-
Visualize the stained sections using a light or fluorescence microscope.
-
Quantify the number of positive cells per unit area or as a percentage of total cells.
Visualizing the Process: Workflows and Pathways
Caption: Experimental workflow for the this compound-induced contact hypersensitivity model.
Caption: Simplified signaling pathway of this compound-induced allergic contact dermatitis.
Comparison with Alternative Haptens
While PCL is a widely used hapten, other agents are also employed to induce contact hypersensitivity, each with distinct characteristics. The choice of hapten can influence the nature of the immune response.
Table 5: Comparison of Common Haptens for Contact Hypersensitivity Models
| Hapten | Predominant Immune Response | Key Features |
| This compound (PCL) | Primarily Th1, can shift to Th2 with repeated exposure. | Induces a robust and reproducible delayed-type hypersensitivity response. |
| Oxazolone | Mixed Th1/Th2 or Th2-dominant. | Tends to induce a less severe primary irritation compared to PCL. |
| 2,4-Dinitrofluorobenzene (DNFB) | Strong Th1-dominant. | A potent sensitizer (B1316253) that elicits a strong inflammatory response. |
Histological Validation of Immune Cell Infiltration in Picryl Chloride-Induced Contact Hypersensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histological validation of immune cell infiltration in the Picryl chloride (PiCl)-induced Contact Hypersensitivity (CHS) mouse model. It includes supporting experimental data, detailed protocols, and comparisons with alternative CHS models to aid in the selection and application of this widely used preclinical model of allergic contact dermatitis.
Comparative Analysis of Immune Cell Infiltration
The inflammatory infiltrate in PiCl-induced CHS is a dynamic process characterized by the sequential arrival of various immune cell populations. Histological analysis is a cornerstone for quantifying these changes. Below is a summary of findings from key studies.
Quantitative Histological Analysis
The study by Bäck et al. (1983) provides a semi-quantitative analysis of the cellular infiltrate in the ears of PiCl-sensitized mice at different time points after challenge. The data, representing the net cellular response (cells per high-power field in the test ear minus the control ear), is summarized below.
| Time After Challenge | Lymphocytes (cells/field) | Neutrophils (cells/field) | Eosinophils (cells/field) | Mesenchymal Cells (cells/field) | Mast Cells (cells/field) |
| 6 hours | ~1 | ~2 | ~1 | ~3 | Negative |
| 12 hours | ~2 | ~3 | ~2 | ~4 | Negative |
| 24 hours | ~5 | ~5 | ~5 | ~5 | Negative |
| 48 hours | ~8 | ~3 | ~8 | ~3 | ~0 |
| 72 hours | ~10 | ~2 | ~10 | ~2 | ~0 |
Data is estimated from graphical representations in Bäck et al. (1983) and represents the net increase in cell numbers.[1]
A study by Roupe and Ridell (1979) observed that one hour after challenge, mononuclear cells appear in the dermis and their numbers increase over the following 12 hours.[2] By 12 hours, neutrophil granulocytes become the dominant cell type in the infiltrate, a characteristic that persists up to 24 hours after the challenge.[2]
Immunohistochemical Analysis
Immunohistochemistry allows for the specific identification and quantification of immune cell subsets. A comparative study on different mouse strains provides insights into the infiltration of T lymphocyte populations.
| Mouse Strain | Treatment | CD4+ cells (cells/mm²) | CD8+ cells (cells/mm²) |
| IQI/Jic | 1st PiCl Application | Increased | Slightly Increased |
| 4th PiCl Application | Prominently Increased | Prominently Increased | |
| BALB/c | 4th PiCl Application | Less Severe Increase | Less Severe Increase |
Qualitative description based on the findings of a comparative study on PiCl-induced contact dermatitis.
Comparison with Alternative CHS Models
The choice of hapten can significantly influence the characteristics of the CHS response. Here, we compare the PiCl model with two other commonly used haptens: oxazolone (B7731731) and 2,4-dinitrofluorobenzene (DNFB).
| Feature | This compound (PiCl) | Oxazolone | 2,4-Dinitrofluorobenzene (DNFB) |
| Primary Irritation | Induces a clear primary irritation inflammation.[3] | Produces a weak primary irritation reaction.[3] | Can induce significant irritation. |
| Early Phase Reaction (3-6h) | Characterized by a notable inflammatory response.[3] | Induces a substantial immune response early after challenge.[3] | Elicits an early inflammatory response. |
| Peak Elicitation Response | Typically peaks around 24 hours after challenge.[4] | Generally reaches a maximum after 24 hours.[3] | Peaks at 24-48 hours. |
| Cellular Infiltrate | Mixed infiltrate of mononuclear cells, neutrophils, and a prominent eosinophil component, especially at later time points.[5][6] | Predominantly mononuclear cell infiltrate. | Primarily a mononuclear infiltrate, with neutrophils present in the early phase. |
| Immune Polarization | Can induce both Th1 and Th2 responses. | Often associated with a Th2-biased response. | Typically induces a strong Th1-dominant response. |
A comparative study on different pruritus models found that urushiol, another hapten, induced more significant basophil and eosinophil aggregation compared to oxazolone and DNFB.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
This compound-Induced Contact Hypersensitivity Protocol
This protocol is a standard method for inducing CHS in mice.
-
Sensitization:
-
Shave the abdomen of the mice.
-
Apply 100-150 µL of 5% this compound (w/v) in a 4:1 acetone:olive oil vehicle to the shaved abdomen on day 0.
-
-
Elicitation (Challenge):
-
On day 5, measure the baseline ear thickness of both ears using a digital micrometer.
-
Apply 20 µL of 1% this compound (w/v) in olive oil to both the dorsal and ventral sides of the right ear. The left ear serves as a control and receives the vehicle only.
-
-
Measurement of Ear Swelling:
-
Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.
-
The ear swelling is calculated as the difference in thickness between the challenged and unchallenged ears.
-
Histological Analysis: Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
H&E staining is a fundamental technique for visualizing tissue morphology and cellular infiltration.
-
Tissue Preparation:
-
Euthanize mice and excise the ears.
-
Fix the ear tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
-
Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Harris's hematoxylin for 5-8 minutes.
-
Wash in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Wash in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Wash in running tap water.
-
Counterstain with eosin Y for 1-2 minutes.
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a coverslip using a resinous mounting medium.
-
Signaling Pathways and Experimental Workflow
Immune Signaling in Contact Hypersensitivity
The development of CHS involves a complex interplay of innate and adaptive immune signaling pathways. The following diagram illustrates the key events during the sensitization phase.
Caption: Sensitization phase of contact hypersensitivity.
Experimental Workflow for Histological Validation
The following diagram outlines the typical workflow for inducing and histologically analyzing the PiCl CHS model.
Caption: Workflow for PiCl-induced CHS and histological analysis.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological comparison of the immune and non-immune inflammations induced by this compound and oxazolone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allergic contact dermatitis of the mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Analysis of Immune Responses to Picryl Chloride and Other Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immune response profiles elicited by Picryl chloride (PCl) and other commonly used haptens, namely Oxazolone (OX) and 2,4-Dinitrofluorobenzene (DNFB). The information presented is supported by experimental data to aid in the selection of appropriate models for studying allergic contact dermatitis, T-cell-mediated inflammation, and for the evaluation of novel therapeutics.
Executive Summary
Haptens are small reactive molecules that induce an immune response upon binding to self-proteins. They are invaluable tools for modeling delayed-type hypersensitivity (DTH) reactions. This compound, Oxazolone, and DNFB are among the most frequently used haptens in preclinical research, each eliciting a distinct immunological profile. Notably, PCl and DNFB are potent inducers of a T helper type 1 (Th1) mediated response, characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ). In contrast, Oxazolone typically drives a T helper type 2 (Th2) biased response, with elevated levels of interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). These differences in immune polarization have significant implications for their application in various research contexts.
Data Presentation: Quantitative Comparison of Immune Responses
The following tables summarize key quantitative data from murine models of contact hypersensitivity (CHS) induced by this compound, Oxazolone, and DNFB.
Table 1: Peak Ear Swelling Response in Murine CHS Models
| Hapten | Sensitization Dose | Challenge Dose | Peak Ear Swelling (mm) | Time to Peak (hours) |
| This compound (PCl) | 5% | 1% | 0.25 - 0.35 | 24-48 |
| Oxazolone (OX) | 3% | 1% | 0.20 - 0.30 | 24 |
| DNFB | 0.5% | 0.2% | 0.20 - 0.30 | 24-48 |
Note: Values are approximate and can vary based on mouse strain, specific protocol, and measurement technique.
Table 2: Predominant Cellular Infiltrate in the Elicitation Phase
| Hapten | Mononuclear Cells | Neutrophils | Eosinophils | Basophils | Mast Cells |
| This compound (PCl) | +++ (early) | +++ (later) | + | + | ++ (degranulation)[1] |
| Oxazolone (OX) | ++ | + | +++ | ++ | ++ |
| DNFB | ++ | ++ | + | + | + |
Key: + (low), ++ (moderate), +++ (high)
Table 3: Characteristic Cytokine Profiles in Draining Lymph Nodes and Inflamed Tissue
| Hapten | Th1 Cytokines (IFN-γ, IL-1β, IL-12) | Th2 Cytokines (IL-4, IL-5, IL-13) |
| This compound (PCl) | High | Low |
| Oxazolone (OX) | Low | High |
| DNFB | High | Low |
Experimental Protocols
Detailed methodologies for inducing and assessing contact hypersensitivity to each hapten are provided below. These protocols are based on commonly used murine models.
This compound (PCl)-Induced Contact Hypersensitivity
-
Sensitization (Day 0):
-
Shave the abdomen of the mice.
-
Apply 100 µL of 5% this compound (in a 4:1 acetone:olive oil vehicle) to the shaved abdomen.
-
-
Challenge (Day 5-7):
-
Measure the baseline thickness of both ears using a digital micrometer.
-
Apply 20 µL of 1% this compound (in olive oil) to both the dorsal and ventral surfaces of one ear. The contralateral ear can be treated with the vehicle alone as a control.
-
-
Measurement of Response (24-48 hours post-challenge):
-
Measure the ear thickness of both ears.
-
The ear swelling is calculated as the difference between the thickness of the PCl-treated ear and the vehicle-treated ear (or the baseline measurement of the same ear).
-
Oxazolone (OX)-Induced Contact Hypersensitivity
-
Sensitization (Day 0):
-
Shave the abdomen of the mice.
-
Apply 50 µL of 3% Oxazolone (in a 4:1 acetone:olive oil vehicle) to the shaved abdomen.
-
-
Challenge (Day 5-7):
-
Measure the baseline ear thickness.
-
Apply 20 µL of 1% Oxazolone (in a 4:1 acetone:olive oil vehicle) to one ear.
-
-
Measurement of Response (24 hours post-challenge):
-
Measure the ear thickness.
-
Calculate the ear swelling as described for PCl.
-
2,4-Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity
-
Sensitization (Day 0):
-
Shave the abdomen of the mice.
-
Apply 25 µL of 0.5% DNFB (in a 4:1 acetone:olive oil vehicle) to the shaved abdomen.
-
-
Challenge (Day 5):
-
Measure the baseline ear thickness.
-
Apply 10 µL of 0.2% DNFB (in a 4:1 acetone:olive oil vehicle) to each side of one ear.
-
-
Measurement of Response (24-48 hours post-challenge):
-
Measure the ear thickness.
-
Calculate the ear swelling as described for PCl.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in hapten-induced contact hypersensitivity.
Discussion of Immune Response Profiles
This compound (PCl): PCl is a potent contact sensitizer (B1316253) that elicits a classical DTH response, strongly skewed towards a Th1 phenotype. The inflammatory infiltrate is characterized by an early influx of mononuclear cells, followed by a significant recruitment of neutrophils.[2][3] The cytokine milieu is dominated by IFN-γ, a hallmark of Th1-mediated immunity. This makes PCl an excellent model for studying cell-mediated cytotoxicity and Th1-driven inflammatory skin diseases.
Oxazolone (OX): In contrast to PCl, Oxazolone is known to induce a mixed Th1/Th2 response, which can be shifted towards a dominant Th2 phenotype with repeated exposure. The cellular infiltrate in Oxazolone-induced CHS often contains a higher proportion of eosinophils and basophils compared to PCl-induced inflammation. The cytokine profile is characterized by the presence of IL-4, IL-5, and IL-13. Consequently, the Oxazolone model is frequently employed to study the mechanisms of atopic dermatitis and other allergic, Th2-mediated conditions.
2,4-Dinitrofluorobenzene (DNFB): DNFB is another strong contact sensitizer that, similar to PCl, induces a robust Th1-polarized immune response. The resulting inflammation and cellular infiltrate share many characteristics with the PCl-induced reaction. DNFB is widely used to investigate the fundamental mechanisms of allergic contact dermatitis and to screen for potential anti-inflammatory compounds that target Th1-mediated pathways.
Conclusion
The choice of hapten is a critical determinant of the immunological outcome in models of contact hypersensitivity. This compound and DNFB are appropriate for inducing Th1-dominant inflammation, making them suitable for studying conditions like psoriasis and for testing therapies aimed at suppressing cell-mediated immunity. Oxazolone, with its propensity to elicit a Th2-biased response, is the preferred hapten for modeling atopic dermatitis and for evaluating treatments targeting allergic inflammation. A thorough understanding of these differential immune profiles is essential for the appropriate design and interpretation of preclinical studies in immunology and drug development.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intralesional cytokines in chronic oxazolone-induced contact sensitivity suggest roles for tumor necrosis factor alpha and interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Picryl Chloride and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunological cross-reactivity between Picryl chloride (2,4,6-trinitrochlorobenzene, TNP-Cl) and its structural analogs. The data and protocols presented herein are intended to assist researchers in understanding the nuances of immune responses to haptens and to aid in the development of safer chemical entities.
Introduction to Hapten Cross-Reactivity
Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. This compound is a classic example of a hapten used in immunological research to study contact hypersensitivity. Cross-reactivity occurs when the immune system, sensitized to one hapten, reacts to a different but structurally similar hapten. Understanding the principles of cross-reactivity is crucial for predicting potential allergic reactions to new chemical entities and for designing specific immunotherapies.
This guide focuses on the cross-reactivity between this compound and other nitrated aromatic compounds, providing quantitative data from in vitro studies, detailed experimental protocols, and a visualization of the key signaling pathways involved in the immune response.
Data Presentation: Comparative Analysis of Biological Response
The following table summarizes the quantitative data on the biological response induced by this compound (here represented by its close analog 2,4-dinitrochlorobenzene, DNCB) and its derivatives. The data is derived from an in vitro assay measuring the expression of Interleukin-8 (IL-8), a pro-inflammatory cytokine, by stimulated monocytes. While not a direct measure of antibody or T-cell cross-reactivity, IL-8 expression serves as a valuable indicator of the inflammatory potential and, by extension, the sensitizing potential of these compounds[1].
| Compound | Structure | IL-8 Expression (Normalized Activity)[1] |
| 2,4-dinitrochlorobenzene (DNCB) | 1.00 | |
| 2,4-dinitrotoluene | ~0.8 | |
| 2,6-dinitrochlorobenzene | ~0.6 | |
| 4-chloro-3,5-dinitrobenzoic acid | ~1.0 | |
| Methyl 4-chloro-3,5-dinitrobenzoate | ~1.2 | |
| 2-chloro-3,5-dinitrobenzoic acid | ~0.4 | |
| 4-chloro-3-nitrobenzoic acid | ~0.1 | |
| 2,4-dinitroanisole | ~0.2 |
Qualitative Observations on Cross-Reactivity:
Studies have shown that antibodies raised against the trinitrophenyl (TNP) group exhibit a high degree of cross-reactivity with the dinitrophenyl (DNP) group, although the affinity is generally lower for the DNP hapten[2][3]. This cross-reactivity is also observed at the T-cell level, where T-cells sensitized to this compound can be activated by DNP-modified peptides, albeit to a lesser extent[4]. The degree of cross-reactivity is influenced by the number and position of the nitro groups on the aromatic ring, as well as the nature of the leaving group. Generally, a higher degree of structural similarity leads to a greater extent of cross-reactivity.
Experimental Protocols
Competitive ELISA for Hapten Cross-Reactivity
This protocol is designed to quantify the cross-reactivity of antibodies raised against a specific hapten (e.g., TNP) with other structurally related haptens.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., TNP-BSA conjugate)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-TNP antibody (primary antibody)
-
Hapten solutions (this compound and its analogues)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[5]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[5]
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a mixture of a fixed concentration of the primary anti-TNP antibody and varying concentrations of the inhibitor haptens (this compound and its analogues). Incubate this mixture for 1 hour at 37°C.
-
Incubation: Add 100 µL of the antibody-hapten mixture to the coated and blocked wells. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, appropriately diluted in wash buffer, to each well. Incubate for 1 hour at 37°C.[5]
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until a color change is observed.[5]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The concentration of each analogue that inhibits 50% of the antibody binding (IC50) is determined. The cross-reactivity is then calculated as: (IC50 of this compound / IC50 of analogue) x 100%.
Lymphocyte Transformation Test (LTT) for T-Cell Cross-Reactivity
The LTT is an ex vivo assay used to measure the proliferation of T-lymphocytes in response to an antigen, providing an indication of T-cell sensitization and cross-reactivity.[6][7][8]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from a sensitized individual
-
Cell culture medium (e.g., RPMI-1640) supplemented with autologous serum or fetal calf serum
-
Hapten solutions (this compound and its analogues) at various concentrations
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (culture medium alone)
-
96-well cell culture plates
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Cell harvester and scintillation counter (for ³H-thymidine) or flow cytometer (for BrdU/CFSE)
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized blood using density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in 96-well plates at a density of 1-2 x 10⁵ cells per well in a final volume of 200 µL of culture medium.
-
Stimulation: Add the hapten solutions at various concentrations to the wells in triplicate. Include positive and negative controls.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Proliferation Measurement (³H-thymidine incorporation):
-
16-24 hours before harvesting, add 1 µCi of ³H-thymidine to each well.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Proliferation Measurement (BrdU/CFSE):
-
Follow the manufacturer's instructions for the specific non-radioactive proliferation assay kit. This typically involves labeling the cells with the dye before culture (CFSE) or adding the labeled nucleoside during the last hours of culture (BrdU), followed by flow cytometric analysis.
-
-
Data Analysis: The results are expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (cpm) or fluorescence intensity of the stimulated cultures to the mean cpm or fluorescence intensity of the unstimulated (negative control) cultures. An SI value greater than 2 or 3 is typically considered a positive response.[9]
Mandatory Visualization
Experimental Workflow: Competitive ELISA
Caption: Workflow for determining hapten cross-reactivity using competitive ELISA.
Signaling Pathway: Hapten-Induced Contact Hypersensitivity (Sensitization Phase)
Caption: Signaling pathway of the sensitization phase in hapten-induced contact hypersensitivity.
References
- 1. Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 3. Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactive trinitrophenylated peptides as antigens for class II major histocompatibility complex-restricted T cells and inducers of contact sensitivity in mice. Limited T cell receptor repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The lymphocyte transformation test in allergic contact dermatitis: New opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
A Researcher's Guide to Validating Experimental Data in Picryl Chloride-Induced Contact Hypersensitivity Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of experimental data obtained from studies using picryl chloride (PCl). This compound is a potent contact sensitizer, or hapten, widely used to induce and study contact hypersensitivity (CHS), a T-cell mediated inflammatory skin reaction. Validating the data generated from these models is critical for ensuring the reliability and reproducibility of findings related to immune responses and the efficacy of potential therapeutics.
The validation process in PCl studies centers on a multi-level confirmation of the immunological response, from macroscopic physical changes to cellular and molecular signatures. This guide compares common validation techniques, provides standardized protocols, and outlines a logical workflow for robust data verification.
Core Validation Endpoints: A Comparative Overview
Successful validation of a PCl-induced CHS model requires consistent and quantifiable results across several key endpoints. The choice of endpoints allows for a comprehensive understanding of the inflammatory response. The primary alternative for inducing CHS is oxazolone (B7731731), which is known to elicit a mixed response involving both cellular and antibody-mediated components.[1]
Table 1: Comparison of Primary and Secondary Validation Endpoints
| Validation Parameter | This compound (PCl) Model | Oxazolone Model | Key Considerations & Rationale |
| Primary Endpoint | |||
| Ear Swelling | Biphasic response (early at 2-6h, late peak at 24-48h).[2][3] | Strong swelling response, often peaking at 24h.[4] | A reliable, non-invasive measure of edema and inflammation.[5] The biphasic nature in PCl models can offer additional mechanistic insights.[3] |
| Secondary Endpoints | |||
| Cellular Infiltrate | Dominated by mononuclear cells initially, followed by neutrophils.[1][5] Eosinophils also present.[2] | Infiltrate includes polymorphonuclear leukocytes.[1] | Histology provides direct evidence of immune cell recruitment to the site of inflammation. |
| Cytokine Profile | Predominantly Th1-type: IFN-γ, IL-2.[3][6] | Can induce a mixed Th1/Th2 response. | Cytokine analysis of draining lymph node cells reveals the specific T-cell polarization driving the response. |
| Antibody Production | Primarily a cell-mediated response; IgE can be involved.[1][7] | Can induce significant antibody (reaginic) production.[1] | Measuring serum IgE can help differentiate the nature of the hypersensitivity reaction.[8] |
Experimental Validation Workflow
A robust validation strategy involves a logical sequence of procedures, from inducing the reaction to detailed molecular analysis. Each step provides a layer of evidence confirming the specific immunological response to PCl.
Caption: Experimental workflow for PCl-induced contact hypersensitivity studies.
Detailed Experimental Protocols
Accurate and reproducible data relies on meticulous adherence to standardized protocols.
Protocol 1: Induction and Elicitation of CHS in Mice
-
Sensitization:
-
Prepare a 5-7% (w/v) solution of this compound in a vehicle such as acetone-olive oil (4:1) or methyl-ethyl-ketone (MEK).[2]
-
Shave the abdomen of the mouse (e.g., CBA or BALB/c strain).
-
Apply 100-200 µL of the PCl solution to the shaved abdomen. Sham-sensitized or control animals receive the vehicle only.
-
-
Elicitation (Challenge):
-
Wait 5 to 7 days after sensitization.
-
Prepare a 0.5-1% (w/v) PCl solution in a suitable vehicle.
-
Under light anesthesia, apply 20 µL of the challenge solution to both sides of one ear. The contralateral ear can be treated with vehicle alone to serve as an internal control.[2]
-
Protocol 2: Measurement of Ear Swelling
-
Baseline Measurement: Before the challenge, measure the thickness of both ears using a digital or engineer's micrometer.
-
Post-Challenge Measurement: Measure ear thickness at specific time points after challenge, typically including an early phase (2-6 hours) and a late phase (24, 48, and 72 hours).[2][3]
-
Calculation: The ear swelling response is calculated as the difference between the post-challenge and baseline measurements of the PCl-treated ear, often corrected for any non-specific swelling observed in the vehicle-treated ear.
-
Ear Swelling (mm) = (Thickness of PCl-treated ear post-challenge) - (Thickness of PCl-treated ear pre-challenge)
-
Protocol 3: Histological Analysis of Cellular Infiltrate
-
Tissue Collection: At a predetermined time point (e.g., 24 or 48 hours post-challenge), euthanize the mice and excise the ears.
-
Fixation and Processing: Fix the ear tissue in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to visualize the overall tissue structure and cellular infiltrate. Giemsa staining can be used for differential cell counting.[2]
-
Analysis: Quantify the cellular infiltrate by counting different cell types (e.g., lymphocytes, neutrophils, eosinophils) per high-power field in the dermis.[2][5] The degree of edema should also be noted.
Signaling Pathways and Validation Logic
The CHS reaction is a classic delayed-type hypersensitivity (DTH) response mediated primarily by Th1 cells. Validating the molecular data involves confirming the activation of this pathway.
Caption: Simplified signaling pathway in PCl-induced contact hypersensitivity.
A logical approach to validation ensures that macroscopic observations are supported by cellular and molecular evidence.
Caption: Logical framework for validating observations in PCl studies.
Summary of Best Practices
For drug development professionals and researchers, ensuring the validity of data from PCl studies is paramount.
-
Use Controls: Always include vehicle-only (sham) and non-sensitized control groups to distinguish specific immune responses from irritant effects.
-
Multi-Level Analysis: Do not rely on a single endpoint. Correlate macroscopic measurements (ear swelling) with microscopic (histology) and molecular (cytokine) data for a complete picture.
-
Time-Course Analysis: Characterize the kinetics of the response by taking measurements at multiple time points to capture both early and late-phase reactions.[3]
-
Standardize Protocols: Maintain consistency in animal strains, PCl concentration, application sites, and measurement techniques to ensure reproducibility.
-
Compare with Alternatives: When investigating novel immunomodulators, comparing their effects in a PCl model versus an oxazolone model can provide valuable insights into their mechanism of action, particularly regarding Th1 versus mixed Th1/Th2 responses.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Modulation of this compound-induced contact hypersensitivity reaction in mice by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of immunological unresponsiveness to this compound and the possible role of antibody mediated depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Immune serum from mice contact-sensitized with this compound contains an antigen-specific T cell factor that transfers immediate cutaneous reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of AgK114 on this compound-induced chronic contact hypersensitivity responses - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the alternatives to Picryl chloride for inducing contact hypersensitivity?
For researchers and drug development professionals investigating inflammatory skin conditions, the induction of contact hypersensitivity (CHS) in animal models is a cornerstone of preclinical research. While Picryl chloride has historically been used, a range of alternative haptens are now more commonly employed, each with distinct immunological profiles. This guide provides a comparative overview of the most frequently used alternatives: 2,4-Dinitrofluorobenzene (DNFB), 2,4,6-Trinitrochlorobenzene (TNCB), Oxazolone (B7731731) (OXA), and Fluorescein isothiocyanate (FITC), with a focus on their experimental application and resulting immune responses.
Performance Comparison of Common Haptens
The choice of hapten is critical as it can significantly influence the nature and intensity of the induced immune response. Factors such as the sensitization and challenge concentrations, the vehicle used for application, and the genetic background of the animal model all play a role in the experimental outcome. The following tables summarize typical experimental parameters and the resulting inflammatory responses for the most common haptens used in murine CHS models.
Table 1: Comparative Experimental Protocols for Induction of Contact Hypersensitivity in Mice
| Hapten | Sensitization Protocol | Challenge Protocol | Vehicle | Mouse Strain(s) |
| DNFB | 0.5% solution on shaved abdomen (2 consecutive days)[1][2] | 0.2% solution on the ear[1] | Acetone:Olive Oil (4:1)[2] | BALB/c, C57BL/6[1] |
| TNCB | 3% solution on shaved abdomen[3] | 1% solution on the ear[3] | Acetone:Ethanol[3] | C57BL/6 |
| Oxazolone | 3% solution on shaved abdomen[1] | 1% solution on the ear[1] | Ethanol[4] | BALB/c, C57BL/6[1] |
| FITC | 0.5% solution on shaved abdomen (2 applications, 1 day apart) | 0.5% solution on the ear | Acetone:Dibutylphthalate (1:1)[3] | BALB/c, C57BL/6 |
Table 2: Comparative Ear Swelling Response to Different Haptens in Mice
| Hapten | Mouse Strain | Peak Ear Swelling (Δ mm, 24h post-challenge) | Immune Response Skewing | Reference |
| DNFB | BALB/c | ~0.15 - 0.20 | Th1 Dominant | [1] |
| DNFB | C57BL/6 | ~0.10 - 0.15 | Th1 Dominant | [1] |
| Oxazolone | BALB/c | ~0.20 - 0.25 | Th2/Th1 Mixed | [1] |
| Oxazolone | C57BL/6 | ~0.15 - 0.20 | Th2/Th1 Mixed | [1] |
| FITC | BALB/c | ~0.28 | Th2 Dominant | [5] |
| FITC | C57BL/6 | ~0.15 | Th2 Dominant | [5] |
| TNCB | C57BL/6 | Variable, generally less swelling than DNFB initially | Th1 Dominant |
Note: Ear swelling data is compiled from multiple sources and can vary based on specific experimental conditions. The values presented are indicative of typical responses.
Experimental Methodologies
Detailed protocols are crucial for reproducible CHS studies. Below are generalized methodologies for the key haptens discussed.
DNFB-Induced Contact Hypersensitivity Protocol
-
Sensitization: On day 0 and 1, apply 25 µL of 0.5% DNFB in an acetone:olive oil (4:1) vehicle to the shaved abdomen of the mouse.[1][2]
-
Challenge: On day 5, measure the baseline ear thickness using a micrometer. Apply 20 µL of 0.2% DNFB in the same vehicle to both sides of one ear.[1]
-
Measurement: At 24 and 48 hours post-challenge, measure the ear thickness again. The change in ear thickness from baseline is a measure of the inflammatory response.
Oxazolone-Induced Contact Hypersensitivity Protocol
-
Sensitization: On day 0, apply 50 µL of a 3% oxazolone solution in ethanol (B145695) to the shaved abdomen.[1]
-
Challenge: On day 5, after measuring baseline ear thickness, apply 20 µL of a 1% oxazolone solution to one ear.[1]
-
Measurement: Measure ear swelling at 24 and 48 hours after the challenge.
TNCB-Induced Contact Hypersensitivity Protocol
-
Sensitization: On day 0, apply a 3% TNCB solution in an acetone-ethanol mixture to the shaved abdomen.[3]
-
Challenge: On day 5, apply a 1% TNCB solution to the ear.[3]
-
Measurement: Ear swelling is typically measured 24 hours post-challenge.
FITC-Induced Contact Hypersensitivity Protocol
-
Sensitization: On day 0 and day 1, apply 400 µL of 0.5% FITC in an acetone:dibutylphthalate (1:1) vehicle to the shaved abdomen.[3]
-
Challenge: On day 6, apply 20 µL of 0.5% FITC to the ear.[3]
-
Measurement: Ear thickness is measured at 24 and 48 hours post-challenge.
Signaling Pathways in Contact Hypersensitivity
The induction of CHS involves a complex interplay of innate and adaptive immune responses. The process is initiated by the hapten penetrating the skin and forming complexes with self-proteins. These haptenated proteins are then recognized by antigen-presenting cells (APCs), primarily Langerhans cells and dermal dendritic cells, leading to their activation and migration to draining lymph nodes to prime naive T cells.
The specific signaling pathways activated can differ depending on the hapten used, leading to distinct downstream immune responses. For instance, some haptens are known to activate Toll-like receptors (TLRs) on keratinocytes and APCs, initiating an innate immune response that is crucial for the subsequent adaptive response. The resulting cytokine milieu determines the polarization of the T helper cell response, with DNFB and TNCB typically inducing a Th1-dominant response characterized by IFN-γ production, while FITC and Oxazolone often lead to a Th2-biased response with the production of cytokines like IL-4 and IL-5.[6][7]
Conclusion
The choice of hapten for inducing contact hypersensitivity is a critical decision that dictates the immunological characteristics of the resulting inflammatory response. DNFB and TNCB are robust inducers of Th1-mediated inflammation, making them suitable models for classic delayed-type hypersensitivity. In contrast, Oxazolone and FITC are valuable for studying Th2-skewed immune responses, which are more characteristic of atopic dermatitis.[6][7] Researchers should carefully consider the specific aims of their study when selecting a hapten to ensure the chosen model is appropriate for their research question. The detailed protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting CHS experiments.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like receptor and IL-12 signaling control susceptibility to contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdbiosciences.com [mdbiosciences.com]
- 7. Inhibition of allergic contact dermatitis to DNCB but not to oxazolone in interleukin-4-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytokine Expression in Allergic Contact Dermatitis Models: Picryl Chloride vs. Oxazolone vs. DNFB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cytokine expression in three commonly used murine models of allergic contact dermatitis (ACD) induced by the haptens Picryl chloride (PCl), Oxazolone (B7731731) (OXZ), and 2,4-Dinitrofluorobenzene (DNFB). Understanding the distinct immunological signatures of these models is crucial for selecting the appropriate system for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutics. While direct head-to-head quantitative comparisons across all three models in a single study are limited, this guide synthesizes available data to highlight the key differences in their cytokine milieus.
Comparative Overview of Cytokine Profiles
The choice of hapten in an ACD model significantly influences the nature of the T-helper (Th) cell response and the resulting cytokine expression profile. Generally, DNFB is considered a potent inducer of a Th1-dominant response, characterized by high levels of interferon-gamma (IFN-γ). Oxazolone, on the other hand, tends to elicit a mixed Th1/Th2 or a predominantly Th2-polarized response, with elevated levels of interleukin-4 (IL-4). This compound-induced models can exhibit a dynamic response, often initiating as Th1-dominant and shifting towards a Th2 profile with repeated hapten exposure.[1][2]
Table 1: Qualitative Comparison of Cytokine Profiles in Different ACD Models
| Feature | This compound (PCl) Model | Oxazolone (OXZ) Model | 2,4-Dinitrofluorobenzene (DNFB) Model |
| Primary T-helper Response | Th1, with a potential shift to Th2 upon chronic exposure[1][2] | Mixed Th1/Th2 or predominantly Th2[3] | Predominantly Th1[3][4] |
| Key Cytokines | IFN-γ (early), IL-4 (late), TNF-α | IL-4, IL-13, IL-17, TNF-α, IFN-γ[3][5][6] | IFN-γ, TNF-α, IL-1β, IL-6[3][7] |
| Inflammatory Infiltrate | Mononuclear cells, eosinophils (chronic)[3][8] | Eosinophils, mast cells, mononuclear cells[9] | Mononuclear cells, neutrophils[4] |
Quantitative Cytokine Expression Data
The following tables summarize quantitative data on cytokine expression from various studies. It is important to note that experimental conditions such as mouse strain, hapten concentration, and time of analysis can influence cytokine levels. Therefore, direct comparisons across different studies should be made with caution.
Table 2: Cytokine Expression in the this compound (PCl) ACD Model
| Cytokine | Method of Detection | Tissue/Sample | Fold Change/Concentration (vs. Control) | Mouse Strain | Time Point | Reference |
| IFN-γ | ELISA | Draining Lymph Node Cells | Increased production | CBA/J | Not Specified | [10] |
| IL-4 | Not Specified | Ear Tissue | Shift from Th1 to Th2 with repeated application | Not Specified | Chronic Phase | [11] |
| Total IgE | Not Specified | Serum | Marked elevation after 4th application | IQI/Jic | Chronic Phase |
Table 3: Cytokine Expression in the Oxazolone (OXZ) ACD Model
| Cytokine | Method of Detection | Tissue/Sample | Fold Change/Concentration (vs. Control) | Mouse Strain | Time Point | Reference |
| IL-1β | qPCR | Ear Tissue | Significantly increased | C57BL/6 | 24 hours | [9] |
| IL-4 | qPCR | Ear Tissue | Significantly increased | BALB/c | 24 hours | [10] |
| IFN-γ | qPCR | Ear Tissue | Increased | BALB/c | 24 hours | [10] |
| TNF-α | ELISA | Ear Tissue | Increased | BALB/c | 24 hours | [10] |
| IL-17A | qPCR | Ear Tissue | Significantly increased | BALB/c | Not Specified | |
| IL-13 | qPCR | Ear Tissue | Significantly increased | Goat | Not Specified | [5] |
Table 4: Cytokine Expression in the 2,4-Dinitrofluorobenzene (DNFB) ACD Model
| Cytokine | Method of Detection | Tissue/Sample | Concentration (pg/mL or pg/mg tissue) | Mouse Strain | Time Point | Reference |
| IL-1β | ELISA | Ear Tissue | ~150 pg/mg protein (challenged) vs. <50 (control) | BALB/c | 72 hours | [7] |
| IL-4 | ELISA | Ear Tissue | ~100 pg/mg protein (challenged) vs. <20 (control) | BALB/c | 72 hours | [7] |
| IFN-γ | ELISA | Ear Tissue | ~250 pg/mg protein (challenged) vs. <50 (control) | BALB/c | 72 hours | [7] |
| TNF-α | ELISA | Ear Tissue | ~120 pg/mg protein (challenged) vs. <40 (control) | BALB/c | 72 hours | [7] |
| IL-6 | ELISA | Plasma | Substantial increase | BALB/c | Not Specified |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results from ACD models.
This compound (PCl)-Induced ACD Model
-
Sensitization:
-
Shave the abdominal skin of mice (e.g., CBA or BALB/c strain).
-
Apply 100-150 µL of 5-7% PCl solution (in ethanol (B145695) or acetone:olive oil) to the shaved abdomen on day 0.[8]
-
-
Challenge:
-
On day 5 or 6, apply 10-20 µL of a lower concentration of PCl solution (e.g., 0.1-1%) to both sides of one ear.[8]
-
-
Evaluation:
-
Measure ear swelling at 24 and 48 hours post-challenge using a micrometer.
-
Collect ear tissue, draining lymph nodes, or serum for cytokine analysis (ELISA, qPCR) and histological examination.[10]
-
Oxazolone (OXZ)-Induced ACD Model
-
Sensitization:
-
Shave the abdominal skin of mice (e.g., BALB/c or C57BL/6 strain).
-
Apply 50-100 µL of 1-3% OXZ solution (in acetone:olive oil or ethanol) to the shaved abdomen on day 0.[9]
-
-
Challenge:
-
On day 5-7, apply 10-20 µL of 0.5-1% OXZ solution to both sides of one ear.[9]
-
-
Evaluation:
2,4-Dinitrofluorobenzene (DNFB)-Induced ACD Model
-
Sensitization:
-
Challenge:
-
Evaluation:
-
Measure ear swelling at 24, 48, and 72 hours post-challenge.
-
Collect samples for cytokine quantification and histopathology.[7]
-
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Homogenize ear tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Use commercially available ELISA kits to quantify the concentration of specific cytokines (e.g., IFN-γ, IL-4, IL-17, TNF-α) in the tissue lysates or serum, following the manufacturer's instructions.[7][11]
-
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from ear tissue or draining lymph nodes using a suitable extraction method.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target cytokine genes and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.[9]
-
Visualizing the Pathways and Processes
Signaling Pathways in Allergic Contact Dermatitis
The initiation and elicitation of ACD involve a complex interplay of signaling pathways within various immune and skin cells. The diagram below illustrates a simplified overview of key pathways activated upon hapten exposure.
Caption: Simplified signaling in ACD.
Experimental Workflow for ACD Models
The general workflow for inducing and evaluating ACD in murine models is consistent across different haptens, with variations in concentrations and timing.
Caption: Murine ACD model workflow.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Th1/Th2 Balance and Th17/Treg-Mediated Immunity in relation to Murine Resistance to Dextran Sulfate-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological comparison of the immune and non-immune inflammations induced by this compound and oxazolone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of interleukin‐1β, interleukin‐4, interferon‐γ and tumour necrosis factor α in different tissue in a dinitrochlorobenzene‐induced ear swelling test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1 controls inflammation and pruritogen responses in allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Simultaneous Measurement of Multiple Mouse Ear Proteins with Multiplex ELISA Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study on this compound (PCL)-induced contact dermatitis in female IQI/Jic and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of interleukin-17 in mouse models of atopic dermatitis and contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of cytokines and chemokines in mouse skin treated with sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]
Suppressing Contact Hypersensitivity to Picryl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various approaches to validate the suppression of contact hypersensitivity (CHS) to Picryl chloride (PCl). This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling pathways and experimental workflows.
Contact hypersensitivity, a form of delayed-type hypersensitivity, is a T-cell-mediated inflammatory response to haptens, small reactive molecules that become immunogenic upon binding to skin proteins. This compound (PCl) is a potent hapten widely used in animal models to study the mechanisms of CHS and to evaluate the efficacy of potential therapeutic agents. This guide explores different strategies for suppressing PCl-induced CHS, presenting a comparative analysis of their performance based on available experimental data.
Comparative Efficacy of Suppressive Agents
The effectiveness of various compounds in suppressing the PCl-induced CHS response, primarily measured by the inhibition of ear swelling in mouse models, is summarized below.
| Suppressive Agent | Class | Dosage | Administration Route | Timing of Administration | Inhibition of Ear Swelling (%) | Reference |
| POL-257 | Peptidomimetic (MMP Inhibitor) | Not specified | Intraperitoneal | Before sensitization or challenge | 70-80% | [1] |
| POL-443 | Peptidomimetic (MMP Inhibitor) | Not specified | Intraperitoneal | Before sensitization or challenge | 70-80% | [1] |
| POL-509 | Peptidomimetic (MMP Inhibitor) | Not specified | Intraperitoneal | Before sensitization or challenge | 40-50% | [1] |
| Not specified | Intraperitoneal | 24h before challenge | ~100% (complete abrogation) | [1] | ||
| Batimastat (BB-94) | MMP Inhibitor | 0.4 and 4 mg/kg | Intraperitoneal | Before sensitization or challenge | ~100% (almost complete abrogation) | [1] |
| L-NAME | Nitric Oxide Synthase Inhibitor | 1 mg/kg (low dose) | Intravenous | At time of challenge | Inhibited early phase | [2] |
| 250 mg/kg (high dose) | Intravenous | At time of challenge | Inhibited early and late phases | [2] | ||
| AgK114 | Glycosylphosphatidylinositol-anchored protein | 10 µ g/head | Intraperitoneal | During repeated challenge | Significant decrease in serum IgE | [3] |
| Picryl Sulphonic Acid | Haptogen-related | Not specified | Pre-treatment | Before sensitization | Induces unresponsiveness | [4] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for validating the suppression of PCl-induced CHS. The following is a detailed methodology based on commonly used mouse models.
Induction of Contact Hypersensitivity to this compound
This protocol is adapted from established models of PCl-induced CHS in mice.
Materials:
-
This compound (PCl)
-
Acetone (B3395972) and Olive Oil (vehicle)
-
Micrometer for ear thickness measurement
-
Experimental animals (e.g., CBA/J or BALB/c mice)
Procedure:
-
Sensitization Phase (Day 0):
-
Challenge Phase (Day 5-7):
-
Assessment of CHS Response (24-48 hours post-challenge):
-
Measure the ear thickness of both ears at 24 and 48 hours after the challenge.
-
The degree of CHS is quantified as the increase in ear thickness of the PCl-challenged ear compared to its baseline measurement or the vehicle-treated ear. The result is often expressed in units of 10⁻⁴ mm.[5]
-
Administration of Suppressive Agents
The administration protocol for the test compound will vary depending on its properties and the experimental design.
-
Timing: The compound can be administered before the sensitization phase to assess its effect on the induction of CHS, or before the challenge phase to evaluate its impact on the elicitation of the inflammatory response.[1]
-
Route of Administration: Common routes include intraperitoneal injection, intravenous injection, or topical application, depending on the compound's characteristics.[1][2]
-
Dose-Response: Multiple doses of the test compound should be evaluated to determine its potency and efficacy.
Signaling Pathways in Contact Hypersensitivity and Suppression
The development of CHS involves a complex interplay of various immune cells and signaling molecules. Understanding these pathways is key to identifying targets for therapeutic intervention.
Sensitization Phase of Contact Hypersensitivity
Caption: Sensitization phase of PCl-induced contact hypersensitivity.
Elicitation Phase of Contact Hypersensitivity
Caption: Elicitation phase of PCl-induced contact hypersensitivity.
Potential Mechanisms of Suppression
References
- 1. Inhibition of contact hypersensitivity reaction to this compound: effect of small molecular weight peptidomimetic compounds possessing inhibitory activity against metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of this compound-induced contact hypersensitivity reaction in mice by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of AgK114 on this compound-induced chronic contact hypersensitivity responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of immunological unresponsiveness to this compound and the possible role of antibody mediated depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
Safety Operating Guide
Proper Disposal Procedures for Picryl Chloride: A Guide for Laboratory Professionals
For Immediate Reference: Picryl chloride is a highly toxic and dangerously explosive compound. The primary and recommended method of disposal is through a licensed hazardous waste disposal facility. This document provides supplementary information for researchers, scientists, and drug development professionals on the safe handling and potential in-laboratory neutralization of small residual quantities of this compound waste.
This compound (2-chloro-1,3,5-trinitrobenzene) is a powerful explosive and is fatal if swallowed, in contact with skin, or if inhaled.[1] It is critical to handle this compound with extreme caution in a controlled laboratory environment. Dry this compound is highly sensitive to heat, shock, and friction.[2]
Essential Safety and Handling Information
Before handling this compound, it is imperative to be familiar with its hazardous properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClN₃O₆ | [3] |
| Molecular Weight | 247.55 g/mol | [3] |
| Appearance | Almost white or yellow needles | [3] |
| Melting Point | 83 °C (181 °F) | [2][3] |
| Detonation Velocity | 7,200 m/s | [3] |
| Water Solubility | Insoluble | [2][4] |
Disposal Procedures
The operational workflow for the disposal of this compound is outlined below. This process prioritizes safety and regulatory compliance.
Caption: Workflow for the safe disposal of this compound.
In-Laboratory Neutralization of Residual this compound Waste
For small quantities of residual this compound, such as on contaminated laboratory equipment or in dilute solutions, chemical neutralization can be performed by trained personnel as a preliminary step before final disposal. This procedure is based on the nucleophilic aromatic substitution reaction of this compound with sodium sulfite (B76179) to yield the significantly less hazardous sodium 2,4,6-trinitrobenzenesulfonate.
This procedure should only be carried out by personnel experienced in handling explosive and highly toxic materials in a properly equipped laboratory with all necessary safety controls in place.
Experimental Protocol: Neutralization with Sodium Sulfite
Objective: To convert residual this compound into a less hazardous sulfonate derivative for safer disposal.
Materials:
-
This compound contaminated waste (e.g., glassware, stir bars) or small amounts of residual solid.
-
Sodium sulfite (Na₂SO₃)
-
Water (deionized or distilled)
-
A suitable reaction vessel (e.g., beaker or flask) of appropriate size to allow for stirring and potential gas evolution.
-
Stir plate and stir bar.
-
Personal Protective Equipment (PPE): safety goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or chloroprene).[5]
Procedure:
-
Preparation of the Neutralizing Solution:
-
Prepare a 10% (w/v) aqueous solution of sodium sulfite. For example, dissolve 10 g of sodium sulfite in 100 mL of water. A slight excess of sodium sulfite is recommended to ensure complete reaction.
-
-
Reaction Setup:
-
If treating contaminated glassware, place it in a larger container to catch any spills.
-
If treating a small amount of solid this compound, first ensure it is wetted with water to reduce its sensitivity.[2] Carefully transfer the wetted solid into the reaction vessel.
-
Add a 1:1 mixture of water and ethanol to the reaction vessel to create a slurry and aid in solubility.
-
-
Neutralization Reaction:
-
With continuous stirring, slowly add the 10% sodium sulfite solution to the this compound slurry.
-
The reaction is generally exothermic. Monitor the temperature and add the sulfite solution portion-wise to maintain the temperature below 40 °C. If necessary, use an ice bath for cooling.
-
Continue stirring the mixture for at least 2 hours at room temperature to ensure the reaction goes to completion. The bright yellow color of the this compound should fade.
-
-
Waste Collection and Final Disposal:
-
Once the reaction is complete, the resulting solution contains the sodium 2,4,6-trinitrobenzenesulfonate and any excess sodium sulfite.
-
This neutralized solution should be collected in a clearly labeled hazardous waste container.
-
Contact your institution's environmental health and safety office or a licensed hazardous waste disposal company for pickup and final disposal in accordance with local, state, and federal regulations.[6]
-
Emergency Procedures
Spills:
-
Small Spills: In the event of a small spill, first, eliminate all sources of ignition.[2] Dampen the solid material with water and then carefully transfer it to a suitable container for disposal.[2] Use absorbent paper dampened with water to clean the affected area.[2] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[2] Wash all contaminated surfaces with a soap and water solution.[2]
-
Large Spills: For a large spill, consider an initial evacuation of 800 meters (1/2 mile) in all directions.[2]
Fire:
-
In case of fire, there is an explosion risk.[6] Evacuate the area immediately.[6] Do not attempt to fight a fire that has reached the explosives.[6] Fires involving this material should only be fought with unmanned equipment using a water spray.[6]
Personal Exposure:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]
-
Skin Contact: Immediately take off all contaminated clothing and wash the skin with plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Get emergency medical help immediately.[6]
In all cases of exposure, seek immediate medical attention.
Disclaimer: This information is intended for guidance and should not be considered a substitute for professional advice and adherence to all applicable safety regulations. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) before handling this compound.
References
Personal protective equipment for handling Picryl chloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Picryl chloride (2-chloro-1,3,5-trinitrobenzene). Adherence to these procedures is essential due to the compound's highly explosive and toxic nature.
Hazard Overview
This compound is a detonating explosive solid, appearing as light yellow needles.[1][2][3] It is highly unstable when dry and poses a significant fire and explosion risk.[1][2] The primary hazard is the blast from an instantaneous explosion.[2][3] It is also fatal if swallowed, inhaled, or in contact with skin, and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[2][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. All PPE should conform to established standards such as those from NIOSH or the EU.[1]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1] | Protects against splashes, dust, and vapors that can cause severe eye damage.[4] |
| Skin Protection | - Gloves: Chemical-resistant gloves (Nitrile or Chloroprene recommended). Always inspect before use.[5] - Clothing: Fire/flame resistant and impervious lab coat, buttoned to full length.[1][5] - Attire: Full-length pants and close-toed shoes are mandatory.[5] | Prevents skin contact, which can be fatal and cause severe burns.[4] Proper glove removal technique is crucial to avoid contamination.[5] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded, if irritation is experienced, or if working in an area with inadequate ventilation.[1] | Protects against inhalation of dust or vapors, which can be fatal.[2] |
Operational Plan: Handling and Storage Protocol
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
Experimental Workflow
Caption: Workflow for safe handling, use, and disposal of this compound.
Methodology:
-
Pre-Handling Preparation:
-
Documentation Review: Before any work begins, thoroughly review the Safety Data Sheet (SDS) and the relevant Standard Operating Procedure (SOP).[5]
-
Engineering Controls: Ensure a chemical fume hood is functioning correctly.[6] Verify that a safety shower and eyewash station are accessible and unobstructed.
-
PPE: Don all required PPE as specified in the table above. Inspect gloves for any defects before use.[1][5]
-
Equipment: Use only non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[1]
-
-
Safe Handling Procedure:
-
All manipulations of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid any actions that could create dust or aerosols.[1]
-
Crucially, do not subject the material to grinding, shock, or friction.[1]
-
Keep the container tightly closed when not in use.[1] Store away from heat, sparks, open flames, and other ignition sources.[1]
-
Incompatible materials include oxidizing agents, inorganic nitrates, and chlorates.[1][2]
-
-
Storage:
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: All materials contaminated with this compound, including disposable gloves, absorbent paper, and the chemical itself, must be treated as hazardous waste.[5]
-
Containment: Collect waste in a suitable, closed, and clearly labeled container.[1] Seal contaminated clothing and absorbent materials in a vapor-tight plastic bag for disposal.[2]
-
Disposal Request: Dispose of contents and containers through an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[1] Do not let the chemical enter drains.[1]
Immediate Safety Information: Emergency Plans
Rapid and correct response to an emergency is vital.
Emergency Response Data
| Emergency Type | Immediate Action | Quantitative Guidance |
| Chemical Spill | Evacuate personnel to a safe area. Remove all ignition sources.[1] | Small Spill: Isolate area. Dampen solid material with water before collection.[2] Large Spill: Isolate the area for at least 500 meters (1/3 mile) in all directions. Consider initial evacuation for 800 meters (1/2 mile).[2] |
| Fire | Evacuate the area immediately. DO NOT fight the fire if it reaches the explosives.[1] | If a rail car or trailer is involved, isolate and evacuate for 1600 meters (1 mile) in all directions.[2] Use unmanned equipment with a water spray if firefighting is attempted from a distance.[1][2] |
| Personal Exposure | See detailed first aid measures below. | For eye or skin contact, flush with water for at least 15 minutes.[1][4][7] |
First Aid Protocol:
-
Inhalation: Move the person into fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[4][7] Seek immediate medical help.[1]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][4] Seek immediate emergency medical help.[1]
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. research.uga.edu [research.uga.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
